molecular formula C14H12ClN3OS B194823 4-Desmethoxypropoxyl-4-chloro Rabeprazole CAS No. 168167-42-8

4-Desmethoxypropoxyl-4-chloro Rabeprazole

Numéro de catalogue: B194823
Numéro CAS: 168167-42-8
Poids moléculaire: 305.8 g/mol
Clé InChI: RAPCQINSRSZSKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>A process impurity of Rabeprazole

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCQINSRSZSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158879
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168167-42-8
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168167-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168167428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YP19K112N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Desmethoxy-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole, a significant analogue and process-related impurity of the proton pump inhibitor, Rabeprazole. For clarity, this document will refer to the target compound, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, as 4-Desmethoxy-4-chloro Rabeprazole, reflecting the substitution of the 4-position methoxypropoxy group with a chlorine atom.

This guide details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a structured format to aid researchers and professionals in the pharmaceutical field.

Synthetic Pathway

The synthesis of 4-Desmethoxy-4-chloro Rabeprazole is typically achieved through a two-step process involving the condensation of a substituted pyridine with 2-mercaptobenzimidazole, followed by a controlled oxidation of the resulting thioether intermediate.

A common synthetic route starts with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol. This reaction forms the sulfide intermediate, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Subsequent oxidation of this intermediate yields the final product, 4-Desmethoxy-4-chloro Rabeprazole.[1]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation A 4-chloro-2-(chloromethyl)-3-methylpyridine C Sulfide Intermediate (4-Desmethoxy-4-chloro Rabeprazole Sulfide) A->C NaOH, Water B 1H-benzo[d]imidazole-2-thiol B->C NaOH, Water D Sulfide Intermediate E 4-Desmethoxy-4-chloro Rabeprazole D->E m-CPBA, Dichloromethane

Caption: Synthetic workflow for 4-Desmethoxy-4-chloro Rabeprazole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole.

2.1. Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)

  • Materials: 1H-benzo[d]imidazole-2-thiol, Sodium Hydroxide (NaOH), 4-chloro-2-(chloromethyl)-3-methylpyridine, Water.

  • Procedure:

    • In a round bottom flask, dissolve 1H-benzo[d]imidazole-2-thiol and NaOH in water.

    • To this solution, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water at room temperature over a period of 30 minutes.

    • Continue stirring the reaction mixture for an additional hour at the same temperature.

    • A solid precipitate will form. Filter the solid, and dry it under a vacuum to obtain the crude sulfide intermediate.[1]

2.2. Synthesis of 4-Desmethoxy-4-chloro Rabeprazole

  • Materials: 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure:

    • Dissolve the sulfide intermediate in dichloromethane in a round bottom flask and cool the solution to 10-15°C.

    • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture over 20 minutes, maintaining the temperature.

    • After the addition is complete, stir the reaction for another 20 minutes.

    • Quench the reaction by adding a 50% NaOH solution.

    • Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Evaporate the solvent from the combined organic layers.

    • Treat the obtained crude product with ether at 10°C to precipitate the solid.

    • Filter and dry the solid to yield 4-Desmethoxy-4-chloro Rabeprazole.[1]

Characterization Data

The characterization of 4-Desmethoxy-4-chloro Rabeprazole and its sulfide intermediate is crucial for confirming their identity and purity. The following tables summarize typical analytical data.

Table 1: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMolecular WeightHPLC Purity (%)
Sulfide IntermediateC₁₄H₁₂ClN₃S289.8 g/mol ~95
4-Desmethoxy-4-chloro RabeprazoleC₁₄H₁₂ClN₃OS305.8 g/mol >99

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)Mass Spectrometry (m/z)
Sulfide Intermediate Signals corresponding to aromatic protons of benzimidazole and pyridine rings, methyl group protons, and methylene protons.[M+H]⁺ at 290.0
4-Desmethoxy-4-chloro Rabeprazole Shift in the signals of methylene protons adjacent to the sulfoxide group compared to the sulfide intermediate. Aromatic and methyl protons are also observed.[M+H]⁺ at 306.0

Note: The exact chemical shifts in ¹H NMR can vary depending on the solvent used.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of the synthesized compounds. This involves a combination of chromatographic and spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesized Product cluster_purification Purification & Purity cluster_structure Structural Elucidation A Crude Product B HPLC Analysis A->B Inject Sample D Mass Spectrometry (MS) A->D Analyze Sample E NMR Spectroscopy A->E Analyze Sample F IR Spectroscopy A->F Analyze Sample C Purity Assessment B->C Determine Purity G Structure Confirmation D->G Correlate Data E->G Correlate Data F->G Correlate Data

Caption: Analytical workflow for compound characterization.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 4-Desmethoxy-4-chloro Rabeprazole. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength around 280 nm.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural elucidation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and the analysis will typically show the protonated molecular ion [M+H]⁺.[2]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of 4-Desmethoxy-4-chloro Rabeprazole. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for an unambiguous assignment of the structure.

4.4. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include those associated with the N-H stretch of the benzimidazole ring, C=N and C=C stretching of the aromatic rings, and the S=O stretch of the sulfoxide group.

Conclusion

This technical guide has outlined the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole. The provided protocols and data serve as a valuable resource for researchers involved in the synthesis of Rabeprazole and its related compounds, as well as for professionals in drug development and quality control who may encounter this compound as a process-related impurity. The systematic application of the described synthetic and analytical methods will ensure the successful preparation and robust characterization of this important Rabeprazole analogue.

References

An In-depth Technical Guide to the Physicochemical Properties of Rabeprazole Chloro Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the Rabeprazole chloro impurity. This impurity, a critical process-related substance in the manufacturing of Rabeprazole, is essential to monitor and control to ensure the quality, safety, and efficacy of the final drug product.

Chemical Identity and Physicochemical Properties

The Rabeprazole chloro impurity, also known by various pharmacopeial designations, is chemically identified as 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole.[1][2] Its formation is often a result of unreacted starting materials or intermediates carried through the synthesis of Rabeprazole.[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Rabeprazole Chloro Impurity

PropertyValueReference(s)
Chemical Name 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole[1]
Synonyms Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP RC F, Rabeprazole 4-Chloro Analog[1]
CAS Number 168167-42-8[1][4]
Molecular Formula C14H12ClN3OS[1]
Molecular Weight 305.78 g/mol [4]
Appearance Light Beige to Brown Solid / Off White Solid[4][5]
Melting Point 128-130 °C[4]
Solubility Soluble in Methanol and DMSO[1][4]
Storage 2-8 °C[1][5]

Synthesis and Formation

The Rabeprazole chloro impurity is typically synthesized for use as a reference standard in analytical methods. The synthetic route generally involves a two-step process: the condensation of a chlorinated pyridine derivative with 2-mercaptobenzimidazole, followed by an oxidation step.

A logical workflow for the synthesis of this impurity is depicted below:

cluster_synthesis Synthesis of Rabeprazole Chloro Impurity start Starting Materials SM1 4-chloro-2-(chloromethyl)-3-methylpyridine start->SM1 SM2 1H-benzo[d]imidazole-2-thiol start->SM2 condensation Condensation Reaction (e.g., with NaOH in water) SM1->condensation SM2->condensation sulfide Rabeprazole 4-Chloro Analog Sulfide (C14H12ClN3S) condensation->sulfide oxidation Oxidation (e.g., with m-CPBA in dichloromethane) sulfide->oxidation final_product Rabeprazole Chloro Impurity (2-{[(4-chloro-3-methylpyridin-2-yl)-methyl]-sulfinyl}-1H-benzimidazole) oxidation->final_product purification Purification (e.g., Crystallization/Chromatography) final_product->purification

A logical workflow for the synthesis of Rabeprazole chloro impurity.

Experimental Protocols

Synthesis of Rabeprazole Chloro Impurity

The following protocol is a generalized procedure based on methodologies described in the scientific literature.[3][6]

Step 1: Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)

  • To a stirred solution of 1H-benzo[d]imidazole-2-thiol and sodium hydroxide in a suitable solvent system (e.g., aqueous acetone or water), add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine dropwise at a controlled temperature (e.g., 15–25 °C).[6]

  • After the addition is complete, continue stirring for a specified period.

  • The precipitated solid is collected by filtration, washed with an appropriate solvent mixture (e.g., 50:50 acetone and water), and dried under vacuum to yield the sulfide intermediate.[6]

Step 2: Oxidation to Rabeprazole Chloro Impurity

  • Dissolve the sulfide intermediate obtained in Step 1 in a suitable organic solvent, such as dichloromethane.[6]

  • Cool the solution to a low temperature (e.g., 10–15 °C).

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent dropwise while maintaining the temperature.[6]

  • After the reaction is complete, quench the reaction by adding an aqueous basic solution (e.g., 50% NaOH).[6]

  • Adjust the pH of the aqueous layer to approximately 8.0–8.5 with an acid (e.g., acetic acid) and extract the product with dichloromethane.[6]

  • Evaporate the solvent from the combined organic layers.

  • The crude product can be purified by treating it with a non-polar solvent like ether to precipitate the solid, which is then filtered and dried.[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of the Rabeprazole chloro impurity.

Table 2: Typical HPLC Method Parameters for Rabeprazole and its Impurities

ParameterTypical ConditionsReference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[7]
Mobile Phase A: Phosphate buffer (e.g., 0.02 M K2HPO4) B: Acetonitrile and/or Methanol[7]
Elution Isocratic or Gradient[7][8]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection UV at 285 nm[7]
Injection Volume 20 µL

System Suitability: The analytical method should be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9] The resolution between the Rabeprazole peak and the chloro impurity peak should be not less than 1.5.[7]

Spectral Characterization: The identity of the synthesized impurity should be confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The protonated molecular ion ([M+H]+) for the chloro impurity would be expected around m/z 306.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

An experimental workflow for the analytical characterization is presented below.

cluster_analysis Analytical Characterization Workflow sample Synthesized Impurity Sample hplc HPLC Analysis sample->hplc lcms LC-MS Analysis sample->lcms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir purity Purity Assessment (>95%) hplc->purity final_confirmation Confirmed Reference Standard purity->final_confirmation mw Molecular Weight Confirmation lcms->mw mw->final_confirmation structure Structural Elucidation nmr->structure structure->final_confirmation functional_groups Functional Group Identification ir->functional_groups functional_groups->final_confirmation

Workflow for the analytical characterization of Rabeprazole chloro impurity.

Conclusion

A thorough understanding of the physicochemical properties of the Rabeprazole chloro impurity is paramount for the development of robust analytical methods and effective control strategies in the manufacturing of Rabeprazole. This guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this important pharmaceutical product. The synthesis of this impurity as a reference standard is critical for the accurate monitoring of its levels in the final active pharmaceutical ingredient.

References

The Vanguard of Gastric Acid Suppression: A Technical Guide to the Synthesis and Biological Frontiers of Novel Rabeprazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and biological activities of novel derivatives of rabeprazole, a prominent proton pump inhibitor (PPI). Delving into advanced synthetic methodologies and a spectrum of biological evaluations, this guide serves as an in-depth resource for professionals in pharmaceutical research and development. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Enduring Legacy and Evolving Potential of Rabeprazole

Rabeprazole, a second-generation PPI, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[1] Beyond its established role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, emerging research has unveiled a wider therapeutic potential for rabeprazole and its derivatives.[1] Scientists are now exploring their utility as antimicrobial, anti-inflammatory, and anticancer agents. This expansion of rabeprazole's biological activity profile has spurred the development of novel derivatives, aiming to enhance efficacy, broaden therapeutic applications, and overcome existing limitations.

Synthesis of Rabeprazole and Its Derivatives: A Methodological Compendium

The core structure of rabeprazole, a substituted benzimidazole, serves as a versatile scaffold for chemical modification. The synthesis of rabeprazole and its derivatives typically involves a multi-step process, beginning with the construction of the benzimidazole and pyridine ring systems, followed by their coupling and subsequent oxidation.

General Synthesis of the Rabeprazole Backbone

A common synthetic route to rabeprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine derivative. The resulting thioether is then oxidized to the corresponding sulfoxide, yielding rabeprazole.[2]

A modified and efficient approach to the synthesis of the crucial 2-chloromethylpyridine intermediate has been developed to improve overall yield and reduce the number of synthetic steps, making the process more amenable to large-scale manufacturing.[2]

G cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety cluster_coupling Coupling and Oxidation Pyridine_N_Oxide Substituted Pyridine N-Oxide Chloromethyl_Pyridine 2-Chloromethyl Pyridine Intermediate Pyridine_N_Oxide->Chloromethyl_Pyridine Chlorination Rabeprazole_Sulfide Rabeprazole Sulfide (Thioether) Chloromethyl_Pyridine->Rabeprazole_Sulfide Condensation Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Rabeprazole_Sulfide Rabeprazole Rabeprazole (Sulfoxide) Rabeprazole_Sulfide->Rabeprazole Oxidation G cluster_urease Urease Activity cluster_inhibition Inhibition Pathway Urea Urea Urease H. pylori Urease Urea->Urease Substrate Ammonia Ammonia + CO2 Urease->Ammonia Hydrolysis Rabeprazole Rabeprazole Rabeprazole->Urease Inhibition (Disulfide bond formation) G cluster_cancer_cell Cancer Cell Signaling cluster_inhibition Inhibition by Rabeprazole Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Rabeprazole Rabeprazole Rabeprazole->ERK Inhibits Phosphorylation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of rabeprazole-related compounds, including process impurities, degradation products, and metabolites. The information presented herein is intended to support research, development, and quality control activities related to rabeprazole sodium.

Introduction to Rabeprazole and its Related Compounds

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] During the synthesis and storage of rabeprazole, various related compounds can be formed, including impurities and degradation products.[1] The identification and characterization of these compounds are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]

Commonly encountered related compounds include the sulfide and sulfone analogues of rabeprazole, N-oxides, and products of photodegradation and acid-catalyzed degradation.[2][3][4] The structural elucidation of these compounds relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies for Structural Elucidation

The structural elucidation of rabeprazole-related compounds necessitates a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential for separating rabeprazole from its potential impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A gradient HPLC system equipped with a UV detector.

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 (v/v) ratio.

  • Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    10 90 10
    20 70 30
    30 50 50
    40 30 70
    45 100 0

    | 50 | 100 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide solution in a 1:1 volume ratio.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Symmetry C18 column (100 × 4.6 mm, 3.5 μm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation of all compounds.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis. For rabeprazole enantiomers, MRM transitions of m/z 360.1 → 242.2 can be used.[6]

  • Data Analysis: Mass spectra and fragmentation patterns are analyzed to propose the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[7]

  • Experiments:

    • 1H NMR: To determine the proton environment in the molecule.

    • 13C NMR: To identify the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.[8]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign complex structures.[7]

  • Reference: Tetramethylsilane (TMS) as an internal standard.[8]

Quantitative Data of Key Rabeprazole-Related Compounds

The following tables summarize the key analytical data for some of the commonly identified rabeprazole-related compounds.

Table 1: HPLC and Mass Spectrometric Data

Compound NameRelative Retention Time (RRT)[M+H]+ (m/z)
Rabeprazole1.00360.1
Rabeprazole Sulfide~0.85344.1
Rabeprazole Sulfone~1.15376.1
Rabeprazole N-OxideVaries376.1
Chloro AnalogueVaries364.0
Methoxy AnalogueVaries330.1
1H-benzo[d]imidazole-2-sulfonic acid0.22199.0
4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid0.28240.1

Table 2: 1H NMR Chemical Shift Data (in ppm) for Selected Impurities in DMSO-d6

ProtonRabeprazoleRabeprazole SulfoneMethylthio Impurity
Pyridine-H8.18 (d)8.25 (d)7.01 (d)
Pyridine-H6.95 (d)7.10 (d)6.70 (d)
Benzimidazole-H7.50-7.65 (m)7.55-7.70 (m)7.50-7.65 (m)
Benzimidazole-H7.15-7.30 (m)7.20-7.35 (m)7.15-7.30 (m)
-OCH2-4.05 (t)4.10 (t)-
-CH2-1.95 (m)2.00 (m)-
-OCH33.25 (s)3.30 (s)-
Pyridine-CH32.12 (s)2.15 (s)2.49 (s)
-SCH3--2.29 (s)

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[8]

Formation Pathways and Logical Relationships

The formation of rabeprazole-related compounds can occur through various pathways during synthesis and degradation. Understanding these relationships is crucial for process optimization and control.

Synthesis of Rabeprazole and Formation of Process-Related Impurities

The synthesis of rabeprazole typically involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide intermediate.[2]

G cluster_synthesis Rabeprazole Synthesis 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Condensation Condensation 2-Mercaptobenzimidazole->Condensation Substituted_Pyridine 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride Substituted_Pyridine->Condensation Rabeprazole_Sulfide Rabeprazole Sulfide Condensation->Rabeprazole_Sulfide Oxidation Oxidation Rabeprazole_Sulfide->Oxidation Rabeprazole Rabeprazole Oxidation->Rabeprazole Over-oxidation Over-oxidation Rabeprazole->Over-oxidation Rabeprazole_Sulfone Rabeprazole Sulfone (Impurity) Over-oxidation->Rabeprazole_Sulfone G cluster_acid_degradation Acid-Catalyzed Degradation Rabeprazole Rabeprazole Acidic_Conditions Acidic Conditions (pH < 7) Rabeprazole->Acidic_Conditions Degradation_Product_1 Rabeprazole Thioether Acidic_Conditions->Degradation_Product_1 Other_Degradants Other Degradation Products Acidic_Conditions->Other_Degradants G cluster_oxidative_degradation Oxidative Degradation Rabeprazole Rabeprazole Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Rabeprazole->Oxidizing_Agent Rabeprazole_Sulfone Rabeprazole Sulfone Oxidizing_Agent->Rabeprazole_Sulfone G cluster_photodegradation Photodegradation Pathway Rabeprazole Rabeprazole UV_Light UV Light Exposure Rabeprazole->UV_Light Benzimidazolone Benzimidazolone UV_Light->Benzimidazolone Benzimidazole Benzimidazole UV_Light->Benzimidazole Pyridine_Methanol_Derivative [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol UV_Light->Pyridine_Methanol_Derivative

References

In Silico Prediction of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the prediction and analysis of the biological activity of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a known impurity of the proton pump inhibitor (PPI) Rabeprazole. While direct experimental data on this specific analog is scarce, this document proposes a robust computational workflow leveraging established methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The guide provides detailed hypothetical experimental protocols for the validation of in silico findings and utilizes Graphviz diagrams to illustrate key pathways and workflows, offering a blueprint for the computational assessment of novel or uncharacterized benzimidazole derivatives.

Introduction

Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1][2] The manufacturing process of pharmaceuticals can sometimes lead to the formation of process-related impurities, such as this compound.[3][4] Understanding the biological activity and potential toxicity of such impurities is a critical aspect of drug safety and development. In silico, or computational, methods offer a rapid and cost-effective approach to predict the activity of such molecules, guiding further experimental investigation.[5][6]

This guide details a hypothetical in silico workflow to predict the activity of this compound, focusing on its potential as a proton pump inhibitor. The methodologies described are grounded in established computational drug discovery techniques.

Proposed In Silico Prediction Workflow

The prediction of biological activity for this compound can be approached through a multi-step computational workflow. This process begins with data collection and preparation, followed by the application of various predictive models, and culminates in the analysis and interpretation of the results.

G cluster_0 Data Preparation cluster_1 Predictive Modeling cluster_2 Analysis & Validation Data_Collection Data Collection (Rabeprazole Analogs & Activity Data) Structure_Preparation 2D/3D Structure Generation & Optimization of Target Molecule Data_Collection->Structure_Preparation Dataset_Curation Dataset Curation for QSAR Structure_Preparation->Dataset_Curation Molecular_Docking Molecular Docking (H+/K+ ATPase) Structure_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Safety & Pharmacokinetics) Structure_Preparation->ADMET_Prediction QSAR_Modeling QSAR Model Development (Predicts Biological Activity) Dataset_Curation->QSAR_Modeling Results_Integration Integration of Predictive Data QSAR_Modeling->Results_Integration Molecular_Docking->Results_Integration ADMET_Prediction->Results_Integration Activity_Hypothesis Activity & Safety Hypothesis Results_Integration->Activity_Hypothesis Experimental_Validation Experimental Validation Plan Activity_Hypothesis->Experimental_Validation

Figure 1: Proposed in silico workflow for activity prediction.

Methodologies and Hypothetical Data

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8] For this study, a QSAR model would be developed using a dataset of known benzimidazole derivatives with experimentally determined inhibitory concentrations (IC50) against H+/K+ ATPase.

Hypothetical QSAR Model Data

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted IC50 (µM)
Rabeprazole359.442.8565.40.5
Omeprazole345.422.2365.41.2
Lansoprazole369.362.5765.40.8
This compound 289.78 3.10 55.1 2.5

Note: Data for known PPIs is illustrative. The predicted IC50 for the target compound is a hypothetical output from a QSAR model.

Experimental Protocol: QSAR Model Development

  • Data Collection: Compile a dataset of at least 30-50 benzimidazole derivatives with known H+/K+ ATPase inhibitory activity (IC50 values).

  • Descriptor Calculation: For each molecule, calculate a range of 2D and 3D molecular descriptors (e.g., molecular weight, LogP, polar surface area, topological indices).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest to build a regression model correlating the descriptors with the IC50 values.[9]

  • Model Validation: Validate the model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., R², Q² values).[10]

  • Prediction: Use the validated QSAR model to predict the IC50 of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6] Docking this compound into the active site of the H+/K+ ATPase would elucidate its potential interactions with key amino acid residues.

Hypothetical Molecular Docking Results

LigandReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
RabeprazoleH+/K+ ATPase (Homology Model)-8.5Cys813, Tyr799, Asp137
This compound H+/K+ ATPase (Homology Model)-7.2Cys813, Tyr799

Note: Binding energies and interacting residues are hypothetical and would be determined from docking simulations.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: Obtain the 3D structure of the H+/K+ ATPase. As a crystal structure may not be available, a homology model may need to be built using a suitable template. The structure would be prepared by adding hydrogen atoms and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of the receptor.[11] The binding site is typically defined around the location of known inhibitors or key catalytic residues.

  • Analysis: Analyze the resulting docking poses, focusing on the predicted binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.

ADMET Prediction

ADMET prediction models assess the pharmacokinetic and toxicological properties of a compound.[12] This is crucial for evaluating the drug-likeness and potential safety liabilities of this compound.

Hypothetical ADMET Prediction Summary

PropertyPrediction for this compoundInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption predicted.
Distribution
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2C19 SubstrateYesPotential for drug-drug interactions.[13]
Excretion
Renal ClearanceModeratePrimarily excreted through the kidneys after metabolism.[14]
Toxicity
AMES MutagenicityNegativeUnlikely to be mutagenic.[12]
HepatotoxicityLow RiskLow probability of causing liver damage.[12]

Note: These are hypothetical predictions from ADMET models.

Experimental Protocol: In Silico ADMET Prediction

  • Model Selection: Utilize a suite of validated in silico ADMET prediction tools (e.g., SwissADME, ProTox-II).

  • Input: Provide the 2D structure of this compound as input to the selected models.

  • Prediction: Run the predictions for a range of ADMET endpoints, including but not limited to aqueous solubility, membrane permeability, cytochrome P450 metabolism, and various toxicity endpoints.

  • Analysis: Interpret the prediction results in the context of established thresholds for drug-like molecules.

Signaling Pathway and Mechanism of Action

Rabeprazole and other PPIs exert their effect by inhibiting the final step of gastric acid secretion in parietal cells. Understanding this pathway is essential for interpreting the predicted activity of its analogs.

G cluster_0 Parietal Cell PPI Rabeprazole Analog (Inactive Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Protonation in acidic canaliculus Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Covalent binding to Cysteine residues H_ions H+ Proton_Pump->H_ions Secretion Lumen Gastric Lumen (Acidic) H_ions->Lumen K_ions K+ K_ions->Proton_Pump Uptake

Figure 2: Mechanism of action of proton pump inhibitors.

Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active sulfenamide form.[15] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion.[1] The predicted activity of this compound would depend on its ability to undergo this activation and bind to the proton pump.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro and potentially in vivo experiments.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the proton pump.

Protocol:

  • Enzyme Preparation: Isolate H+/K+ ATPase from porcine or rabbit gastric microsomes.

  • Assay Conditions: Incubate the enzyme with varying concentrations of this compound in a buffer that simulates the acidic conditions of the stomach.

  • Activity Measurement: Measure the ATPase activity by quantifying the release of inorganic phosphate from ATP.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Gastric Acid Secretion Assay

This assay assesses the effect of the compound on acid secretion in a more physiologically relevant context.

Protocol:

  • Cell Culture: Culture rabbit parietal cells or a suitable cell line (e.g., HGT-1).

  • Compound Treatment: Treat the cells with different concentrations of this compound.

  • Stimulation: Stimulate acid secretion using agents like histamine or gastrin.

  • Acid Measurement: Measure the accumulation of a weak base (e.g., aminopyrine) or changes in intracellular pH to quantify acid secretion.

  • Data Analysis: Determine the dose-response curve and calculate the EC50 value.

Conclusion

This technical guide has outlined a comprehensive in silico framework for predicting the activity of this compound. By integrating QSAR modeling, molecular docking, and ADMET prediction, a detailed hypothesis regarding its potential as a proton pump inhibitor, its binding mechanism, and its safety profile can be generated. The proposed workflow and experimental validation protocols provide a clear path for the efficient evaluation of this and other related pharmaceutical impurities or novel drug candidates. The logical progression from computational prediction to experimental validation is a cornerstone of modern drug discovery and development.

References

Exploratory Studies on Chlorinated Rabeprazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the exploratory studies on chlorinated analogs of rabeprazole, a potent proton pump inhibitor (PPI). The introduction of chlorine substituents onto the rabeprazole scaffold is a key strategy aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to analogs with improved efficacy, metabolic stability, and duration of action. This document details the synthetic methodologies for creating these analogs, outlines rigorous experimental protocols for their pharmacodynamic and pharmacokinetic evaluation, and presents illustrative data in a structured format. Key visualizations of the mechanism of action and the experimental workflow are provided to facilitate a deeper understanding of the drug discovery process for this class of compounds. This guide is intended for researchers, medicinal chemists, and pharmacologists involved in the development of novel anti-secretory agents.

Introduction

Rabeprazole is a member of the benzimidazole class of proton pump inhibitors that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] The core mechanism involves the drug's accumulation in the acidic secretory canaliculi of gastric parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide species.[1][3] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation.[3][4]

The exploration of halogenated, specifically chlorinated, analogs of pharmaceuticals is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] Chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of rabeprazole, the synthesis of a chloro-analog, 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, has been reported, primarily as a process-related impurity.[6][7] This observation provides a foundational lead for the systematic investigation of chlorinated rabeprazole analogs as potential drug candidates. This guide outlines the essential studies required to explore this chemical space.

Synthesis of Chlorinated Rabeprazole Analogs

The synthesis of chlorinated rabeprazole analogs generally follows the established routes for benzimidazole-based PPIs. A key intermediate is the substituted chloromethylpyridine, which is then condensed with 2-mercaptobenzimidazole. The final step involves the oxidation of the resulting sulfide to the corresponding sulfoxide.

Experimental Protocol: General Synthesis of 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole
  • Preparation of the Thioether Intermediate:

    • To a stirred solution of 1H-benzo[d]imidazole-2-thiol (1.0 eq) and sodium hydroxide (2.2 eq) in water, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (1.0 eq) in a suitable organic solvent (e.g., methanol) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours at ambient temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the precipitated solid, wash with cold water, and dry under vacuum to yield the sulfide intermediate: 2-({[4-chloro-3-methyl-2-pyridinyl]methyl}thio)-1H-benzimidazole.

  • Oxidation to the Sulfoxide (Chlorinated Rabeprazole Analog):

    • Dissolve the sulfide intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final chlorinated rabeprazole analog.[6]

Pharmacodynamic Evaluation

The primary pharmacodynamic effect of rabeprazole analogs is their ability to inhibit the H+/K+-ATPase enzyme. This is assessed through both in vitro and in vivo models.

In Vitro H+/K+-ATPase Inhibition

This assay quantifies the direct inhibitory effect of the compounds on the isolated proton pump enzyme.

Experimental Protocol: H+/K+-ATPase Inhibition Assay
  • Enzyme Preparation: Prepare H+/K+-ATPase-rich vesicles from hog gastric mucosa via differential centrifugation.

  • Assay Buffer: Use a buffer containing MgCl₂, KCl, and a pH indicator, maintained at 37 °C.

  • Compound Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compounds (chlorinated analogs) and a reference standard (rabeprazole) in an acidic medium (e.g., pH 4.0) to facilitate the conversion to the active sulfenamide.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

  • Measurement: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Results: In Vitro H+/K+-ATPase Inhibition

The following data are illustrative and provided for exemplary purposes.

Compound IDSubstitution PatternIC50 (nM)
Rabeprazole(Reference)45
R-Cl-14-chloro38
R-Cl-25-chloro (benzimidazole)52
R-Cl-36-chloro (benzimidazole)48
In Vivo Inhibition of Gastric Acid Secretion

The pylorus-ligated rat model is a standard method to assess the in vivo efficacy of anti-secretory agents.[8][9]

Experimental Protocol: Pylorus Ligation (Shay Rat) Model
  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (180-220g), fasted for 24 hours with free access to water.[10]

  • Dosing: Administer the test compounds (chlorinated analogs) and reference drug (rabeprazole) orally or intraperitoneally. The control group receives the vehicle.

  • Surgical Procedure: One hour after dosing, anesthetize the rats. Make a midline abdominal incision and ligate the pyloric end of the stomach, taking care not to obstruct blood flow.[9]

  • Incubation: Close the incision and allow the animals to recover for 4 hours. During this period, gastric acid accumulates in the stomach.

  • Sample Collection: Sacrifice the animals, remove the stomach, and collect the gastric contents.

  • Analysis: Centrifuge the gastric juice and measure the total volume. Titrate the supernatant with 0.01 N NaOH to determine the total acid output.

  • Data Analysis: Calculate the percentage inhibition of gastric acid volume and total acid output compared to the vehicle-treated control group.

Results: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

The following data are illustrative and provided for exemplary purposes (Dose: 10 mg/kg).

Compound ID% Inhibition of Volume% Inhibition of Total Acidity
Rabeprazole55%65%
R-Cl-162%75%
R-Cl-250%60%
R-Cl-353%63%

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogs is crucial for their development.

In Vivo Pharmacokinetic Study
Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing: Administer the test compounds intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Calculate oral bioavailability (F%) by comparing the AUC from oral and IV administration.

Results: Pharmacokinetic Parameters in Rats

The following data are illustrative and provided for exemplary purposes.

Compound IDCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)F (%)
Rabeprazole4502.512501.252
R-Cl-15102.018502.165
R-Cl-24202.511001.348
R-Cl-34402.512001.450

Visualizations and Pathways

Mechanism of Action of Rabeprazole Analogs

The core mechanism of action for chlorinated rabeprazole analogs is expected to be identical to that of rabeprazole, involving activation in an acidic environment and subsequent covalent inhibition of the proton pump.

G cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell Prodrug Rabeprazole Analog (Inactive Prodrug) Prodrug_cell Prodrug Prodrug->Prodrug_cell Diffusion Canaliculus Secretory Canaliculus (Acidic Environment, pH < 4) Prodrug_cell->Canaliculus Secretion Activated Activated Sulfenamide (Reactive Cation) Canaliculus->Activated H+ Catalyzed Conversion Pump H+/K+-ATPase (Proton Pump) Activated->Pump Forms Disulfide Bond with Cys Residues Pump_inhibited Inhibited Pump (Covalent Bond) Pump->Pump_inhibited Irreversible Inhibition

Caption: Mechanism of action for rabeprazole analogs in the gastric parietal cell.

Experimental Workflow for Analog Evaluation

A structured workflow is essential for the efficient evaluation of newly synthesized compounds, progressing from initial screening to more complex in vivo studies.

G A Synthesis & Purification of Chlorinated Analogs B Primary Screening: In Vitro H+/K+-ATPase Assay A->B C Potency & SAR Analysis (IC50 Determination) B->C G Hit Identification (Potent Analogs) C->G D Secondary Screening: In Vivo Efficacy (Pylorus Ligation Model) E Pharmacokinetic Profiling (Rat PK Study) D->E F Lead Candidate Selection E->F G->A Iterate Design G->D < 100 nM

Caption: High-level experimental workflow for the discovery of chlorinated rabeprazole analogs.

Discussion and Future Directions

The illustrative data presented in this guide suggest that chlorination can favorably impact the profile of rabeprazole. For instance, analog R-Cl-1 (4-chloro substituted) shows enhanced in vitro potency, improved in vivo efficacy, and a superior pharmacokinetic profile with a longer half-life and better oral bioavailability compared to the parent compound. This highlights the potential of strategic chlorination on the pyridine ring. Conversely, chlorination on the benzimidazole ring (R-Cl-2 , R-Cl-3 ) did not yield significant improvements in this hypothetical series.

These preliminary findings warrant further investigation. Future studies should focus on:

  • Expanded Structure-Activity Relationship (SAR): Synthesizing a broader range of analogs with chlorine at different positions and exploring di- and tri-chlorinated derivatives.

  • Metabolic Stability Studies: Conducting in vitro studies using liver microsomes to assess the impact of chlorination on metabolic pathways, particularly metabolism by CYP2C19 and CYP3A4.

  • Selectivity Profiling: Evaluating the inhibitory activity of lead compounds against other related ATPases to ensure target selectivity.

  • Chronic Dosing and Toxicology Studies: Assessing the long-term efficacy and safety profile of the most promising lead candidates in relevant animal models.

Conclusion

The systematic exploration of chlorinated rabeprazole analogs represents a promising avenue for the discovery of next-generation proton pump inhibitors. By leveraging established synthetic routes and a robust cascade of in vitro and in vivo assays, it is possible to identify novel candidates with potentially superior pharmacological and pharmacokinetic properties. The methodologies and illustrative data presented in this technical guide provide a foundational framework for researchers to undertake such exploratory studies. Analog R-Cl-1, based on the hypothetical data, emerges as a strong lead candidate for further preclinical development.

References

Preliminary Biological Screening of Rabeprazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Beyond its potent antisecretory activity, emerging research has unveiled a broader spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This has spurred interest in the synthesis and evaluation of rabeprazole derivatives to explore potential therapeutic applications beyond its primary indication.

This technical guide provides a comprehensive overview of the preliminary biological screening of rabeprazole and its derivatives. It consolidates available quantitative data, details key experimental protocols, and visualizes critical cellular pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. While extensive data on a wide array of rabeprazole derivatives remains an area of ongoing research, this guide focuses on the established biological activities of rabeprazole and its well-characterized thioether derivative, providing a foundational understanding for future investigations.

Antimicrobial Screening of Rabeprazole and its Thioether Derivative

Rabeprazole and its derivatives have demonstrated notable antimicrobial activity, particularly against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of rabeprazole and its thioether derivative against clinical isolates of H. pylori.

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Concentration Range (µg/mL)
Rabeprazole Sodium (RPZ)8160.031 - 64
Rabeprazole Thioether (RPZ-TH)16320.031 - 64
Lansoprazole (LPZ)16320.031 - 64
Omeprazole (OPZ)32640.031 - 64

Data sourced from Kawakami et al. (2000). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Additionally, rabeprazole and its thioether derivative have been shown to inhibit the motility of H. pylori, a crucial factor for its colonization in the gastric mucosa. The concentration required to inhibit 50% of motility was found to be 16 µg/mL for rabeprazole and a significantly more potent 0.25 µg/mL for its thioether derivative.[2]

Experimental Protocols

The MIC of rabeprazole derivatives against H. pylori can be determined using the agar dilution method as follows:

  • Preparation of Media: Prepare Brucella agar supplemented with 5% horse serum.

  • Preparation of Inoculum: Culture H. pylori strains in a suitable broth (e.g., Brucella broth with 5% horse serum) under microaerophilic conditions. Adjust the bacterial suspension to a concentration of approximately 10^6 CFU/mL.

  • Drug Dilution: Prepare a series of twofold dilutions of the test compounds in the agar medium to achieve final concentrations typically ranging from 0.031 to 64 µg/mL.[3]

  • Inoculation: Inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at 35-37°C for 72 hours under microaerophilic conditions (e.g., in a CO2 incubator with 15% CO2 and high humidity).[3]

  • Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Brucella Agar with 5% Horse Serum mix_drug Incorporate Drug Dilutions into Agar Plates prep_media->mix_drug prep_inoculum Culture H. pylori (adjust to 10^6 CFU/mL) inoculate Inoculate Plates with H. pylori Suspension prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of Rabeprazole Derivatives prep_drug->mix_drug mix_drug->inoculate incubate Incubate at 37°C for 72h (Microaerophilic) inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Workflow for MIC determination of rabeprazole derivatives.

Anticancer Screening of Rabeprazole Derivatives

Rabeprazole has demonstrated significant antiproliferative effects on various cancer cell lines, particularly gastric cancer.[4] This has opened avenues for exploring its derivatives as potential anticancer agents.

Data Presentation: In Vitro Anticancer Activity

While specific quantitative data for a range of rabeprazole derivatives is limited, studies on rabeprazole provide a baseline for future comparative analyses.

Cell LineTreatmentEffect
AGS (Gastric Cancer)0.2 mM Rabeprazole for 72h72.21 ± 3.24% apoptosis
MKN-28 (Gastric Cancer)0.2 mM RabeprazoleMarked decrease in cell viability
KATO III (Gastric Cancer)0.2 mM RabeprazoleSlight decrease in cell viability
MKN-45 (Gastric Cancer)0.2 mM RabeprazoleSlight decrease in cell viability

Data sourced from a study on the antiproliferative effects of rabeprazole on human gastric cancer cell lines.[4]

Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the rabeprazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Addition of CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control group.

  • Cell Treatment: Treat cancer cells with the desired concentration of the rabeprazole derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[4]

Signaling Pathway: Rabeprazole's Anticancer Mechanism

Rabeprazole has been shown to exert its anticancer effects in part through the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, which is crucial for cell proliferation and survival.[5]

G rabeprazole Rabeprazole erk12 ERK1/2 Phosphorylation rabeprazole->erk12 inhibits proliferation Cell Proliferation and Survival erk12->proliferation promotes apoptosis Apoptosis erk12->apoptosis inhibits

Rabeprazole's inhibition of the ERK1/2 signaling pathway.

Anti-inflammatory Screening of Rabeprazole Derivatives

Recent studies have highlighted the anti-inflammatory properties of rabeprazole, suggesting its potential in treating inflammatory conditions.

Data Presentation: Anti-inflammatory Effects

Rabeprazole has been shown to inhibit cell pyroptosis, a form of inflammatory cell death, in gastric epithelial cells.[6]

Cell LineTreatmentEffect
BGC823 (Gastric Epithelial)10 µM RabeprazoleReduced LDH release (indicating decreased pyroptosis)

Data sourced from a study on rabeprazole's inhibition of pyroptosis.

Experimental Protocols
  • Cell Culture and Treatment: Culture gastric epithelial cells and treat with rabeprazole derivatives at various concentrations.

  • Collection of Supernatant: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculation: The amount of LDH released is proportional to the number of lysed cells, indicating the extent of pyroptosis.[6]

Signaling Pathway: Rabeprazole's Anti-inflammatory Mechanism

Rabeprazole's anti-inflammatory effects are linked to its ability to inhibit the NLRP3 inflammasome pathway, which leads to a reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6]

G rabeprazole Rabeprazole nlrp3 NLRP3 Inflammasome Activation rabeprazole->nlrp3 inhibits caspase1 Caspase-1 Activation nlrp3->caspase1 il1b_il18 Mature IL-1β and IL-18 caspase1->il1b_il18 promotes maturation pyroptosis Pyroptosis il1b_il18->pyroptosis induce

Rabeprazole's inhibition of the NLRP3 inflammasome pathway.

Conclusion

The preliminary biological screening of rabeprazole and its derivatives reveals a promising landscape for future drug development. Beyond its established role as a proton pump inhibitor, rabeprazole exhibits significant antimicrobial, anticancer, and anti-inflammatory activities. The thioether derivative of rabeprazole, in particular, shows enhanced potency in inhibiting H. pylori motility, suggesting that structural modifications to the rabeprazole scaffold can lead to improved biological effects.

The experimental protocols and signaling pathways detailed in this guide provide a solid framework for researchers to systematically evaluate novel rabeprazole derivatives. Further synthesis and screening of a broader range of analogs are warranted to elucidate structure-activity relationships and to identify lead compounds for further preclinical and clinical development in the areas of infectious diseases, oncology, and inflammatory disorders.

References

Technical Guide: 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical with CAS number 168167-42-8, an entity of significant interest in the pharmaceutical industry. Predominantly recognized as a process-related impurity of Rabeprazole and a related substance of Lansoprazole, this compound, herein referred to by its IUPAC name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, plays a critical role in the quality control and regulatory compliance of these widely used proton pump inhibitors (PPIs). This document elucidates its chemical identity, physicochemical properties, and its relationship with the parent active pharmaceutical ingredients (APIs). Furthermore, it delves into the available information regarding its synthesis, analytical methodologies for its detection and quantification, and the current understanding of its biological implications, which are largely inferred from its structural similarity to the PPI class of drugs.

Chemical Identification and Physicochemical Properties

2-[[(4--Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a well-characterized chemical compound. Its identity is established through various nomenclature systems and is supported by a defined set of physicochemical properties.

Table 1: Chemical Identification

IdentifierValue
CAS Number 168167-42-8
IUPAC Name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Synonyms 4-Desmethoxypropoxyl-4-chloro Rabeprazole, Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP Related Compound F, Rabeprazole 4-Chloro Analog[1][2][][4]
Molecular Formula C₁₄H₁₂ClN₃OS[4][5]
Molecular Weight 305.78 g/mol [4][5]
SMILES O=S(C1=NC2=CC=CC=C2N1)CC3=NC=CC(Cl)=C3C[]
InChI InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)[4]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Tan Solid[6]
Melting Point 128-130°C[6]
Boiling Point 564.1±60.0 °C (Predicted)[6]
Density 1.50±0.1 g/cm³ (Predicted)[6]
Storage Temperature 2-8°C, sealed in dry conditions[5]

Context in Pharmaceutical Manufacturing: A Process-Related Impurity

The primary context for the study of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is its emergence as an impurity during the synthesis of Rabeprazole.[7][8] The presence of impurities in active pharmaceutical ingredients is a critical quality attribute that is closely monitored and controlled to ensure the safety and efficacy of the final drug product. International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2][7]

This chloro-analogue of Rabeprazole is a notable impurity that requires diligent control during the manufacturing process. Its structural similarity to the parent drug underscores the importance of robust analytical methods to differentiate and quantify its presence.

G Logical Relationship of CAS 168167-42-8 to Rabeprazole cluster_synthesis Rabeprazole Synthesis cluster_impurity Impurity Formation Starting_Materials 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride & 2-mercapto-1H-benzimidazole Rabeprazole_Sulfide Rabeprazole Sulfide (Thioether Intermediate) Starting_Materials->Rabeprazole_Sulfide Oxidation Oxidation (e.g., with m-CPBA) Rabeprazole_Sulfide->Oxidation CAS_168167_42_8 CAS 168167-42-8 (Chloro-Analogue Impurity) Rabeprazole_Sulfide->CAS_168167_42_8 Side Reaction Rabeprazole Rabeprazole (API) Oxidation->Rabeprazole Impurity_Precursor 2-chloromethyl-3-methyl-4-chloropyridine (Potential Starting Material Impurity) Impurity_Sulfide 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole Impurity_Precursor->Impurity_Sulfide Impurity_Oxidation Oxidation Impurity_Sulfide->Impurity_Oxidation Impurity_Oxidation->CAS_168167_42_8

Formation of CAS 168167-42-8 as a Rabeprazole impurity.

Synthesis and Characterization

While detailed, optimized synthesis protocols for 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole as a primary target are not extensively published, its synthesis is described in the context of preparing reference standards for analytical purposes.[7][8] The general synthetic route mirrors that of Rabeprazole, involving the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole to form a thioether intermediate, followed by oxidation to the sulfoxide.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Thioether Formation: Reaction of 2-(chloromethyl)-4-chloro-3-methylpyridine with 2-mercapto-1H-benzimidazole in the presence of a base to yield 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Oxidation: Controlled oxidation of the resulting thioether using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the target sulfoxide, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

G General Synthesis of CAS 168167-42-8 Reactant_A 2-(chloromethyl)-4-chloro-3-methylpyridine Intermediate 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether) Reactant_A->Intermediate Reactant_B 2-mercapto-1H-benzimidazole Reactant_B->Intermediate Final_Product CAS 168167-42-8 (Sulfoxide) Intermediate->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Final_Product

Synthetic workflow for CAS 168167-42-8.
Characterization

The structural elucidation and confirmation of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are achieved through a combination of spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.[9]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9]

Analytical Methodology

As a known impurity, robust analytical methods are essential for the detection and quantification of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in bulk Rabeprazole and its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[9][10]

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC protocol for the analysis of Rabeprazole and its impurities, including the chloro-analogue.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile and/or methanol).[10]

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV spectrophotometry at a wavelength of approximately 285 nm.[10]

  • Injection Volume: 20 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Biological Activity and Mechanism of Action (Inferred)

Direct and extensive studies on the biological activity, pharmacology, and toxicology of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are limited in the public domain. However, based on its structural analogy to Rabeprazole and other proton pump inhibitors, a similar mechanism of action can be inferred.

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the gastric parietal cells.[] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[][11]

It is plausible that 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, if administered, would follow a similar activation pathway. However, the presence of the chloro group in place of the methoxypropoxy side chain of Rabeprazole would likely alter its pharmacokinetic and pharmacodynamic properties, including its pKa, rate of activation, and interaction with the proton pump.

One study has noted that this compound can induce natural oxidation in vitro, though the specifics of this finding are not detailed.

Given the lack of specific toxicological data on this impurity, its control to within acceptable limits as per regulatory guidelines is of paramount importance to ensure patient safety. Some studies have performed in silico and in vitro genotoxicity evaluations of other Rabeprazole impurities, highlighting the importance of assessing the potential toxicity of all related substances.[5][6]

G Inferred Mechanism of Action for CAS 168167-42-8 Prodrug CAS 168167-42-8 (Prodrug) Acidic_Environment Acidic Environment (Parietal Cell Canaliculi) Prodrug->Acidic_Environment Accumulation Activation Protonation and Rearrangement Acidic_Environment->Activation Active_Metabolite Sulfenamide Intermediate (Active Form) Activation->Active_Metabolite Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Interaction Inhibition Covalent Binding to Cysteine Residues Proton_Pump->Inhibition Effect Inhibition of Gastric Acid Secretion Inhibition->Effect

Inferred mechanism of action based on structural similarity to PPIs.

Conclusion

2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8) is a well-defined chemical entity whose significance is intrinsically linked to its role as a process-related impurity in the manufacture of Rabeprazole. While its physicochemical properties and analytical detection methods are well-established, a comprehensive understanding of its independent biological activity and toxicological profile remains an area for further investigation. For drug development professionals, the focus remains on the robust control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. The information presented in this guide serves as a foundational resource for researchers and scientists working in the fields of pharmaceutical analysis, process chemistry, and drug safety.

References

Methodological & Application

Application Note & Protocol: Analytical Method Development for the Quantification of 4-Desmethoxypropoxyl-4-chloro Rabeprazole using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Desmethoxypropoxyl-4-chloro Rabeprazole is a known impurity of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This document outlines a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate and quantify this specific impurity from the main Rabeprazole peak and other related substances.

The developed method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method, ensuring that any degradation products do not interfere with the quantification of the specified impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the accurate quantification of this compound. The following conditions are recommended:

Table 1: Chromatographic Conditions

ParameterRecommended Condition
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH 6.4), mixed with acetonitrile in a 90:10 (v/v) ratio.[1][2]
Mobile Phase B Acetonitrile and water in a 90:10 (v/v) ratio.[1][2]
Gradient Program A gradient program should be optimized to ensure separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained components.
Flow Rate 1.0 mL/min.[1][2]
Detection Wavelength 280 nm.[1][2]
Column Temperature 30°C.
Injection Volume 20 µL.
Diluent Mobile phase can be used as the diluent.[3]
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Rabeprazole API or finished product sample in the diluent to achieve a target concentration for analysis.

  • Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the this compound standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants, is demonstrated by the resolution between the this compound peak and other peaks in the chromatogram. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate specificity.[1][4]

  • Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of this compound. The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.[3][5]

  • Accuracy: The accuracy of the method is determined by recovery studies. This involves analyzing samples spiked with a known amount of the impurity at different levels. The percentage recovery of the impurity is then calculated.[1]

  • Precision: The precision of the method is evaluated by performing replicate injections of the same sample (repeatability) and by having the method performed by different analysts on different days and with different equipment (intermediate precision). The relative standard deviation (%RSD) of the results is calculated.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio.[6]

  • Robustness: The robustness of the method is determined by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
Resolution (R) Not less than 1.5 between adjacent impurity peaks and the main peak
%RSD of Standard Areas Not more than 2.0% for replicate injections

Table 3: Summary of Validation Data (Illustrative)

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 92.0% to 109.1%.[1]
Precision (%RSD) < 2.0%
LOD 0.03 µg/mL.[6]
LOQ 0.1 µg/mL.[6]

Table 4: Forced Degradation Study Results (Illustrative)

Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1N HCl) Significant degradation of Rabeprazole observed.[1]
Base Hydrolysis (e.g., 0.1N NaOH) Significant degradation of Rabeprazole observed.[1]
Oxidation (e.g., 3% H₂O₂) Significant degradation of Rabeprazole observed.[1]
Thermal Degradation (e.g., 60°C) Significant degradation of Rabeprazole observed.[1]
Photolytic Degradation Degradation observed.

In all forced degradation studies, the peak for this compound should be well-resolved from any degradation products and the main Rabeprazole peak, confirming the stability-indicating nature of the method.

Mandatory Visualization

AnalyticalMethodWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis & Reporting prep_std Prepare Standard Solution of this compound hplc_system Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (Rabeprazole API or Formulation) prep_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample specificity Specificity (Forced Degradation) hplc_system->specificity data_acquisition Data Acquisition (Chromatograms) inject_std->data_acquisition inject_sample->data_acquisition linearity Linearity accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness quantification Quantification of Impurity data_acquisition->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the development and validation of an analytical method for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Rabeprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of process-related impurities and degradation products of rabeprazole sodium in pharmaceutical formulations. The method is validated according to ICH guidelines and is suitable for quality control and stability studies, ensuring the safety and efficacy of the drug product.

Introduction

Rabeprazole sodium is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2] During its synthesis and storage, various impurities can form, which may impact the drug's quality and safety.[1][3] Therefore, a reliable analytical method is crucial for identifying and quantifying these impurities.[1] This document provides a detailed protocol for a stability-indicating HPLC method capable of separating rabeprazole from its known impurities and degradation products.[1][4][5] The method has been validated for specificity, linearity, accuracy, precision, and robustness.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV-Vis detector.

  • Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm particle size.[4]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen orthophosphate, Triethylamine, and Water (HPLC grade).[1]

  • Standards: Rabeprazole Sodium reference standard and known impurity standards.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.025 M Potassium dihydrogen orthophosphate buffer (pH 3.0)[4]
Mobile Phase B Water:Acetonitrile (10:90 v/v)[4]
Gradient Elution Time (min)
0
10
25
35
40
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[3]
Detection Wavelength 286 nm[3]
Injection Volume 20 µL

Results and Discussion

The developed HPLC method effectively separates rabeprazole from its seven known impurities (Imp-1 to Imp-7) and various degradation products generated under stress conditions.[4] Forced degradation studies demonstrated the stability-indicating nature of the method, with significant degradation observed under acidic, basic, oxidative, and thermal stress.[4][5][6]

Method Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

Linearity

The linearity of the method was established by analyzing solutions of rabeprazole and its impurities at different concentrations. The correlation coefficient for all components was found to be greater than 0.99.[7]

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)
Rabeprazole0.4 - 4.0> 0.99
Impurity-10.4 - 4.0> 0.99
Impurity-20.4 - 4.0> 0.99
Impurity-30.4 - 4.0> 0.99
Impurity-40.4 - 4.0> 0.99

Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of impurities into the sample solution. The recovery for each impurity was found to be within the acceptable range of 92.0% to 109.1%.[4]

ImpuritySpiked Concentration (µg/mL)Mean Recovery (%)
Impurity-1LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-2LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-3LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-4LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-5LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-6LOQ, 0.50, 1.00, 1.5092.0 - 109.1
Impurity-7LOQ, 0.50, 1.00, 1.5092.0 - 109.1

Precision

The precision of the method was evaluated by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) for the peak areas of the impurities was found to be less than 2%.[8]

ParameterRabeprazole (%RSD)Impurities (%RSD)
Repeatability (n=6)< 2.0< 2.0
Intermediate Precision (n=6)< 2.0< 2.0

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for rabeprazole and its impurities were determined based on the signal-to-noise ratio.

CompoundLOD (µg/mL)LOQ (µg/mL)
Rabeprazole0.01720.05
Impurities--

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Rabeprazole & Impurities) system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions (Tablets) inject_samples Inject Standards and Samples prep_samples->inject_samples prep_mobile_phase Prepare Mobile Phases (A and B) prep_mobile_phase->system_suitability system_suitability->inject_samples If passes data_acquisition Data Acquisition inject_samples->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC analysis of rabeprazole impurities.

Protocols

Preparation of Solutions
  • Mobile Phase A (0.025 M Potassium Dihydrogen Orthophosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.

  • Mobile Phase B (Water:Acetonitrile 10:90): Mix 100 mL of water with 900 mL of acetonitrile. Filter and degas.

  • Diluent: Use a mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio.

  • Standard Stock Solution: Accurately weigh and dissolve rabeprazole sodium and each impurity standard in the diluent to obtain a known concentration.

  • Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Mix well and filter through a 0.45 µm nylon filter.

System Suitability

Inject the standard solution six times. The relative standard deviation of the peak area for rabeprazole should not be more than 2.0%. The resolution between rabeprazole and the nearest eluting impurity peak should be greater than 1.5.[7] The tailing factor for the rabeprazole peak should not be more than 2.0.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4]

  • Acid Hydrolysis: To a sample solution, add 3 mL of 0.1 M HCl and heat at 60°C for 45 minutes.[6] Neutralize with 0.1 M NaOH and dilute with diluent.

  • Base Hydrolysis: To a sample solution, add 3 mL of 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with diluent.

  • Oxidative Degradation: To a sample solution, add 3 mL of 3% hydrogen peroxide and keep at room temperature for 30 minutes.[4] Dilute with diluent.

  • Thermal Degradation: Store the tablet powder at 105°C for 18 hours.[4] Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours. Dissolve in diluent for analysis.

Conclusion

The described RP-HPLC method is rapid, sensitive, and specific for the quantification of rabeprazole and its impurities. The method is validated and shown to be suitable for routine quality control analysis and stability studies of rabeprazole sodium in pharmaceutical dosage forms.

References

Application Note: LC-MS/MS Protocol for the Detection of Chlorinated Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of a potential genotoxic impurity, chlorinated rabeprazole (2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole), in rabeprazole active pharmaceutical ingredient (API) and formulated drug products. The described protocol provides a robust analytical procedure for monitoring this impurity to ensure the quality and safety of rabeprazole-containing pharmaceuticals.

Introduction

Rabeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During the synthesis of rabeprazole, process-related impurities can be introduced, one of which is a chlorinated analogue.[2][3] Due to the potential for genotoxicity of halogenated impurities, it is crucial to have a highly sensitive and specific analytical method to detect and quantify their presence at trace levels. This LC-MS/MS protocol is designed for this purpose, leveraging the selectivity of Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.

Experimental

Materials and Reagents
  • Rabeprazole Sodium Reference Standard and samples

  • Chlorinated Rabeprazole Reference Standard (2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of chlorinated rabeprazole in methanol at a concentration of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the rabeprazole API or crushed tablets in a 50:50 mixture of acetonitrile and water to obtain a final rabeprazole concentration of 1 mg/mL.

    • Vortex the sample for 2 minutes to ensure complete dissolution.

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemAgilent 1200 series or equivalent
ColumnSymmetry C18, 100 x 4.6 mm, 3.5 µm or equivalent
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient Program0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate0.5 mL/min
Column Temperature30°C
Injection Volume10 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowInstrument dependent, optimize for signal
Data Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

The molecular weight of rabeprazole is 359.44 g/mol , and its protonated molecule [M+H]⁺ is observed at an m/z of approximately 360.1. The major fragmentation of rabeprazole involves the loss of the sulfinyl group and the benzimidazole moiety, resulting in a product ion at approximately m/z 242.1.[4]

The chlorinated rabeprazole impurity, 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, has a molecular weight of 305.78 g/mol .[2] This is due to the substitution of the 4-(3-methoxypropoxy) group with a chlorine atom. The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 306.8.

Based on the fragmentation pattern of rabeprazole, the chlorinated analogue is expected to undergo a similar fragmentation, losing the sulfinyl-benzimidazole group. The resulting fragment will be the 4-chloro-3-methyl-2-pyridinylmethyl cation.

  • Rabeprazole: C18H21N3O3S, MW = 359.44

  • Chlorinated Rabeprazole: C14H12ClN3OS, MW = 305.78[2]

Table 3: MRM Transitions for Rabeprazole and Chlorinated Rabeprazole

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Rabeprazole360.1242.120100
Chlorinated Rabeprazole306.8126.125100

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation and Analysis

Quantitative analysis should be performed by constructing a calibration curve from the peak areas of the chlorinated rabeprazole standard solutions versus their concentrations. The concentration of the chlorinated rabeprazole in the samples can then be determined from this curve. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to ICH guidelines.

Table 4: Example Quantitative Data Summary

AnalyteRetention Time (min)MRM Transition (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Chlorinated RabeprazoleTo be determined306.8 -> 126.1e.g., 0.1e.g., 0.3>0.99
RabeprazoleTo be determined360.1 -> 242.1---

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis sample Weigh Rabeprazole Sample dissolve Dissolve in Acetonitrile/Water sample->dissolve vortex Vortex for 2 min dissolve->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject 10 µL onto LC System supernatant->lc_injection std_stock Prepare Chlorinated Rabeprazole Stock Solution (100 µg/mL) std_working Prepare Working Standards (0.1-100 ng/mL) std_stock->std_working std_working->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Chlorinated Rabeprazole calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the detection of chlorinated rabeprazole.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the determination of chlorinated rabeprazole impurity in rabeprazole samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and safety assessment of rabeprazole products. The detailed experimental parameters and workflow are intended to be a starting point and may require further optimization based on the specific instrumentation and laboratory conditions.

References

Application Notes and Protocols for In Vitro Assay of Proton Pump Inhibition by Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H+/K+ ATPase, also known as the proton pump.[1] This enzyme is located in the secretory membranes of parietal cells in the stomach and is responsible for the final step in the acid secretion pathway.[2] Novel compounds with potential PPI activity require robust and reliable in vitro assays for screening and characterization. These application notes provide detailed protocols for two primary in vitro assays: a direct enzymatic inhibition assay using isolated H+/K+ ATPase and a cell-based thallium influx assay for higher-throughput screening.

Enzymatic Assay for H+/K+ ATPase Inhibition

This assay directly measures the inhibitory effect of novel compounds on the activity of the H+/K+ ATPase enzyme isolated from gastric tissue. The enzyme's activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Experimental Protocol 1: Preparation of H+/K+ ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+ ATPase-enriched microsomes from rabbit or porcine gastric mucosa, which serve as the enzyme source for the inhibition assay.[3][4]

Materials:

  • Freshly excised stomach (rabbit or pig)

  • Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Sucrose Gradient Solutions: 37% (w/v) and 10% (w/v) Sucrose in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Excise the stomach and wash the mucosal surface with ice-cold saline.

  • Gently scrape the gastric mucosa from the underlying muscle layer.

  • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+/K+ ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.

  • Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the enriched microsomes in aliquots at -80°C.

Experimental Protocol 2: H+/K+ ATPase Inhibition Assay

This protocol details the measurement of H+/K+ ATPase activity and its inhibition by novel compounds.[5]

Materials:

  • H+/K+ ATPase-enriched microsomes (from Protocol 1)

  • Novel compound stock solutions (in DMSO)

  • Omeprazole (as a positive control)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

  • ATP Solution: 2 mM ATP in Assay Buffer

  • 10% Trichloroacetic acid (TCA)

  • Reagents for colorimetric determination of inorganic phosphate (e.g., Molybdate-ascorbic acid method)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Thaw the H+/K+ ATPase-enriched microsomes on ice.

  • In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • H+/K+ ATPase enriched microsomes (final concentration ~5-10 µ g/well )

    • Varying concentrations of the novel compound or omeprazole (typically in a range from 10 nM to 100 µM). Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 10% TCA to each well.

  • Centrifuge the plate at 2000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Determine the amount of inorganic phosphate released using a colorimetric method. For example, add the molybdate-ascorbic acid reagent and measure the absorbance at 640 nm after color development.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Data Presentation

Summarize the quantitative data in a table for clear comparison.

CompoundIC50 (µM) [95% CI]Hill Slope
Novel Compound A1.25 [1.05 - 1.48]1.1
Novel Compound B5.78 [4.95 - 6.75]0.9
Omeprazole0.89 [0.75 - 1.06]1.0

Cell-Based Thallium Influx Assay for H+/K+ ATPase Inhibition

The thallium (Tl+) influx assay is a fluorescence-based method suitable for high-throughput screening of compounds that modulate the activity of potassium (K+) channels and transporters. Since the H+/K+ ATPase transports K+ ions into the cell, a Tl+ influx assay can be used as a surrogate measure of its activity.[8][9] Inhibition of the H+/K+ ATPase will result in a decrease in Tl+ influx.

Experimental Protocol 3: Cell-Based Thallium Influx Assay

This protocol outlines a general procedure for a thallium influx assay that can be adapted for screening PPIs. This often utilizes cell lines engineered to express the H+/K+ ATPase.

Materials:

  • HEK293 cells stably expressing the H+/K+ ATPase (or other suitable cell line)

  • Cell culture medium

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer: Assay Buffer containing Thallium sulfate (Tl₂SO₄) and a potassium channel opener if necessary to maintain membrane potential.

  • Novel compound stock solutions (in DMSO)

  • A positive control inhibitor (e.g., Omeprazole)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells in the microplates and grow to confluence.

  • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 60-90 minutes at room temperature or 37°C.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add varying concentrations of the novel compounds or a positive control to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • Place the plate in a kinetic fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the Stimulus Buffer to initiate thallium influx.

  • Measure the change in fluorescence over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx.

  • Analyze the data by calculating the rate of thallium influx for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value for each compound as described in Protocol 2.

Data Presentation

Present the quantitative data in a structured table.

CompoundIC50 (µM) [95% CI]Maximum Inhibition (%)
Novel Compound C2.5 [2.1 - 3.0]95
Novel Compound D10.2 [8.9 - 11.7]88
Omeprazole1.5 [1.2 - 1.8]98

Mandatory Visualizations

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the key signaling pathways that regulate the activity of the H+/K+ ATPase in gastric parietal cells.

G cluster_lumen Gastric Lumen (Acidic) cluster_parietal Parietal Cell H+ H+ K+_out K+ ATPase H+/K+ ATPase (Proton Pump) K+_out->ATPase PPI Novel Compound (Proton Pump Inhibitor) PPI->ATPase Inhibition ATPase->H+ Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + PKA->ATPase Activation IP3 IP3 PLC->IP3 + Ca2 Ca2+ IP3->Ca2 + Ca2->ATPase Activation

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Workflow for Screening Novel PPIs

The following diagram outlines the general workflow for screening and characterizing novel proton pump inhibitors using the described in vitro assays.

G start Start: Library of Novel Compounds prep Prepare H+/K+ ATPase Enriched Microsomes start->prep secondary_screen Secondary Screen (Optional): Cell-Based Thallium Influx Assay (Higher Throughput) start->secondary_screen primary_screen Primary Screen: H+/K+ ATPase Enzymatic Assay (Single Concentration) prep->primary_screen dose_response Dose-Response Assay: Determine IC50 (Enzymatic Assay) primary_screen->dose_response Active Compounds data_analysis Data Analysis and Lead Compound Identification primary_screen->data_analysis Inactive Compounds dose_response->data_analysis dose_response_cell Dose-Response Assay: Determine IC50 (Cell-Based Assay) secondary_screen->dose_response_cell Active Compounds secondary_screen->data_analysis Inactive Compounds dose_response_cell->data_analysis end End: Identified Lead Compounds for Further Development data_analysis->end

Caption: Workflow for in vitro screening of novel PPIs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various related compounds or impurities can form. Regulatory bodies require the identification, characterization, and control of these impurities to ensure the quality, safety, and efficacy of the final drug product. Rabeprazole Related Compound F, chemically known as 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, is a known impurity of Rabeprazole.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of Rabeprazole Related Compound F, which can be used as a reference standard for analytical method development, validation, and impurity profiling studies.

The synthesis is a two-step process commencing with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol to yield the thioether intermediate, 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole. Subsequent controlled oxidation of the thioether furnishes the target compound, Rabeprazole Related Compound F.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of Rabeprazole Related Compound F and its intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reaction StepYield (%)Purity (HPLC)Spectroscopic Data
2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazoleC₁₄H₁₂ClN₃S289.8Condensation95%Not specifiedNot available in public literature
Rabeprazole Related Compound F (2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole)C₁₄H₁₂ClN₃OS305.78Oxidation50%98.27%[3]Not available in public literature

Experimental Protocols

Step 1: Synthesis of 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether Intermediate)

Materials:

  • 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol)

  • Sodium hydroxide (NaOH) (4.6 g, 115.0 mmol)

  • 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol)

  • Water

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, dissolve sodium hydroxide (4.6 g) in water (30 mL).

  • To this solution, add 1H-benzo[d]imidazole-2-thiol (3.9 g).

  • In a separate beaker, dissolve 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g) in water (10 mL).

  • Add the solution of 4-chloro-2-(chloromethyl)-3-methylpyridine to the reaction flask at room temperature over a period of 30 minutes with continuous stirring.

  • Continue stirring the reaction mixture for an additional hour at room temperature.

  • A solid precipitate will form. Collect the solid by filtration.

  • Dry the collected solid under vacuum to obtain 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole.

    • Yield: 6 g (95%)

Step 2: Synthesis of Rabeprazole Related Compound F (2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole)

Materials:

  • 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole (3.2 g, 11.04 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.29 g, 13.25 mmol)

  • Dichloromethane (DCM)

  • 50% Sodium hydroxide (NaOH) solution

  • Acetic acid

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole (3.2 g) in 35 mL of dichloromethane in a round bottom flask.

  • In a separate beaker, dissolve m-CPBA (2.29 g) in 20 mL of dichloromethane.

  • Cool the reaction flask to a temperature between 10°C and 15°C.

  • Add the m-CPBA solution to the reaction flask over a period of 20 minutes while maintaining the temperature.

  • Stir the reaction mixture for an additional 20 minutes at the same temperature.

  • Quench the reaction by adding 10 mL of 50% sodium hydroxide solution.

  • Adjust the pH of the reaction mixture to 8.0 – 8.5 using acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • Treat the crude product with diethyl ether at 10°C to induce precipitation of a solid.

  • Filter the solid and dry it to obtain Rabeprazole Related Compound F.

    • Yield: 2 g (50%)

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Rabeprazole Related Compound F.

Synthesis_of_Rabeprazole_Related_Compound_F cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation A 1H-benzo[d]imidazole-2-thiol C NaOH, Water Room Temperature, 1.5h A->C B 4-chloro-2-(chloromethyl)-3-methylpyridine B->C D 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether Intermediate) C->D Yield: 95% E Thioether Intermediate F m-CPBA, DCM 10-15°C, 40 min E->F G Rabeprazole Related Compound F F->G Yield: 50%

Caption: Synthetic pathway for Rabeprazole Related Compound F.

References

Application of 4-Desmethoxypropoxyl-4-chloro Rabeprazole in GERD Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Desmethoxypropoxyl-4-chloro Rabeprazole is a derivative and potential impurity of Rabeprazole. As of the current date, specific preclinical data for this exact compound in GERD models is not extensively available in published literature. The following application notes and protocols are based on the well-established effects of its parent compound, Rabeprazole, a potent proton pump inhibitor (PPI). These guidelines are provided as a foundational framework for initiating research and can be adapted for the investigation of this compound, assuming a similar mechanism of action.

Introduction

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, esophageal inflammation (esophagitis) and metaplasia (Barrett's esophagus). Proton pump inhibitors (PPIs) are the cornerstone of GERD management. They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2] Rabeprazole is a second-generation PPI known for its rapid onset of action.[3] This document outlines the application of a rabeprazole derivative, this compound, in established preclinical GERD models.

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors are prodrugs that require activation in an acidic environment.[4][5] They accumulate in the secretory canaliculi of gastric parietal cells, where the low pH facilitates their conversion to the active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a profound reduction in gastric acid secretion.[4][5][6]

PPI_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic pH) PPI_inactive Inactive PPI (e.g., 4-Desmethoxypropoxyl- 4-chloro Rabeprazole) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion PPI_active Active Sulfenamide Metabolite PPI_inactive_cell->PPI_active Acid-catalyzed conversion ProtonPump H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Pumps H+ out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Takes K+ in

Caption: Mechanism of action of proton pump inhibitors.

Application in Preclinical GERD Models

Animal models are crucial for evaluating the efficacy of novel anti-GERD compounds. Surgically induced reflux esophagitis in rats is a widely used and relevant model.

Experimental Protocol: Surgically Induced Reflux Esophagitis in Rats

This protocol is adapted from established methods for inducing chronic acid reflux esophagitis.[7][8]

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

2. Surgical Procedure:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Incision: Make a midline laparotomy to expose the stomach and duodenum.

  • Induction of Reflux:

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.

    • Partially obstruct the duodenum near the pyloric ring. This can be achieved by wrapping a small piece of a Nélaton catheter around the duodenum.[7]

    • Alternatively, a jejuno-esophagostomy can be performed to induce gastro-duodenal reflux.[9]

  • Closure: Close the abdominal wall in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

3. Dosing and Administration:

  • Test Compound: this compound.

  • Vehicle: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Route of Administration: Oral gavage or subcutaneous injection.

  • Dosage: Based on studies with rabeprazole, a starting dose range of 10-30 mg/kg/day can be considered.[10][11] A dose-response study is recommended to determine the optimal dose.

  • Treatment Period: Administer the compound daily for a period of 2 to 4 weeks, starting from a few days post-surgery.

4. Efficacy Evaluation:

  • Macroscopic Evaluation: At the end of the treatment period, euthanize the animals and excise the esophagus. Score the severity of esophagitis based on the presence and size of lesions and ulcers.

  • Histopathological Analysis: Fix esophageal tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for epithelial thickness, inflammatory cell infiltration, and other signs of esophagitis.

  • Biochemical Markers: Analyze esophageal tissue homogenates for inflammatory markers such as cyclooxygenase-2 (COX-2).[10][11][12]

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery Induction of Reflux Esophagitis (Surgical Procedure) acclimatization->surgery grouping Randomization into Treatment Groups surgery->grouping treatment Daily Dosing with This compound (2-4 weeks) grouping->treatment evaluation Efficacy Evaluation treatment->evaluation macro_eval Macroscopic Scoring of Esophagitis evaluation->macro_eval histo_eval Histopathological Analysis evaluation->histo_eval biochem_eval Biochemical Marker Analysis (e.g., COX-2) evaluation->biochem_eval end End macro_eval->end histo_eval->end biochem_eval->end

Caption: Experimental workflow for evaluating the compound in a rat GERD model.

Data Presentation

Quantitative data from preclinical studies on rabeprazole in GERD models are summarized below. Similar endpoints should be measured for this compound to allow for comparison.

Table 1: Efficacy of Rabeprazole in a Rat Model of Reflux Esophagitis

Treatment GroupDose (mg/kg/day)Macroscopic Ulcer ScoreMicroscopic Ulcer Length (mm)COX-2 ExpressionReference
Control (Saline)-Significantly HigherSignificantly HigherSignificantly Increased[11][12]
Rabeprazole30Significantly LowerSignificantly LowerMarkedly Inhibited[10][11][12]

Table 2: Chemopreventive Effects of Rabeprazole in a Rat Reflux Model

Treatment GroupIncidence of Esophageal CancerIncidence of Barrett's MetaplasiaReference
Control (Saline)74% (17/23)100% (23/23)[9]
Rabeprazole29% (5/17)65% (11/17)[9]

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. Proton pump inhibitors act at the final common step of this process.

Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_intracellular Intracellular Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R AC Adenylyl Cyclase H2R->AC Gs Ca2 Ca2+ M3R->Ca2 Gq CCK2R->Ca2 Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activation Ca2->ProtonPump Activation H_ion H+ secretion (Gastric Acid) ProtonPump->H_ion PPI Proton Pump Inhibitors (e.g., 4-Desmethoxypropoxyl- 4-chloro Rabeprazole) PPI->ProtonPump Inhibition

Caption: Signaling pathways regulating gastric acid secretion.

Conclusion

The provided protocols and data, derived from studies on rabeprazole, offer a robust starting point for the preclinical evaluation of this compound in GERD models. Researchers should perform dose-response studies to establish the potency of this specific derivative and directly compare its efficacy to rabeprazole. Careful histological and biochemical analyses will be critical in elucidating its therapeutic potential for GERD.

References

Application Note & Protocol: Utilization of Rabeprazole Impurities as Reference Standards in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. The manufacturing process and storage of rabeprazole can lead to the formation of impurities, which, even in minute quantities, can affect the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products.[3] Therefore, the use of well-characterized impurity reference standards is a critical component of quality control (QC) in the pharmaceutical industry.[1][3][4]

This document provides a detailed application note and protocol for the use of rabeprazole impurities as reference standards in pharmaceutical QC. It outlines the significance of impurity standards, provides a validated analytical method for their detection and quantification, and offers a comprehensive protocol for their implementation in a QC laboratory. These standards are essential for method validation, batch-to-batch consistency checks, and stability studies.[3][4][5]

The Role of Impurity Reference Standards

Impurity reference standards are highly purified and well-characterized chemical substances used as benchmarks for identifying and quantifying impurities in an active pharmaceutical ingredient (API) or finished drug product.[4][6] Their primary roles in pharmaceutical QC include:

  • Method Validation: Reference standards are indispensable for validating analytical methods (e.g., High-Performance Liquid Chromatography - HPLC) for specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[4][7][8]

  • Identification and Quantification: They allow for the unambiguous identification of impurities by comparing retention times and for the accurate quantification of these impurities in test samples.[3]

  • Stability Studies: Impurity standards are used to monitor the degradation of pharmaceutical products over time under various environmental conditions, helping to establish the product's shelf life.[3]

  • Regulatory Compliance: The use of certified reference standards is a key requirement for demonstrating compliance with pharmacopeial monographs and regulatory submissions.[2][3]

Common Rabeprazole Impurities

Several process-related and degradation impurities of rabeprazole have been identified and characterized. These are often designated by their chemical names or as "related compounds" or "impurities" in pharmacopeias (e.g., Rabeprazole EP Impurity A). Common impurities include:

  • Rabeprazole Sulfone (Rabeprazole EP Impurity A, USP Related Compound D) [9]

  • Rabeprazole N-Oxide (Rabeprazole EP Impurity D, USP Related Compound B) [10]

  • Rabeprazole Thioether (Desmethyl Rabeprazole Thioether) [11]

  • 2-[4-(3-Methoxy-propoxy)-3-methyl-pyridin-2-ylmethanesulfonyl]-1H-benzoimidazole [12]

  • (S)-O-Desmethyl Rabeprazole Impurity [13]

A comprehensive, though not exhaustive, list of rabeprazole impurities is provided by various suppliers of pharmaceutical reference standards.[5][10][13]

Quantitative Data Summary

The following table summarizes the key chromatographic parameters for rabeprazole and its common impurities based on a typical validated RP-HPLC method. These values can be used as a reference for method development and routine analysis.

Compound Name Impurity Designation Relative Retention Time (RRT) Limit of Quantification (LOQ) (µg/mL) Typical Reporting Threshold
Rabeprazole-1.00--
Rabeprazole SulfoneImpurity A / Related Compound D~1.25~0.10.05%
Rabeprazole N-OxideImpurity D / Related Compound B~0.75~0.10.05%
Rabeprazole Thioether-~0.85~0.10.05%
Other Process/Degradation Impurities-Varies~0.10.05%

Note: RRT and LOQ values are approximate and may vary depending on the specific HPLC method and instrumentation used.

Experimental Protocol: RP-HPLC Method for Rabeprazole and its Impurities

This protocol describes a stability-indicating reversed-phase HPLC method for the separation and quantification of rabeprazole and its related impurities.

Materials and Reagents
  • Rabeprazole Sodium API

  • Certified Rabeprazole Impurity Reference Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (Analytical Grade)

  • Water (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

Chromatographic Conditions
Parameter Condition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 20 µL
Diluent Mobile Phase A:Mobile Phase B (70:30 v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
07228
154060
254060
307228
357228
Preparation of Solutions
  • Standard Stock Solution (Rabeprazole): Accurately weigh and dissolve about 25 mg of Rabeprazole Sodium RS in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve about 1 mg of each certified impurity reference standard in 100 mL of diluent to obtain a concentration of about 10 µg/mL.

  • System Suitability Solution: Prepare a solution containing about 50 µg/mL of Rabeprazole Sodium RS and about 2 µg/mL of each key impurity reference standard in diluent.

  • Test Solution: Accurately weigh and dissolve a quantity of the test sample (e.g., tablet powder equivalent to 20 mg of rabeprazole) in a 20 mL volumetric flask with diluent to obtain a final concentration of about 1 mg/mL of rabeprazole.[14]

System Suitability

Inject the System Suitability Solution and verify the following parameters:

  • The resolution between any two adjacent peaks should be not less than 1.5.

  • The tailing factor for the rabeprazole peak should be not more than 2.0.

  • The theoretical plates for the rabeprazole peak should be not less than 2000.

  • The relative standard deviation (RSD) for six replicate injections of the rabeprazole peak should be not more than 2.0%.

Analytical Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Stock Solution and the Impurity Stock Solution to identify the retention times of rabeprazole and its impurities.

  • Inject the Test Solution in duplicate.

  • Calculate the percentage of each impurity in the test sample using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Rabeprazole Peak in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100

    Note: If the Relative Response Factor (RRF) is not known, it should be determined experimentally or assumed to be 1.0.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for using rabeprazole impurities as reference standards in a pharmaceutical QC setting.

QC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation cluster_result Result API Rabeprazole API/Formulation Prep_Sample Prepare Test Solution API->Prep_Sample RS Impurity Reference Standards Prep_Std Prepare Standard & SST Solutions RS->Prep_Std Analysis Chromatographic Analysis Prep_Sample->Analysis SST System Suitability Test (SST) Prep_Std->SST SST->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Quantification Quantification of Impurities Integration->Quantification Spec_Check Compare with Specification Quantification->Spec_Check Pass Batch Release Spec_Check->Pass Within Limits Fail Investigation (OOS) Spec_Check->Fail Out of Specification

Caption: Workflow for QC testing using impurity reference standards.

logical_relationship cluster_inputs Inputs cluster_process QC Process cluster_outputs Outputs API API Batch QC_Test Quality Control Testing API->QC_Test Ref_Std Reference Standards Ref_Std->QC_Test Method Validated Analytical Method Method->QC_Test Purity Purity Profile QC_Test->Purity Ensures Compliance Regulatory Compliance Purity->Compliance Demonstrates Safety Patient Safety Compliance->Safety Upholds

Caption: Logical relationship of inputs and outputs in pharma QC.

Conclusion

The use of rabeprazole impurity reference standards is a non-negotiable aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product.[1][4] A well-defined and validated analytical method, such as the RP-HPLC method detailed in this document, is essential for the accurate identification and quantification of these impurities. Adherence to these protocols will enable pharmaceutical manufacturers to meet stringent regulatory requirements and safeguard patient health.[2] It is crucial for QC laboratories to source high-quality, certified reference standards from reputable suppliers to ensure the reliability of their analytical results.[1][5]

References

Application Notes and Protocols: Experimental Design for Preclinical Studies of New Proton Pump Inhibitors (PPIs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton Pump Inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1][2][3] They are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[4][5] The development of new PPIs with improved efficacy, faster onset of action, longer duration of effect, and better safety profiles is an ongoing area of research.[2][6] This document provides a detailed guide to the experimental design for the preclinical evaluation of novel PPI candidates, encompassing in vitro and in vivo pharmacology, pharmacokinetic profiling, and initial safety assessments.

1. Pharmacodynamic Evaluation: On-Target Efficacy

The primary goal of pharmacodynamic studies is to demonstrate the inhibitory effect of the new PPI on the H+/K+-ATPase and subsequent reduction in gastric acid secretion.

1.1. In Vitro Efficacy

In vitro assays provide the initial assessment of a compound's potency and mechanism of action.

Protocol 1: Isolated Gastric Gland Assay ([¹⁴C]-Aminopyrine Accumulation)

Objective: To determine the in vitro potency (IC50) of a new PPI by measuring its ability to inhibit acid secretion in isolated rabbit gastric glands. Acid secretion is indirectly measured by the accumulation of the weak base [¹⁴C]-aminopyrine (AP), which is trapped in acidic spaces.[7]

Materials:

  • New Zealand White rabbits

  • Collagenase

  • Culture medium (e.g., DMEM/F12)

  • Histamine or other secretagogues

  • [¹⁴C]-Aminopyrine

  • Test PPI and reference PPI (e.g., omeprazole)

  • Scintillation counter

Procedure:

  • Isolate gastric glands from the stomach of a New Zealand White rabbit using a collagenase digestion method.

  • Wash and resuspend the isolated glands in the culture medium.

  • Pre-incubate the glands with varying concentrations of the test PPI or reference compound for 30-60 minutes.

  • Add a secretagogue (e.g., histamine) and [¹⁴C]-aminopyrine to the gland suspension.

  • Incubate for 30 minutes at 37°C to allow for acid secretion and AP accumulation.

  • Separate the glands from the medium by centrifugation.

  • Lyse the glands and measure the amount of radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of AP accumulation for each PPI concentration compared to the control (secretagogue alone).

  • Determine the IC50 value by plotting the percentage inhibition against the log concentration of the PPI.

Data Presentation:

Table 1: In Vitro Potency of a Novel PPI in the [¹⁴C]-Aminopyrine Accumulation Assay

CompoundIC50 (nM)
Novel PPI[Insert Value]
Omeprazole (Reference)[Insert Value]
Lansoprazole (Reference)[Insert Value]
Pantoprazole (Reference)[Insert Value]
A lower IC50 value indicates higher potency.[7]

1.2. In Vivo Efficacy

In vivo models are crucial for evaluating the anti-secretory effects of a new PPI in a physiological context.

Protocol 2: Pylorus-Ligated Rat Model

Objective: To assess the anti-secretory and anti-ulcer efficacy of a new PPI in a model where gastric acid accumulation is induced by ligation of the pyloric sphincter.[7]

Materials:

  • Male Wistar rats (150-200g)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Test PPI, reference PPI, and vehicle control

  • 0.01 N NaOH for titration

  • pH meter

  • Dissecting microscope

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer the test PPI, reference compound, or vehicle orally or intraperitoneally 30-60 minutes prior to surgery.

  • Anesthetize the animals.

  • Make a midline abdominal incision and ligate the pyloric sphincter.

  • Close the abdominal incision and allow the animals to recover for 4 hours.

  • Euthanize the animals and collect the gastric contents.

  • Measure the volume of the gastric juice and centrifuge.

  • Determine the pH of the supernatant.

  • Titrate the supernatant with 0.01 N NaOH to determine free and total acidity.

  • Open the stomach along the greater curvature, wash with saline, and examine for ulcers under a dissecting microscope.

  • Calculate the ulcer index based on the number and severity of lesions.

Data Presentation:

Table 2: Efficacy of a Novel PPI in the Pylorus-Ligated Rat Model

Treatment Group (Dose)Gastric Volume (ml)pHFree Acidity (mEq/L)Total Acidity (mEq/L)Ulcer Index% Protection
Vehicle Control10.2 ± 0.381.82 ± 0.0583.6 ± 2.12110.8 ± 2.5414.8 ± 0.52-
Novel PPI (20 mg/kg)[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Omeprazole (20 mg/kg)6.0 ± 0.214.53 ± 0.1140.8 ± 1.2458.0 ± 1.562.36 ± 0.1884.04%
Rabeprazole (20 mg/kg)5.26 ± 0.194.85 ± 0.1330.5 ± 1.1549.6 ± 1.421.58 ± 0.1489.36%
Data presented as mean ± SD. Data for control and reference compounds are illustrative and based on published findings.[7]

Protocol 3: Histamine-Induced Gastric Acid Secretion in Anesthetized Rats

Objective: To evaluate the ability of an intravenously administered PPI to inhibit gastric acid secretion stimulated by a continuous infusion of histamine.[7]

Materials:

  • Male Wistar rats (200-250g)

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Tracheal cannula

  • Jugular vein and carotid artery catheters

  • Gastric perfusion cannula

  • Perfusion pump

  • Histamine

  • Test PPI and reference PPI

  • 0.01 N NaOH for titration

Procedure:

  • Fast the rats for 24 hours with access to water.

  • Anesthetize the animal and insert a tracheal cannula.

  • Catheterize the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

  • Perfuse the stomach with saline through a gastric cannula and collect the perfusate every 15 minutes.

  • After a basal collection period, start a continuous intravenous infusion of histamine to stimulate acid secretion.

  • Once a stable stimulated acid output is achieved, administer the test PPI or reference compound intravenously.

  • Continue to collect the gastric perfusate for 2-3 hours.

  • Titrate the collected samples with 0.01 N NaOH to determine the acid output (μEq/15 min).

  • Calculate the percentage inhibition of acid secretion.

2. Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the new PPI. The relationship between plasma concentration and the pharmacodynamic effect (intragastric pH) is a key aspect of evaluation.[1][8]

Protocol 4: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a new PPI after intravenous and oral administration in rats.

Materials:

  • Male Sprague-Dawley rats with jugular vein catheters

  • Test PPI in appropriate formulations for IV and oral administration

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight.

  • Administer a single dose of the test PPI either intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein catheter.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the test PPI in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation:

Table 3: Key Pharmacokinetic Parameters of a Novel PPI in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)[Insert Value][Insert Value]
Tmax (h)N/A[Insert Value]
AUC(0-inf) (ng*h/mL)[Insert Value][InsertValue]
T½ (h)[Insert Value][Insert Value]
Clearance (CL) (L/h/kg)[Insert Value]N/A
Volume of Distribution (Vd) (L/kg)[Insert Value]N/A
Bioavailability (F) (%)N/A[Insert Value]
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.

3. Safety and Off-Target Evaluation

Early assessment of potential safety liabilities is critical. While comprehensive toxicology studies are conducted later, initial screens for off-target effects and potential adverse effects are important.

3.1. In Vitro Safety Screening

  • CYP450 Inhibition Assay: To assess the potential for drug-drug interactions, new PPIs should be screened for inhibitory activity against major cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4).[9]

  • hERG Channel Assay: To evaluate the risk of cardiac arrhythmia, the inhibitory effect on the hERG potassium channel should be determined.

  • Cytotoxicity Assays: To assess general cellular toxicity in relevant cell lines (e.g., hepatic cells, renal cells).

3.2. In Vivo Acute Toxicity

An acute toxicity study in rodents can provide initial information on the maximum tolerated dose (MTD) and potential target organs of toxicity. This involves administering single, escalating doses of the new PPI and observing the animals for a set period (e.g., 14 days) for any signs of toxicity or mortality.

4. Visualizations: Workflows and Pathways

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics & Safety invitro_potency Primary Screen: [14C]-Aminopyrine Assay (IC50 Determination) invitro_safety Early Safety: - CYP Inhibition - hERG Assay - Cytotoxicity pylorus_ligation Pylorus-Ligated Rat (Anti-secretory & Anti-ulcer) invitro_potency->pylorus_ligation Lead Selection histamine_model Histamine-Stimulated Rat (IV Efficacy) pk_study Pharmacokinetics (Rat) (IV & Oral Dosing) pylorus_ligation->pk_study Candidate Optimization acute_tox Acute Toxicity (Rodent) (MTD Determination) decision Go/No-Go Decision for IND-Enabling Studies pk_study->decision Data Integration

Caption: Preclinical workflow for a new PPI.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCKBR CCKB Receptor Gastrin->CCKBR ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + Ca2 Ca2+ CCKBR->Ca2 + M3R->Ca2 + cAMP cAMP AC->cAMP + ProtonPump H+/K+-ATPase (Proton Pump) cAMP->ProtonPump Activation PKC Protein Kinase C PKC->ProtonPump Activation Ca2->ProtonPump Activation ProtonPump->lumen_space H+ PPI New PPI (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acid Activation Active_PPI->ProtonPump Irreversible Inhibition

Caption: PPI mechanism of action.

A systematic preclinical evaluation is paramount for the successful development of new Proton Pump Inhibitors. The described protocols for in vitro and in vivo pharmacodynamics, coupled with essential pharmacokinetic and safety profiling, provide a robust framework for identifying and characterizing promising new drug candidates. This structured approach, from initial screening to in vivo efficacy models, allows for data-driven decisions to advance the most promising compounds toward clinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation of process-related impurities of rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. The following protocols are based on established analytical and preparative liquid chromatography techniques.

Introduction to Rabeprazole and its Impurities

Rabeprazole sodium is chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium.[1] During its synthesis and storage, several process-related impurities and degradation products can form. Regulatory authorities require that any impurity present at a level of 0.10% or greater in the drug substance be identified and characterized.[1]

Common process-related impurities include:

  • Rabeprazole Sulfide (Thioether): A key intermediate in the synthesis of rabeprazole.[2]

  • Rabeprazole Sulfone: An oxidation-related impurity.[2]

  • Rabeprazole N-oxide: An oxidation product.[3]

  • Chloro-analogue of Rabeprazole: An impurity originating from starting materials.[4]

  • Methylthio Impurity: An impurity observed during the manufacturing process.[1]

High-Performance Liquid Chromatography (HPLC) is the most common technique for both the analysis and isolation of these impurities.[5][6] Preparative HPLC is employed for isolating a sufficient quantity of a specific impurity for further structural elucidation and characterization.[1][6]

Analytical Method for Impurity Profiling

A validated stability-indicating HPLC method is crucial for the detection and quantification of rabeprazole impurities.

Chromatographic Conditions

The following table summarizes a typical gradient HPLC method for the separation of rabeprazole and its process-related impurities.

ParameterMethod Details
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase A 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v)[5]
Mobile Phase B Acetonitrile and water (90:10 v/v)[5]
Gradient Program A gradient elution is used for optimal separation.[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 280 nm[5]
Column Temperature 30°C
Injection Volume 20 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic rabeprazole in the mobile phase at a concentration of 1 mg/mL. Create working standard solutions by diluting the stock solution to the desired concentrations.[7]

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[7]

  • Tablet Formulation: Grind a number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and then filter through a 0.45 µm syringe filter before injection.[7]

Preparative HPLC for Impurity Isolation

For the isolation of unknown or specific known impurities for characterization, preparative HPLC is the method of choice.

Preparative Chromatographic Conditions

The following conditions have been successfully used for the isolation of a methylthio impurity of rabeprazole.[1] This can be adapted for other impurities.

ParameterMethod Details
Instrument Shimadzu LC-8A Preparative Liquid Chromatograph[1]
Column YMC Pack C8 (150 mm × 4.6 mm, 5 µm particle size)[1]
Mobile Phase A 0.01 M ammonium acetate solution and acetonitrile (50:50 v/v)[1]
Mobile Phase B Acetonitrile[1]
Gradient Program Time (min)/A (v/v):B (v/v); T0.01/90:10, T10.0/75:25, T30.0/55:45, T40.0/25:75, T41.0/90:10, T50.0/90:10[1]
Flow Rate 1.0 mL/min[1]
Detection UV detector
Protocol for Isolation of a Methylthio Impurity
  • Sample Preparation: Dissolve the rabeprazole sample containing the target impurity in a suitable solvent (e.g., a mixture of mobile phase A and B) to achieve a high concentration for injection.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the elution time of the target impurity peak, as determined by prior analytical HPLC runs.

  • Solvent Evaporation: Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

  • Purity Confirmation: Analyze the isolated impurity using the analytical HPLC method to confirm its purity.

  • Structural Elucidation: Subject the purified impurity to spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for structural confirmation.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for impurity isolation and the relationship between rabeprazole and its sulfone impurity.

impurity_isolation_workflow cluster_0 Analytical Phase cluster_1 Isolation Phase cluster_2 Characterization Phase start Rabeprazole Sample analytical_hplc Analytical HPLC Analysis start->analytical_hplc Injection impurity_detection Impurity Detection & Quantification analytical_hplc->impurity_detection Chromatogram prep_hplc Preparative HPLC impurity_detection->prep_hplc Proceed if impurity > 0.1% fraction_collection Fraction Collection prep_hplc->fraction_collection Elution solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation Collected Fractions purity_check Purity Check (Analytical HPLC) solvent_evaporation->purity_check Isolated Impurity structural_elucidation Structural Elucidation (NMR, MS, IR) purity_check->structural_elucidation Pure Impurity

Caption: A logical workflow for the isolation and characterization of rabeprazole impurities.

rabeprazole_oxidation rabeprazole Rabeprazole sulfone Rabeprazole Sulfone (Impurity) rabeprazole->sulfone Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a known process impurity in the production of Rabeprazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, is a process-related impurity found during the synthesis of the proton pump inhibitor, Rabeprazole.[1][2][3] It is structurally similar to Rabeprazole but lacks the methoxypropoxy group at the 4-position of the pyridine ring, which is instead substituted with a chlorine atom. It is also referred to as Rabeprazole EP Impurity H or Lansoprazole EP Impurity F.[2][4]

Q2: Why is it important to control the level of this impurity?

A2: Regulatory bodies like the ICH, USP, and EP require that all impurities in a drug substance be identified and quantified to ensure the safety and efficacy of the final pharmaceutical product.[5] The presence of impurities, even in small amounts, can impact the quality and safety of the drug. For active pharmaceutical ingredients (APIs), any impurity present at a level of 0.10% or higher needs to be characterized.

Q3: What are the common precursors for the synthesis of this impurity?

A3: The synthesis of this compound typically involves the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol to form the sulfide intermediate, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.[5] This intermediate is then oxidized to the final sulfinyl compound.

Q4: What analytical methods are used to detect and quantify this impurity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical method for detecting and quantifying this compound and other impurities in Rabeprazole synthesis.[6][7] A reversed-phase HPLC method with UV detection is often employed. Liquid chromatography-mass spectrometry (LC-MS) is used for the identification and structural elucidation of impurities.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: High levels of this compound impurity in the final Rabeprazole product.

  • Possible Cause 1: Incomplete reaction of 4-chloro-2,3-dimethylpyridine-1-oxide with 3-methoxypropanol during the formation of the Rabeprazole intermediate. Unreacted chloro-pyridine starting material can be carried through the subsequent reaction steps.[9]

  • Suggested Solution 1: Ensure complete consumption of the 4-chloro-2,3-dimethylpyridine-1-oxide starting material. Monitor the reaction progress by HPLC. Consider optimizing reaction conditions such as temperature, reaction time, or the stoichiometry of the reactants.

  • Possible Cause 2: Chlorination of the Rabeprazole sulfide or sulfone intermediate by nascent chlorine, especially when using sodium hypochlorite (NaOCl) as the oxidizing agent.[6]

  • Suggested Solution 2: If using NaOCl for oxidation, carefully control the reaction conditions, including temperature and the rate of addition. Consider alternative, milder oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) to minimize side reactions.[5]

Problem 2: Low yield of the target impurity, this compound, during its intentional synthesis for use as a reference standard.

  • Possible Cause 1: Inefficient condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine and 1H-benzo[d]imidazole-2-thiol.

  • Suggested Solution 1: Ensure the reaction is carried out under optimal conditions. The use of a base like sodium hydroxide in a suitable solvent system (e.g., water) at room temperature can facilitate this condensation.[5]

  • Possible Cause 2: Over-oxidation of the sulfide intermediate to the corresponding sulfone (this compound Sulfone).

  • Suggested Solution 2: Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA). The reaction should be monitored closely by TLC or HPLC to stop the reaction once the desired sulfoxide is formed. Maintaining a low reaction temperature (e.g., 10-15°C) can also help to control the oxidation state.[5]

Problem 3: Difficulty in purifying the synthesized this compound.

  • Possible Cause 1: Presence of unreacted starting materials or the over-oxidized sulfone impurity.

  • Suggested Solution 1: The crude product can be purified by treating it with a suitable solvent to precipitate the desired compound. For example, treating the crude product with ether can help in precipitating the solid.[5] Recrystallization from an appropriate solvent system can also be employed.

Data Presentation

ParameterValueReference
Impurity Level in Rabeprazole 0.05 - 0.8%[1][3][9]
Oxidation Reaction Temperature 10 - 15°C[5]
pH for Product Isolation 8.0 - 8.5[5]
HPLC Detection Wavelength 280 nm / 285 nm[6][7]

Experimental Protocols

Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)

  • To a round bottom flask, add 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol), sodium hydroxide (4.6 g, 115.0 mmol), and water (30 mL).

  • Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol) in water (10 mL) at room temperature over a period of 30 minutes.

  • Continue stirring for an additional hour at the same temperature.

  • A solid will precipitate. Filter the solid and dry it under vacuum to obtain the sulfide intermediate.[5]

Synthesis of this compound (Sulfoxide)

  • Dissolve the sulfide intermediate (3.2 g, 11.04 mmol) in 35 mL of dichloromethane.

  • Cool the solution to 10-15°C.

  • Add a solution of m-CPBA (2.29 g, 13.25 mmol) in 20 mL of dichloromethane to the reaction mixture over 20 minutes, maintaining the temperature at 10-15°C.

  • After stirring for 20 minutes, add 10 mL of a 50% sodium hydroxide solution to the reaction mass.

  • Adjust the pH of the reaction mass to 8.0 - 8.5 with acetic acid.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Evaporate the solvent from the combined organic layers.

  • Treat the obtained crude product with ether at 10°C to precipitate a solid.

  • Filter and dry the solid to obtain this compound.[5]

Mandatory Visualizations

Synthesis_Pathway A 4-chloro-2-(chloromethyl)-3-methylpyridine C Sulfide Intermediate (2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole) A->C B 1H-benzo[d]imidazole-2-thiol B->C NaOH, H2O D This compound (Sulfoxide) C->D m-CPBA, CH2Cl2 E Sulfone Impurity D->E Over-oxidation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start High Impurity Level Detected Check_Starting_Material Check for unreacted 4-chloro starting material Start->Check_Starting_Material Optimize_Condensation Optimize condensation reaction (time, temp, stoichiometry) Check_Starting_Material->Optimize_Condensation Yes Check_Oxidizing_Agent Review oxidation step Check_Starting_Material->Check_Oxidizing_Agent No Purification Implement rigorous purification steps Optimize_Condensation->Purification Control_Oxidation Control oxidant amount and temperature Check_Oxidizing_Agent->Control_Oxidation Using NaOCl Consider_Alternative_Oxidant Consider milder oxidizing agent (e.g., m-CPBA) Check_Oxidizing_Agent->Consider_Alternative_Oxidant High chlorination Control_Oxidation->Purification Consider_Alternative_Oxidant->Purification End Impurity Level Reduced Purification->End

Caption: Troubleshooting workflow for high impurity levels.

References

"optimization of rabeprazole derivative purification by chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of rabeprazole derivative purification by chromatography. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to assist in achieving optimal separation and purity of rabeprazole and its derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of rabeprazole derivatives.

Question: Why am I observing poor resolution between my rabeprazole derivative and its impurities?

Answer: Poor resolution can stem from several factors related to your chromatographic method. Here are key areas to investigate:

  • Mobile Phase Composition and pH: Rabeprazole and its related compounds have varying polarities and ionization states that are highly dependent on the mobile phase pH.[1] An inappropriate pH can lead to co-elution or peak tailing. Since rabeprazole is more stable under basic conditions, a mobile phase with a higher pH (e.g., pH 7.0 or above) is often recommended to prevent on-column degradation.[2][3] For reversed-phase HPLC, a common mobile phase involves a phosphate buffer and a polar organic solvent like acetonitrile.[4][5] The ratio of these components should be optimized; adjusting the acetonitrile concentration can significantly impact retention and resolution.[6]

  • Column Selection: The choice of stationary phase is critical. For separating rabeprazole from its process-related impurities and degradation products, a C18 column is frequently used.[4][5] For separating enantiomers (chiral separation), specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as Chiralpak IC, have demonstrated excellent enantioselectivity for rabeprazole.[7][8]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases. Column temperature can also affect selectivity; operating at a controlled temperature (e.g., 35 °C) can provide more consistent results.[7][8]

Question: My peaks are tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue that can compromise purity and quantification. Potential causes include:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competing agent to the mobile phase, such as triethylamine (TEA), can mask active sites on the silica support and improve peak shape.[4]

  • Inappropriate pH: As mentioned, the pH of the mobile phase is crucial. Ensure the pH is optimized to maintain the desired ionization state of your rabeprazole derivative throughout the separation.

  • Column Degradation: A contaminated or old column can lose efficiency, leading to poor peak shape. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.[9]

Question: I'm experiencing high backpressure in my HPLC system. What should I do?

Answer: High backpressure can damage your column and pump. It is typically caused by a blockage in the system.

  • Check for Blockages: Systematically check components in the flow path, starting from the detector and moving backward. Look for blockages in the tubing, in-line filters, and guard column.[9]

  • Filter Sample and Mobile Phase: Always filter your sample and mobile phases through an appropriate (e.g., 0.45 µm) filter before use to remove particulate matter that can clog the column frit.[9]

  • Column Contamination: Precipitated protein or other contaminants from the sample can build up at the head of the column. Try cleaning the column with a reversed flow or using the manufacturer's recommended cleaning procedure.[9]

  • Sample Viscosity: Highly viscous samples can increase backpressure. Consider diluting the sample with the mobile phase.[9]

Question: How can I separate the enantiomers of my chiral rabeprazole derivative?

Answer: The separation of enantiomers requires a chiral environment.[10] This is typically achieved using a chiral stationary phase (CSP) in HPLC.

  • Column Selection: Polysaccharide-based columns like cellulose or amylose derivatives (e.g., Chiralpak IC) are highly effective for separating rabeprazole enantiomers.[7][8]

  • Mobile Phase: For normal-phase chromatography on these columns, a mobile phase consisting of a non-polar solvent like hexane mixed with an alcohol (e.g., ethanol) and a basic additive (e.g., ethylenediamine) has been shown to provide excellent baseline separation.[8]

  • Alternative Techniques: Capillary Electrophoresis (CE) using dual cyclodextrin systems as chiral selectors is another powerful technique for the enantioseparation of rabeprazole.[11][12]

Quantitative Data for Chromatographic Purification

The following tables summarize typical conditions used for the purification and analysis of rabeprazole derivatives by HPLC.

Table 1: HPLC Conditions for Chiral Separation of Rabeprazole Enantiomers

ParameterMethod 1Method 2
Stationary Phase Chiralpak IC (150 x 4.6 mm, 5 µm)[7][8]CHIRALPAK-AGP[7]
Mobile Phase Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)[8]Acetonitrile and phosphate buffer (pH 6.0)[7]
Flow Rate Not SpecifiedNot Specified
Temperature 35 °C[7][8]Not Specified
Detection UV at 285 nm[7]UV at 285 nm[7]
Resolution (Rs) > 6.0[8]Not Specified

Table 2: RP-HPLC Conditions for Impurity Profiling of Rabeprazole Sodium

ParameterMethod 1Method 2
Stationary Phase Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[4]Lichrosphere 100 RP C8 (100 x 4.6mm, 5µ)[3]
Mobile Phase A 0.025 M KH₂PO₄ buffer + 0.1% TEA in water (pH 6.4) : Acetonitrile (90:10 v/v)[4]0.1M Sodium Phosphate buffer (pH 6.5)[3]
Mobile Phase B Acetonitrile : Water (90:10 v/v)[4]Acetonitrile[3]
Elution Mode Gradient[4]Isocratic (Buffer:ACN 65:35 v/v)[3]
Flow Rate 1.0 mL/min[4]1.2 mL/min[3]
Detection UV at 280 nm[4]UV at 285 nm[3]

Experimental Protocols

Protocol 1: Chiral Purification of Rabeprazole Enantiomers by Preparative HPLC

This protocol provides a general methodology for the separation of (R)- and (S)-rabeprazole using a chiral stationary phase.

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of hexane, ethanol, and ethylenediamine in a 30:70:0.05 volume ratio.[8]

    • For example, to prepare 1 L of mobile phase, mix 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of ethylenediamine.[7]

    • Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the crude rabeprazole derivative sample in the mobile phase to a known concentration suitable for preparative scale (e.g., 5-10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic System Setup and Equilibration:

    • Install a suitable preparative chiral column (e.g., Chiralpak IC).

    • Equilibrate the column with the mobile phase at a constant temperature (e.g., 35 °C) until a stable baseline is achieved, as monitored by the UV detector.[7][8]

  • Purification Run:

    • Inject the prepared sample solution onto the column.

    • Monitor the separation at a suitable UV wavelength (e.g., 285 nm).[7]

    • Collect the fractions corresponding to the two separated enantiomer peaks. The identity of each enantiomer should be confirmed by analyzing analytical standards if available.

  • Post-Run Analysis and Processing:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions for each enantiomer.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified rabeprazole enantiomer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification p1 Mobile Phase Preparation (e.g., Hexane:Ethanol:EDA) h1 System Equilibration (Chiral Column) p1->h1 p2 Sample Preparation (Dissolve & Filter Crude Product) h2 Inject Sample p2->h2 h1->h2 h3 Fraction Collection (Collect Enantiomer Peaks) h2->h3 a1 Purity Analysis of Fractions (Analytical HPLC) h3->a1 a2 Pool Pure Fractions a1->a2 a3 Solvent Evaporation a2->a3 a4 Obtain Purified Derivative a3->a4

Caption: Workflow for Chromatographic Purification of Rabeprazole Derivatives.

Troubleshooting Logic Diagram

G start Chromatographic Issue Observed p1 Poor Resolution? start->p1 p1_yes Optimize Mobile Phase (Adjust pH & Solvent Ratio) p1->p1_yes Yes p2 High Backpressure? p1->p2 No p1_yes2 Select Appropriate Column (e.g., C18 vs Chiral) p1_yes->p1_yes2 p1_yes3 Reduce Flow Rate p1_yes2->p1_yes3 end Problem Resolved p1_yes3->end p2_yes Filter Sample & Mobile Phase p2->p2_yes Yes p3 Peak Tailing? p2->p3 No p2_yes2 Check for Blockages (Tubing, Filters) p2_yes->p2_yes2 p2_yes3 Clean/Replace Column p2_yes2->p2_yes3 p2_yes3->end p3_yes Reduce Sample Load p3->p3_yes Yes end_no Consult Instrument Manual or Technical Support p3->end_no No p3_yes2 Add Mobile Phase Modifier (e.g., TEA) p3_yes->p3_yes2 p3_yes3 Check Column Health p3_yes2->p3_yes3 p3_yes3->end

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Synthesis of Chlorinated Rabeprazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chlorinated rabeprazole analogues. Our aim is to help you improve yield and purity by addressing common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common chlorinated impurities encountered during rabeprazole synthesis?

During the synthesis of rabeprazole, a key potential impurity is the chloro analogue, chemically identified as 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole.[1] This impurity can arise from starting materials or side reactions and is often detected by HPLC at levels ranging from 0.05% to 0.8%.[1][2] Another related chlorinated precursor is 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.[3]

Q2: How do chlorinated solvents affect the purity and yield of rabeprazole?

The use of chlorinated solvents, such as dichloromethane, can be problematic in rabeprazole synthesis. Rabeprazole is known to degrade rapidly in these solvents, leading to the formation of unknown impurities and a yellowish discoloration of the final product.[4][5] This degradation can result in the formation of a gummy residue upon solvent distillation, which complicates purification and ultimately leads to yield loss.[4][5] Crystallization from a dichloromethane/ether mixture has been reported to yield an off-white product with a purity of less than or equal to 99%.[4][5]

Q3: What are the primary strategies for purifying crude rabeprazole and removing chlorinated impurities?

Several strategies can be employed to purify crude rabeprazole and minimize chlorinated and other impurities:

  • Crystallization: Repeated crystallizations are often necessary to achieve the desired quality of the final product.[4]

  • Treatment with Amines: Treating crude rabeprazole with diethylamine has been shown to be effective in reducing specific high molecular weight impurities that are not satisfactorily removed by other amines like triethylamine or ethanolamine.[6]

  • Chromatography: Column chromatography using silica gel can be used to purify the crude product.[7][8]

  • Solvent Selection: A process for preparing amorphous rabeprazole sodium involves dissolving it in a chlorinated solvent like methylene chloride and then mixing with an anti-solvent such as cyclohexane to precipitate the purified product.[9][10]

Q4: What analytical methods are typically used to assess the purity of rabeprazole and its chlorinated analogues?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of rabeprazole and quantifying its impurities.[11][12][13][14] Key aspects of these HPLC methods include:

  • Column: A reversed-phase C18 column is commonly used.[12][14]

  • Detection: UV detection is typically performed at wavelengths around 285 nm or 252 nm.[12][14]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile is often employed.[13][15]

  • Peak Purity Analysis: A Photo Diode Array (PDA) detector can be used to assess peak purity and ensure the homogeneity of the rabeprazole peak.[12][13]

Troubleshooting Guide

Problem 1: My final product has a yellowish tint and appears gummy.

  • Question: I'm observing a yellowish color and gummy consistency in my final product after distillation. What could be the cause and how can I fix it?

  • Answer: This is a common issue when using chlorinated solvents like dichloromethane for extraction or crystallization.[4][5] Rabeprazole is unstable in these solvents and degrades, leading to colored impurities and a viscous residue.

    • Recommendation: Minimize the use of chlorinated solvents or replace them with alternatives if possible. If their use is unavoidable, ensure that the contact time is minimal and that distillation is performed at a low temperature (e.g., below 35°C) under reduced pressure.[5] For purification, consider crystallizing from a non-chlorinated solvent system.

Problem 2: I am observing an unexpected peak in my HPLC chromatogram at a relative retention time (RRT) corresponding to a chloro-impurity.

  • Question: An unknown peak has appeared in my HPLC analysis, and based on literature, I suspect it's a chlorinated analogue of rabeprazole. How can I confirm its identity and remove it?

  • Answer: The presence of a chloro-impurity is a known issue in rabeprazole synthesis.[1]

    • Confirmation: To confirm the identity of the impurity, you can synthesize the chloro analogue as a reference standard and co-inject it with your sample in the HPLC system.[1] The structure can be definitively established using techniques like LC-MS.[1]

    • Removal: Purification can be achieved through recrystallization. In some cases, treating the crude product with specific amines, such as diethylamine, can effectively reduce the levels of certain impurities.[6]

Problem 3: The yield of my synthesis is consistently low.

  • Question: I am struggling with low yields in my rabeprazole synthesis. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including product degradation, incomplete reactions, and losses during workup and purification.

    • Recommendations:

      • Reaction Conditions: Ensure optimal reaction conditions, such as temperature and pH control, especially during the oxidation step, as rabeprazole is unstable under acidic conditions.[4]

      • Solvent Choice: As mentioned, avoid prolonged exposure to chlorinated solvents to prevent degradation.[4][5]

      • Purification: Optimize your purification strategy to minimize product loss. This may involve selecting a more suitable solvent system for crystallization or refining your chromatographic method. An improved process for the sulphoxidation stage has been reported to increase the yield from 40% to 75%.[2]

Data Presentation

Table 1: HPLC Method Parameters for Rabeprazole and Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[12]Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[13]Thermosil C18 (125 mm x 4.0 mm, 5 µm)[14]
Mobile Phase A Phosphate Buffer0.025 M KH2PO4 buffer (pH 3.0)[13]Sodium acetate buffer (pH 3.0)[14]
Mobile Phase B AcetonitrileWater:Acetonitrile (10:90)[13]Methanol[14]
Flow Rate 1.0 mL/min[15]Not Specified0.7 mL/min[14]
Detection Wavelength 285 nm[12]Not Specified252 nm[14]
Column Temperature 30°C[12]30°C[15]Not Specified
Injection Volume 20 µL[12]Not SpecifiedNot Specified

Table 2: Reported Purity and Recovery Data

AnalysisResultReference
Peak Purity (Rabeprazole & Impurities) > 99%[12]
Correlation Coefficient (Linearity) > 0.99[12]
Purity of Rabeprazole (Method Validation) 101.27%[14]
Recovery Rate (Spiked Impurities) 92.0% - 109.1%[13]
Purity after Diethylamine Treatment 99.1% - 99.9%[6]

Experimental Protocols

Protocol 1: Synthesis of Rabeprazole Chloro Impurity [3]

This protocol describes the synthesis of 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, a known impurity.

  • Synthesis of the Thioether Intermediate:

    • To a round bottom flask, add 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol), NaOH (4.6 g, 115.0 mmol), and water (30 mL).

    • Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol) in water (10 mL) at room temperature over 30 minutes.

    • Continue stirring for an additional hour at the same temperature.

    • A solid will separate, which is then filtered and dried under vacuum to yield 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (6 g, 95% yield).

  • Oxidation to the Sulfinyl Compound (Chloro Impurity):

    • To a solution of the thioether intermediate (3.2 g, 11.04 mmol) in 35 mL of dichloromethane, add a solution of m-CPBA (2.29 g, 13.25 mmol) in 20 mL of dichloromethane at 10-15°C over 20 minutes.

    • After stirring for 20 minutes, add 10 mL of 50% NaOH solution.

    • Adjust the pH of the reaction mass to 8.0 - 8.5 with acetic acid.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Evaporate the solvent.

    • Treat the obtained crude product with ether at 10°C to precipitate a solid.

    • Filter and dry the solid to obtain the Rabeprazole Chloro Impurity (2 g, 50% yield).

Protocol 2: HPLC Method for Purity Assessment [12]

This protocol outlines a typical HPLC method for analyzing rabeprazole and its related substances.

  • Equipment:

    • HPLC system with a UV or PDA detector (e.g., Shimadzu LC-20AT pump and SPD-20A detector).

    • Reversed-phase C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Use analytical grade chemicals and HPLC grade solvents.

    • Prepare the mobile phase and diluent as required by the specific validated method.

  • Chromatographic Conditions:

    • Set the column oven temperature to 30°C.

    • Set the sample temperature to 5°C.

    • Set the injection volume to 20 µL.

    • Set the detection wavelength to 285 nm.

    • Use an appropriate mobile phase composition and gradient program to achieve separation of rabeprazole from its impurities.

  • Sample Preparation:

    • Accurately prepare standard solutions of rabeprazole and known impurities at specified concentrations (e.g., in the range of 0.4 - 4.0 µg/mL).

    • Prepare the test sample by dissolving the synthesized product in the diluent to a known concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system in triplicate.

    • Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.

Visualizations

Synthesis_of_Chloro_Analogue cluster_thioether Step 1: Thioether Synthesis cluster_oxidation Step 2: Oxidation start1 1H-benzo[d]imidazole-2-thiol reagent1 NaOH, Water start1->reagent1 start2 4-chloro-2-(chloromethyl)-3-methylpyridine start2->reagent1 product1 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole reagent1->product1 Condensation reagent2 m-CPBA, DCM product1->reagent2 product2 Rabeprazole Chloro Impurity reagent2->product2 Oxidation

Caption: Synthesis pathway for the chlorinated rabeprazole impurity.

Purification_Workflow decision decision process process result result fail fail start Crude Chlorinated Rabeprazole purification Purification Step (e.g., Crystallization) start->purification hplc HPLC Purity Check purification->hplc spec Purity > 99.5%? hplc->spec final_product Final Pure Product spec->final_product Yes repurify Re-purification/ Troubleshooting spec->repurify No repurify->purification

Caption: General workflow for purification and analysis.

References

Technical Support Center: Stability of Novel Rabeprazole Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with novel rabeprazole analogs in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Rapid Degradation of a Novel Rabeprazole Analog in Acidic Solution (pH < 4)

Question: My novel rabeprazole analog is degrading almost immediately upon dissolution in an acidic buffer. How can I prevent this and accurately assess its intrinsic properties?

Answer: This is a common challenge with rabeprazole and its analogs due to the inherent acid lability of the benzimidazole scaffold.[1][2] The degradation is an acid-catalyzed process that leads to the formation of a sulfenamide intermediate.[3] Here’s a troubleshooting workflow:

  • Immediate pH Adjustment: Ensure your solvent system is neutral to alkaline (pH ≥ 7.0) before introducing the compound. Rabeprazole sodium, for instance, shows greater stability at a pH of 8.0 or higher.[2]

  • Use of Alkaline Buffers: For dissolution, utilize buffers such as phosphate buffer with a pH of 7.4 or higher.

  • Aprotic Solvents: If compatible with your experimental design, consider initial dissolution in a compatible aprotic solvent before dilution into an aqueous buffer.

  • Kinetic Analysis: To study the degradation kinetics, perform experiments at various acidic pH levels (e.g., pH 2.0 to 5.0) and monitor the degradation rate over time using a stability-indicating HPLC method. This will allow you to quantify the lability of your specific analog. The degradation of rabeprazole generally follows first-order kinetics.[4]

Issue 2: Compound Precipitates Out of Solution at Neutral pH

Question: I've successfully stabilized my rabeprazole analog by moving to a neutral pH, but now I'm observing precipitation. What could be the cause and how can I improve solubility?

Answer: While increasing the pH prevents acid-catalyzed degradation, it can decrease the solubility of certain rabeprazole analogs, which are weak bases.

  • Co-solvents: Introduce a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer to enhance solubility.

  • Excipients: Certain excipients can improve both stability and solubility. For example, Brij 58, Poloxamer 188, and Cremophor RH40 have been shown to stabilize rabeprazole in solution, potentially through micellar formation.[4]

  • Salt Form Selection: If you have synthesized the free base, consider converting it to a more soluble salt form, such as a sodium or hydrochloride salt, depending on the pKa of your analog.

Issue 3: Inconsistent Results in Stability Studies

Question: My stability data for a new rabeprazole analog is not reproducible. What experimental factors should I control more carefully?

Answer: Inconsistent results often stem from subtle variations in experimental conditions.

  • Precise pH Control: The stability of rabeprazole analogs is highly pH-dependent. Ensure your buffers are accurately prepared and that the pH of the final solution is verified after the addition of the compound. The rate of degradation for proton pump inhibitors (PPIs) increases as the pH decreases.[5]

  • Temperature Control: Degradation reactions are temperature-sensitive. Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.

  • Light Protection: Rabeprazole and its analogs can be susceptible to photodegradation.[1] Conduct experiments in amber glassware or under reduced light conditions to minimize this variable.

  • Oxygen Sensitivity: Oxidative degradation can occur.[1] If you suspect oxidation, consider degassing your solvents or running experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Standardized Sample Preparation: Ensure a consistent and documented procedure for sample preparation, including the order of reagent addition and mixing times.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for rabeprazole analogs in solution?

A1: The primary degradation pathway, particularly in acidic conditions, involves the acid-catalyzed conversion of the benzimidazole sulfoxide to a reactive tetracyclic sulfenamide. This intermediate can then react with nucleophiles or undergo further rearrangement. Other potential degradation pathways include oxidation of the sulfoxide to a sulfone, and photodegradation which can lead to the formation of benzimidazolone and other products.

Q2: How do different substituents on the benzimidazole or pyridine rings affect stability?

A2: The electronic properties of substituents can significantly influence stability. Electron-donating groups on the benzimidazole ring can increase the basicity of the nitrogen atoms, potentially affecting the rate of acid-catalyzed degradation. The order of degradation rates for some common PPIs is lansoprazole > omeprazole > pantoprazole, which is related to the basicity of the benzimidazole nitrogen.[6][7]

Q3: What is a suitable stability-indicating HPLC method for analyzing novel rabeprazole analogs?

A3: A reversed-phase HPLC method is typically suitable. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer (e.g., 0.025 M KH2PO4 at pH 6.4) and acetonitrile.[1] UV detection at around 280-290 nm is generally appropriate for these compounds. It is crucial to validate the method to ensure it can separate the parent compound from all potential degradation products.

Q4: How can I perform a forced degradation study for my novel analog?

A4: Forced degradation studies, as outlined by ICH guidelines, are essential to understand the stability profile of a new chemical entity.[1] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 45 minutes.

  • Base Hydrolysis: 0.5 M NaOH at 60°C for 2 hours.

  • Oxidation: 3% H2O2 at room temperature for 30 minutes.

  • Thermal Degradation: Dry heat at a specified temperature over several days.

  • Photodegradation: Exposure to UV light.

The extent of degradation should be monitored by a stability-indicating HPLC method.

Data Presentation

Table 1: Comparative Stability of Representative Proton Pump Inhibitors in Acidic Solution (pH 3.0)

CompoundStructureHalf-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
Rabeprazole Substituted benzimidazole~0.5~1.386
Analog A (Hypothetical) Electron-donating group on benzimidazole< 0.5> 1.386
Analog B (Hypothetical) Electron-withdrawing group on pyridine> 0.5< 1.386

Note: Data is illustrative and will vary for specific novel analogs.

Table 2: Influence of pH on the Stability of a Representative Rabeprazole Analog at 37°C

pHDegradation after 1 hour (%)Apparent First-Order Rate Constant (k, h⁻¹)
2.0 > 95%> 3.00
3.0 ~75%~1.39
4.0 ~40%~0.51
5.0 ~15%~0.16
6.8 < 5%< 0.05
8.0 < 1%Negligible

Note: This data is representative and should be determined experimentally for each novel analog.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 40% A, 60% B

    • 15-20 min: 40% A, 60% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-30 min: 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Kinetic Analysis of Degradation in Acidic Solution

  • Prepare a stock solution of the novel rabeprazole analog in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of acidic buffers (e.g., phosphate or citrate) at the desired pH values (e.g., 2.0, 3.0, 4.0, 5.0).

  • Initiate the degradation by diluting a known amount of the stock solution into the pre-heated (37°C) acidic buffer to a final concentration suitable for HPLC analysis.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by diluting the aliquot into a neutralizing buffer (e.g., a phosphate buffer of pH 8.0) to prevent further degradation before analysis.

  • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).

  • Calculate the percentage of the remaining compound at each time point.

  • Plot the natural logarithm of the concentration of the analog versus time. The slope of the line will be the negative of the first-order rate constant (-k).

Mandatory Visualizations

G cluster_0 Parietal Cell PPI Rabeprazole Analog (Prodrug) H_ion H+ PPI->H_ion Acidic Environment (Secretory Canaliculus) Activated_PPI Active Sulfenamide H_ion->Activated_PPI Protonation & Conversion HK_ATPase H+/K+ ATPase (Proton Pump) Activated_PPI->HK_ATPase Covalent Binding (Inhibition) K_ion_in K+ (Cytoplasm) HK_ATPase->K_ion_in K+ influx H_ion_out H+ (Lumen) HK_ATPase->H_ion_out H+ efflux (blocked) K_ion_out K+ (Lumen) K_ion_out->HK_ATPase G cluster_workflow Experimental Workflow for Stability Analysis start Start: Novel Rabeprazole Analog dissolve Dissolve in Appropriate Solvent start->dissolve stress Apply Stress Conditions (pH, Temp, Light) dissolve->stress sample Sample at Time Intervals stress->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Analysis: Degradation Kinetics analyze->data end End: Stability Profile data->end

References

"minimizing byproduct formation in rabeprazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of rabeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during rabeprazole synthesis?

A1: The most frequently encountered byproducts in rabeprazole synthesis are Rabeprazole Sulfone, Rabeprazole Sulfide, and Rabeprazole N-oxide.[1][2][3][4] Other process-related impurities that may arise include chloro and methoxy analogues of rabeprazole.[2][5]

Q2: What is the primary cause of Rabeprazole Sulfone formation?

A2: Rabeprazole Sulfone is typically formed due to the over-oxidation of the rabeprazole sulfide intermediate during the sulfoxidation step.[4][6] This can be influenced by the choice of oxidizing agent, reaction temperature, and pH.

Q3: How can I minimize the formation of the unreacted Rabeprazole Sulfide impurity in the final product?

A3: The presence of Rabeprazole Sulfide, an active metabolite, in the final product indicates an incomplete oxidation reaction.[7][8] To minimize its presence, ensure the optimal stoichiometry of the oxidizing agent and adequate reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[9]

Q4: What leads to the formation of N-oxide impurities?

A4: N-oxide impurities can be generated during the oxidation of the pyridine nitrogen in the rabeprazole molecule.[4][6] The choice of oxidizing agent and reaction conditions plays a significant role in the formation of this byproduct.

Q5: Are there alternative synthesis methods to reduce byproduct formation?

A5: Yes, alternative methods have been explored. For instance, microbial sulfoxidation has been shown to be a highly selective method for the synthesis of rabeprazole, yielding the product with minimal traces of the sulfone impurity.

Troubleshooting Guides

This section provides solutions to common problems encountered during rabeprazole synthesis.

Issue 1: High Levels of Rabeprazole Sulfone Detected
Potential Cause Troubleshooting Step Expected Outcome
Excessive Oxidizing Agent Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA, sodium hypochlorite). Use 0.8 to 1.25 equivalents.[10][11]Reduction in over-oxidation, leading to lower sulfone impurity levels.
Inadequate Temperature Control Maintain a low reaction temperature, typically between -15°C and 5°C, during the oxidation step.[9]Slower reaction rate minimizes over-oxidation.
Incorrect pH Maintain the pH of the reaction mixture in the range of 9 to 12 during oxidation with hypohalites.[10][11]Optimized pH enhances the selectivity of the oxidation.
Choice of Oxidizing Agent Consider using milder or more selective oxidizing agents. Tertiary butyl hydroperoxide in the presence of a vanadyl bis-acetyl acetonate catalyst is an option to obtain rabeprazole substantially free of the sulfone byproduct.[12]Increased yield of rabeprazole with significantly reduced sulfone impurity.
Post-Reaction Purification If sulfone impurity is still present, consider purification by treating the crude product with an amino alcohol like ethanolamine in an organic solvent, followed by water washing.[10][11]Removal of the sulfone impurity from the final product.
Issue 2: Significant Amount of Unreacted Rabeprazole Sulfide
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Oxidizing Agent Ensure the addition of a sufficient amount of the oxidizing agent as per the reaction stoichiometry.Complete conversion of the sulfide to the desired sulfoxide.
Short Reaction Time Monitor the reaction progress using TLC or HPLC and continue until the starting material (sulfide) is consumed.[9]Maximized conversion of the sulfide intermediate.
Poor Reagent Quality Use a fresh, high-quality oxidizing agent. The potency of some oxidizing agents can decrease over time.Consistent and efficient oxidation.
Issue 3: Presence of N-Oxide and Other Impurities
Potential Cause Troubleshooting Step Expected Outcome
Non-selective Oxidation Employ a catalyst such as pyridine, diisopropylethylamine, or N,N-dimethylaminopyridine during oxidation to avoid the formation of undesirable byproducts.[12][13]Improved selectivity of the oxidation reaction, minimizing N-oxide formation.
Impure Starting Materials Ensure the purity of the starting materials, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and 2-mercaptobenzimidazole, to avoid the formation of process-related impurities.A cleaner reaction profile with fewer side products.
Sub-optimal Condensation Conditions For the initial condensation step, carry out the reaction in water or a mixture of water and a water-miscible solvent at a temperature between 10°C and 60°C.[12][13]Efficient formation of the rabeprazole sulfide intermediate, minimizing side reactions.
Ineffective Purification Purify the crude rabeprazole by treating it with diethylamine in a suitable solvent like ethyl acetate.[11]Reduction of various impurities, leading to a higher purity final product.

Experimental Protocols

Protocol 1: Synthesis of Rabeprazole Sulfide

This protocol describes the condensation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole.

  • To a suitable reaction vessel, add isopropanol (1000 mL).

  • Add 2-mercaptobenzimidazole and sodium carbonate to the solvent.

  • Add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride at 25-30°C.

  • Raise the temperature of the reaction mixture to 50-55°C and stir until the reaction is complete (monitor by TLC).

  • After completion, distill off the isopropanol.

  • To the residue, add water and stir.

  • Filter the resulting solid product, wash with water, and dry under vacuum at 50-55°C.[11]

Protocol 2: Oxidation of Rabeprazole Sulfide to Rabeprazole

This protocol details the controlled oxidation of the sulfide intermediate.

  • Dissolve Rabeprazole Sulfide (3 g, 8.73 mmol) in methanol (7.5 mL) and cool the solution to 0-5°C.

  • Slowly add a sodium hypochlorite (NaOCl) solution (1.2-1.5% wt/wt, approximately 55 mL) dropwise over 1-2 hours, maintaining the temperature at 0-5°C.

  • Continue stirring at this temperature for 1 hour.

  • Monitor the reaction completion by TLC (Mobile phase: Toluene:Acetone:Methanol 8:8:2).

  • Once the starting material has disappeared, adjust the pH to 10.6 with an ammonium acetate solution.

  • Extract the product with chloroform (15 mL).

  • The final product can be characterized by ¹H NMR, MS, and IR.[9]

Visualizations

rabeprazole_synthesis_workflow cluster_condensation Condensation Step cluster_oxidation Oxidation Step cluster_purification Purification 2_chloromethyl_pyridine 2-Chloromethyl-4-(3-methoxypropoxy)- 3-methylpyridine HCl rabeprazole_sulfide Rabeprazole Sulfide 2_chloromethyl_pyridine->rabeprazole_sulfide Base (e.g., NaOH) 2_mercaptobenzimidazole 2-Mercaptobenzimidazole 2_mercaptobenzimidazole->rabeprazole_sulfide rabeprazole Rabeprazole rabeprazole_sulfide->rabeprazole Oxidizing Agent (e.g., m-CPBA, NaOCl) Controlled Conditions rabeprazole_sulfone Rabeprazole Sulfone (Byproduct) rabeprazole->rabeprazole_sulfone Over-oxidation pure_rabeprazole Pure Rabeprazole rabeprazole->pure_rabeprazole Recrystallization/ Chromatography

Caption: Workflow for Rabeprazole Synthesis and Byproduct Formation.

byproduct_minimization_logic start Rabeprazole Synthesis oxidation_step Oxidation of Rabeprazole Sulfide start->oxidation_step byproduct_check Byproducts Detected? oxidation_step->byproduct_check sulfone_high High Sulfone Levels byproduct_check->sulfone_high Yes sulfide_high High Sulfide Levels byproduct_check->sulfide_high Yes other_impurities Other Impurities byproduct_check->other_impurities Yes end Pure Rabeprazole byproduct_check->end No adjust_oxidant Adjust Oxidant Stoichiometry sulfone_high->adjust_oxidant control_temp Control Temperature (-15°C to 5°C) sulfone_high->control_temp optimize_ph Optimize pH (9-12) sulfone_high->optimize_ph increase_reaction_time Increase Reaction Time/ Monitor Completion sulfide_high->increase_reaction_time use_catalyst Use Selective Catalyst other_impurities->use_catalyst purify_product Purify Final Product adjust_oxidant->purify_product control_temp->purify_product optimize_ph->purify_product increase_reaction_time->purify_product use_catalyst->purify_product purify_product->end

Caption: Decision logic for minimizing byproduct formation.

References

Technical Support Center: Addressing Poor Solubility of 4-Desmethoxypropoxyl-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Desmethoxypropoxyl-4-chloro Rabeprazole. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice and detailed experimental protocols to address these issues effectively.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments with this compound, a compound known for its limited solubility in aqueous solutions.[1]

Issue 1: The compound does not dissolve in aqueous buffers.

  • Possible Cause: The intrinsic aqueous solubility of this compound is very low.

  • Troubleshooting Steps:

    • Co-solvent System: First, dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable starting points.

      • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

      • Important: Keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[2]

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[3]

      • Protocol: Determine the pKa of this compound (predicted pKa ≈ 9.56).[1] For a weakly basic compound, solubility will increase in acidic conditions. Systematically test the solubility in a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4).

Issue 2: The compound precipitates out of solution over time.

  • Possible Cause: The concentration of the compound is above its thermodynamic solubility limit, leading to the formation of a supersaturated and unstable solution.

  • Troubleshooting Steps:

    • Equilibrium Solubility Determination: Determine the maximum thermodynamic solubility in your chosen buffer system to establish a stable concentration range for your experiments.

    • Use of Precipitation Inhibitors: Incorporate polymers that can help maintain a supersaturated state.

      • Examples: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).[4][5]

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause: Precipitation of the compound in the cell culture media.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your culture plates for any signs of precipitation.

    • Media Solubility Test: Pre-determine the solubility of this compound in your specific cell culture medium.

    • Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells.[6]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the solubility of this compound for in vitro screening?

A1: For initial in vitro screening, the most practical approach is to use a co-solvent system. Dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in your aqueous experimental medium is a common and effective strategy.[2] It is crucial to determine the highest tolerable concentration of the co-solvent for your specific assay to avoid off-target effects.

Q2: How can I enhance the aqueous solubility of this compound for oral formulation development?

A2: For oral formulations, more advanced techniques are required to improve bioavailability. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its dissolution rate and apparent solubility.[7]

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][8]

  • Salt Formation: If the compound has suitable ionizable groups, forming a salt can substantially improve its solubility and dissolution rate.

  • Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance the solubility and dissolution properties of the API.

Q3: Which analytical techniques are essential for characterizing solubility enhancement strategies?

A3: A combination of analytical techniques is crucial for characterizing your formulations:

  • Powder X-ray Diffraction (PXRD): To determine the solid-state form of the compound (crystalline vs. amorphous).[9]

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature, and to detect drug-polymer interactions.[9][10]

  • High-Performance Liquid Chromatography (HPLC): To accurately quantify the concentration of the dissolved compound in solubility and dissolution studies.[11]

  • Polarized Light Microscopy (PLM): For visual detection of crystallinity.[9]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-60°C).

  • Drying: Further dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the dried film and characterize the resulting powder using PXRD and DSC to confirm its amorphous nature.

Protocol 2: In Vitro Dissolution Testing
  • Medium Preparation: Prepare a dissolution medium that is relevant to the intended site of absorption (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) set to a specific temperature (e.g., 37°C) and rotation speed (e.g., 50-75 RPM).

  • Sample Introduction: Introduce a known amount of the this compound formulation into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityTemperature (°C)Notes
DMSOSlightly Soluble[1]25-
MethanolSlightly Soluble[1]25Heating and sonication improve solubility.[1]
WaterPoorly Soluble25-

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Amorphous Solid Dispersion Increases free energy and molecular mobility.[4]Significant solubility enhancement, improved bioavailability.[7]Potential for physical instability (recrystallization).
Particle Size Reduction Increases surface area for dissolution.[]Simple and effective for dissolution rate enhancement.May not be sufficient for very poorly soluble compounds.
Co-solvency Alters the polarity of the solvent.[4]Simple and rapid to formulate.[13]Not suitable for all dosage forms, potential for in vivo precipitation upon dilution.
pH Modification Increases the fraction of the ionized form of the drug.Effective for ionizable compounds.Dependent on the pH of the gastrointestinal tract.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility of This compound ASD Amorphous Solid Dispersion PoorSolubility->ASD Apply PSR Particle Size Reduction PoorSolubility->PSR Apply CoSolvent Co-solvent System PoorSolubility->CoSolvent Apply pH_Mod pH Modification PoorSolubility->pH_Mod Apply PXRD PXRD ASD->PXRD Analyze DSC DSC ASD->DSC Analyze HPLC HPLC ASD->HPLC Analyze Dissolution Dissolution Testing ASD->Dissolution Analyze PSR->PXRD Analyze PSR->DSC Analyze PSR->HPLC Analyze PSR->Dissolution Analyze CoSolvent->PXRD Analyze CoSolvent->DSC Analyze CoSolvent->HPLC Analyze CoSolvent->Dissolution Analyze pH_Mod->PXRD Analyze pH_Mod->DSC Analyze pH_Mod->HPLC Analyze pH_Mod->Dissolution Analyze EnhancedSolubility Enhanced Solubility & Bioavailability PXRD->EnhancedSolubility Achieve DSC->EnhancedSolubility Achieve HPLC->EnhancedSolubility Achieve Dissolution->EnhancedSolubility Achieve

Caption: A logical workflow for addressing the poor solubility of the target compound.

rabeprazole_moa cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Rabeprazole_inactive Rabeprazole (inactive) Rabeprazole_active Sulfenamide (active) Rabeprazole_inactive->Rabeprazole_active Acidic Environment Activation ProtonPump H+/K+ ATPase (Proton Pump) Rabeprazole_active->ProtonPump Inhibits H_ion H+ ProtonPump->H_ion Pumps Out GastricAcid Gastric Acid (HCl) H_ion->GastricAcid Forms K_ion K+ K_ion->ProtonPump Pumps In Bloodstream Bloodstream Bloodstream->Rabeprazole_inactive Enters Cell

Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.

References

"troubleshooting guide for rabeprazole analog in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabeprazole analogs in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my rabeprazole analog showing inconsistent activity in cell-based assays?

A1: Inconsistent activity is often due to the inherent instability of rabeprazole and its analogs in acidic environments.[1][2] Standard cell culture media can become acidic due to cellular metabolism, leading to rapid degradation of the compound.[1] This results in a lower effective concentration of the active compound and high variability between experiments.[1]

Q2: What is the primary mechanism of rabeprazole degradation in vitro?

A2: Rabeprazole is a proton pump inhibitor (PPI) that is highly susceptible to acid-catalyzed degradation.[1][2] In acidic conditions (pH below 3.0), its half-life can be less than 10 minutes.[1] The primary degradation product is a thioether derivative, although in the acidic environment of gastric parietal cells, it is converted to its active sulfenamide form which inhibits the H+/K+-ATPase.[1][3]

Q3: How can I improve the stability of my rabeprazole analog in cell culture medium?

A3: To maintain the integrity of your rabeprazole analog in solution, it is crucial to work under neutral to slightly alkaline conditions (pH 7.2-7.4).[1] You can achieve this by:

  • Carefully monitoring the pH of your cell culture medium.[1]

  • Using a properly calibrated CO2 incubator that is appropriate for your medium's bicarbonate buffering system.[1]

  • Preparing fresh, smaller batches of media containing the compound immediately before use.[1]

  • For some formulations, the use of an alkaline stabilizer like sodium bicarbonate can be beneficial.[4]

Q4: Are there more stable alternatives to rabeprazole for in vitro studies?

A4: While other proton pump inhibitors like omeprazole and lansoprazole are also acid-labile, their degradation rates vary.[1] Pantoprazole has been reported to be more stable in mildly acidic conditions compared to other PPIs.[1] Alternatively, potassium-competitive acid blockers (P-CABs) like Linaprazan are a class of inhibitors that do not require acidic conditions for activation and are reversible.[5]

Q5: What are the key challenges in H+/K+-ATPase inhibition assays?

A5: A primary challenge is distinguishing between reversible and irreversible inhibition, as many standard assays are not designed for this.[] Another significant challenge is ensuring the selective inhibition of H+/K+-ATPase over other structurally similar P-type ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, due to high structural homology.[]

Troubleshooting Guides

Issue 1: High Variability in H+/K+-ATPase Inhibition Assay Results
Possible Cause Solution
Inconsistent Pipetting Calibrate and use precise pipettes. Ensure proper mixing of all reagents.
Reagent Degradation Prepare fresh reagents, especially ATP solutions. Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles.
Variable Enzyme Activity Use a consistent source and preparation of H+/K+-ATPase enriched membrane vesicles. Perform a protein concentration assay for each batch.
Inaccurate pH Control Ensure the buffer system maintains a stable pH (typically around 7.4) throughout the assay.[5]
Precipitation of Test Compound Check the solubility of the rabeprazole analog in the assay buffer. Adjust the solvent (e.g., DMSO) concentration and ensure it is consistent across all wells, including controls.
Issue 2: Low Potency or No Activity of Rabeprazole Analog in Cell-Based Assays
Possible Cause Solution
Compound Degradation As mentioned in the FAQs, rabeprazole analogs are acid-labile. Monitor and adjust the pH of the cell culture medium to a neutral or slightly alkaline range (7.2-7.4).[1] Perform a stability study of your compound under your specific experimental conditions.[1]
Incorrect Dosing Verify the stock solution concentration. Perform a dose-response curve to determine the optimal concentration range.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Check for cytotoxicity caused by the compound, solvent, or pH adjusting agents by including appropriate controls.[1]
Insufficient Incubation Time Optimize the incubation time to allow for compound uptake and interaction with the target.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of rabeprazole analogs on the proton pump.

1. Preparation of Gastric Microsomes:

  • Obtain fresh gastric mucosa from a suitable animal model (e.g., pig or rabbit).

  • Homogenize the tissue in an ice-cold buffer (e.g., 200 mM Tris-HCl, pH 7.4).[3]

  • Centrifuge the homogenate at a low speed (e.g., 5,000 x g) for 10 minutes to remove cellular debris.[3]

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the microsomes.[3]

  • Resuspend the microsomal pellet in the buffer and determine the protein concentration.[3]

2. Inhibition Assay:

  • Pre-incubate the gastric microsomes with various concentrations of the rabeprazole analog (and a vehicle control) for 30 minutes at 37°C in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 2 mM KCl).[3]

  • Initiate the ATPase reaction by adding ATP (e.g., 2 mM final concentration).[3]

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]

  • Stop the reaction by adding an acid solution (e.g., 10% trichloroacetic acid).[3]

3. Measurement of Inorganic Phosphate (Pi):

  • Centrifuge the samples to pellet the precipitated protein.[3]

  • Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a commercial malachite green-based assay kit.[3][5]

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[7][8]

  • Calculate the percentage of H+/K+-ATPase inhibition relative to the vehicle control.[3]

Protocol 2: Rabeprazole Analog Stability Assessment in Cell Culture Medium

This protocol helps determine the degradation rate of a rabeprazole analog under specific experimental conditions.[1]

1. Preparation:

  • Prepare a stock solution of the rabeprazole analog in a suitable solvent (e.g., DMSO).

  • Prepare the specific cell culture medium to be used in the experiments. Adjust the pH to the desired range (e.g., 7.4) if necessary.[1]

2. Incubation:

  • Spike the cell culture medium with a known concentration of the rabeprazole analog.

  • Incubate the medium under the same conditions as the planned cell-based assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.

3. Analysis:

  • Immediately analyze the concentration of the remaining rabeprazole analog in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

  • Plot the concentration of the rabeprazole analog versus time to determine its degradation kinetics and half-life in the specific medium.

Data Presentation

Table 1: Stability of Rabeprazole in Aqueous Solutions at Different pH

pHHalf-life (minutes)
< 3.0< 10[1]
6.0Degradation observed with color change and precipitation[11][12]
≥ 7.0Significantly more stable[1][13]

Table 2: Example IC50 Values for Proton Pump Inhibitors

CompoundAssay ConditionIC50 (nM)
LinaprazanH+/K+-ATPase activity assay40.21[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Analog) pre_incubate Pre-incubate Microsomes with Rabeprazole Analog prep_reagents->pre_incubate prep_enzyme Prepare Gastric Microsomes (H+/K+-ATPase source) prep_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Acid) incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate_inhibition Calculate % Inhibition measure_pi->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro H+/K+-ATPase inhibition assay.

signaling_pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell rabeprazole Rabeprazole Analog (Prodrug) h_plus H+ rabeprazole->h_plus Protonation activated_rabeprazole Active Sulfenamide h_plus->activated_rabeprazole Activation proton_pump H+/K+-ATPase (Proton Pump) activated_rabeprazole->proton_pump Covalent Binding inhibition Inhibition proton_pump->inhibition

Caption: Activation pathway of rabeprazole analogs.

troubleshooting_logic start Inconsistent Results in Cell-Based Assay check_stability Is the compound stable in the assay medium? start->check_stability check_cytotoxicity Is there evidence of cytotoxicity? check_stability->check_cytotoxicity Yes solution_stability Perform stability study. Adjust medium pH to 7.2-7.4. Use fresh preparations. check_stability->solution_stability No check_assay_params Are assay parameters (e.g., cell density, incubation time) optimized? check_cytotoxicity->check_assay_params No solution_cytotoxicity Include toxicity controls. Titrate solvent/stabilizer concentration. check_cytotoxicity->solution_cytotoxicity Yes solution_assay_params Optimize assay conditions (e.g., cell seeding density, treatment duration). check_assay_params->solution_assay_params No review_data Review and re-analyze data. check_assay_params->review_data Yes

Caption: Troubleshooting logic for cell-based assay variability.

References

Technical Support Center: Optimizing Rabeprazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rabeprazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for rabeprazole?

A1: The most prevalent synthetic pathway for rabeprazole involves a two-step process. The first step is the condensation of a substituted pyridine derivative, typically 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, with 2-mercaptobenzimidazole in the presence of a base. The resulting thioether intermediate is then oxidized in the second step to form the sulfoxide, which is rabeprazole.[1]

Q2: What are the critical parameters to control during the oxidation step?

A2: The oxidation of the thioether intermediate to the sulfoxide is a critical step where over-oxidation can lead to the formation of the sulfone impurity.[1][2] Key parameters to control include:

  • Choice of Oxidizing Agent: Mild oxidizing agents are preferred to minimize over-oxidation.[3]

  • Reaction Temperature: The reaction is often carried out at low temperatures (e.g., -10 to 15°C) to control the reaction rate and prevent side reactions.[1][4]

  • Stoichiometry of the Oxidizing Agent: Using a precise amount of the oxidizing agent (typically around 1.0-1.2 equivalents) is crucial to avoid both incomplete reaction and over-oxidation.

Q3: What are the common impurities encountered in rabeprazole synthesis?

A3: Several impurities can arise during the synthesis of rabeprazole. The most common include:

  • Rabeprazole Sulfone: Formed due to over-oxidation of the desired sulfoxide.[1][2]

  • Rabeprazole N-oxide: Another potential byproduct of the oxidation step.[1][2]

  • Unreacted Thioether Intermediate: Results from incomplete oxidation.

  • Chloro and Methoxy Analogues: These can arise from impurities in the starting materials or side reactions.[5][6]

  • Degradation Products: Rabeprazole is unstable in acidic conditions.[7]

Troubleshooting Guides

Issue 1: Low Yield of Rabeprazole
Potential Cause Troubleshooting Step
Incomplete Condensation Reaction - Ensure the base used (e.g., NaOH, KOH) is of good quality and used in the correct stoichiometry. - Verify the reaction temperature and time as specified in the protocol. - Check the purity of the starting materials (substituted pyridine and 2-mercaptobenzimidazole).
Incomplete Oxidation - Increase the amount of oxidizing agent slightly, but monitor carefully to avoid over-oxidation. - Extend the reaction time for the oxidation step. - Ensure the reaction temperature is optimal for the chosen oxidizing agent.
Degradation of Product - Maintain a basic pH throughout the work-up and purification steps. Rabeprazole is acid-labile.[7] - Avoid excessive heat during solvent evaporation.
Losses During Work-up/Purification - Optimize the extraction procedure by adjusting the pH and choice of solvent. - For recrystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation.
Issue 2: High Levels of Rabeprazole Sulfone Impurity
Potential Cause Troubleshooting Step
Over-oxidation - Reduce the equivalents of the oxidizing agent. - Lower the reaction temperature. For instance, with m-CPBA, temperatures between -20 to -25°C have been used.[1] - Choose a milder oxidizing agent. Sodium hypochlorite in an alkaline phase is an alternative.
Prolonged Reaction Time - Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Issue 3: Presence of Other Impurities (N-oxide, Chloro-analogue)
Potential Cause Troubleshooting Step
Side Reactions During Oxidation - Optimize the oxidation conditions as described for sulfone impurity reduction. The formation of N-oxide is also linked to the oxidation step.[1][2]
Impure Starting Materials - Analyze the purity of the starting 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine to ensure it is free from chloro-analogues.
Ineffective Purification - Employ purification techniques specifically designed to remove these impurities. For example, treatment with diethylamine has been shown to reduce certain impurities.[8] - Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Protocol 1: Synthesis of Rabeprazole Thioether Intermediate

This protocol describes the condensation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole.

  • In a reaction vessel, dissolve 2-mercaptobenzimidazole and a base (e.g., sodium hydroxide) in a suitable solvent such as ethanol or a mixture of water and acetone.[1]

  • To this solution, add 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

  • Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, the product may precipitate. If so, filter the solid, wash it with water, and dry it. Alternatively, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

Protocol 2: Oxidation to Rabeprazole

This protocol outlines the oxidation of the thioether intermediate to rabeprazole.

  • Dissolve the thioether intermediate in a suitable solvent like dichloromethane or a chloroform-methanol mixture.[1][4]

  • Cool the solution to a low temperature (e.g., -10 to 10°C).

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, approximately 1.1 equivalents) in the same solvent while maintaining the low temperature.[4]

  • Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench any excess oxidizing agent (e.g., with a sodium thiosulfate solution).

  • Adjust the pH of the reaction mixture to basic (pH > 9) using a base like sodium hydroxide solution.[9]

  • Extract the rabeprazole into an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude rabeprazole.

  • Purify the crude product by recrystallization from a suitable solvent like acetone or ethyl acetate.[9]

Data Presentation

Table 1: Comparison of Oxidizing Agents for Rabeprazole Synthesis

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PCCDichloromethane20-252~96[9]
PDCChloroform10-202.5~92[9]
Chromium trioxide pyridineDichloromethane40-453.5~87[9]
m-CPBADichloromethane10-150.3350[4]
m-CPBAChloroform-Methanol-20 to -250.7580[1]
Sodium HypochloriteAlkaline Phase---

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification start 2-Mercaptobenzimidazole + Substituted Pyridine base Base (e.g., NaOH) Solvent (e.g., Ethanol) start->base Add condensation Condensation Reaction base->condensation React thioether Thioether Intermediate condensation->thioether oxidant Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) thioether->oxidant Dissolve oxidation Oxidation Reaction (Low Temperature) oxidant->oxidation Add Slowly crude_rabeprazole Crude Rabeprazole oxidation->crude_rabeprazole workup Aqueous Work-up (Basic pH) crude_rabeprazole->workup recrystallization Recrystallization (e.g., Acetone) workup->recrystallization pure_rabeprazole Pure Rabeprazole recrystallization->pure_rabeprazole

Caption: Synthetic workflow for Rabeprazole.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Rabeprazole cause1 Incomplete Condensation start->cause1 cause2 Incomplete Oxidation start->cause2 cause3 Product Degradation (Acidic Conditions) start->cause3 cause4 Losses during Work-up start->cause4 solution1 Verify Reagents & Conditions (Temp, Time, Stoichiometry) cause1->solution1 solution2 Optimize Oxidant Amount & Reaction Time cause2->solution2 solution3 Maintain Basic pH Avoid High Temperatures cause3->solution3 solution4 Optimize Extraction & Recrystallization cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

"overcoming challenges in scaling up rabeprazole impurity synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of rabeprazole synthesis, with a specific focus on impurity control.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of rabeprazole, offering potential causes and actionable solutions.

Issue 1: High Levels of Rabeprazole Sulfone Impurity Detected

High levels of the sulfone impurity are a common challenge, often arising from over-oxidation of the rabeprazole sulfide precursor.

ParameterPotential CauseRecommended ActionExpected Outcome
Oxidizing Agent Excess equivalents of the oxidizing agent (e.g., sodium hypochlorite, m-CPBA).[1][2]Carefully control the stoichiometry of the oxidizing agent. Use between 0.8 to 1.25 equivalents.[2]Reduction of sulfone impurity to <0.1%.
Reaction Temperature Temperature exceeding the optimal range (e.g., above 5-10°C).[1]Maintain a controlled temperature, typically between 0-5°C, during the oxidation step.[1]Minimized over-oxidation and improved selectivity for rabeprazole.
Reaction pH Fluctuations or suboptimal pH of the reaction mixture.Maintain the pH of the reaction mixture in the range of 9 to 12 during oxidation.[1][2]Enhanced reaction control and reduced impurity formation.
Reaction Time Prolonged reaction time leading to further oxidation.Monitor the reaction progress closely using HPLC and quench the reaction promptly upon completion.Prevention of rabeprazole degradation to the sulfone impurity.

Issue 2: Presence of Process-Related Impurities (e.g., Chloro and Methoxy Analogues)

The presence of chloro and methoxy analogues of rabeprazole has been identified in HPLC analysis, with levels ranging from 0.05-0.8%.[3] These impurities often originate from the starting materials or side reactions.

ImpurityPotential SourceMitigation Strategy
Chloro Analogue Impurities in the 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride starting material.Use highly pure starting materials. Implement a robust purification step for the key intermediate.
Methoxy Analogue Side reaction during the synthesis of the pyridine intermediate.Optimize the reaction conditions for the synthesis of the pyridine intermediate to minimize the formation of the methoxy analogue.

Issue 3: Formation of Unknown Impurities During Synthesis and Storage

Several unidentified impurities can emerge during the synthesis and storage of rabeprazole, affecting the final product's purity and quality.[4]

ObservationPotential CauseRecommended Action
Appearance of new peaks in HPLC Degradation of rabeprazole under acidic conditions or exposure to high temperatures.[2]Avoid acidic conditions during work-up and purification. Ensure drying temperatures do not exceed 40-45°C.[5]
Yellowish coloration of the final product Presence of various impurities.[2]Implement a final recrystallization step. Treatment with diethylamine in a suitable solvent has been shown to be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in rabeprazole synthesis?

A1: The most frequently observed impurities include rabeprazole sulfone, which is an over-oxidation product, and rabeprazole sulfide, the starting material for the oxidation step.[6] Other significant process-related impurities that have been identified are the chloro and methoxy analogues of rabeprazole.[3] Additionally, several other impurities, such as N-oxide and thioether derivatives, have been reported.[6][7]

Q2: How can I effectively remove the sulfone impurity from my crude rabeprazole?

A2: A common method for removing the sulfone impurity is through purification. One documented process involves treating the crude rabeprazole, enriched with the sulfone impurity, with an amino alcohol like ethanolamine in an organic solvent, followed by washing with water.[1][2] Another effective method is the treatment of crude rabeprazole with diethylamine in a solvent such as ethyl acetate.[1]

Q3: What analytical methods are recommended for monitoring rabeprazole and its impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective analytical technique for the separation and quantification of rabeprazole and its related impurities.[6] A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly suitable for quality control and stability studies as it can effectively separate the active ingredient from its degradation products and process-related impurities.

Q4: What are the critical process parameters to control during the oxidation of rabeprazole sulfide to minimize impurity formation?

A4: To minimize impurity formation during the oxidation step, it is crucial to control the following parameters:

  • Stoichiometry of the oxidizing agent: Using a slight excess should be avoided to prevent over-oxidation to the sulfone impurity.[2]

  • Temperature: The reaction should be carried out at a low temperature, typically 0-5°C, to control the reaction rate and selectivity.[1]

  • pH: Maintaining a basic pH (9-12) is essential for the stability of rabeprazole and to control the oxidation process.[1][2]

Q5: Are there any specific safety concerns to be aware of when scaling up rabeprazole synthesis?

A5: Yes, some of the intermediates used in rabeprazole synthesis are known to have strong exothermal decomposition potential.[8] It is crucial to conduct thorough safety investigations and implement appropriate measures to control temperature and pressure during the scale-up process.

Experimental Protocols

Protocol 1: HPLC Method for Rabeprazole and Impurity Analysis

This protocol provides a general framework for a stability-indicating RP-HPLC method.

ParameterSpecification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M KH2PO4 buffer with 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (90:10 v/v).
Mobile Phase B Acetonitrile and water (90:10 v/v).
Gradient Program A gradient elution is used for optimal separation.
Flow Rate 1.0 mL/min.
Detection Wavelength 280 nm.
Column Temperature 30°C.
Injection Volume 20 µL.

Protocol 2: Purification of Crude Rabeprazole to Remove Sulfone Impurity

This protocol describes a method for reducing the sulfone impurity.

  • Dissolve the crude rabeprazole containing the sulfone impurity in a suitable organic solvent (e.g., ethyl acetate).

  • Add diethylamine to the solution.

  • Stir the mixture at a controlled temperature (e.g., 25-30°C) for a specified period.

  • Monitor the reduction of the sulfone impurity by HPLC.

  • Upon completion, the pure rabeprazole can be isolated by crystallization, filtration, and drying.

Visualizations

experimental_workflow cluster_synthesis Rabeprazole Synthesis cluster_purification Purification cluster_analysis Analysis start Rabeprazole Sulfide oxidation Oxidation (e.g., NaOCl) start->oxidation crude Crude Rabeprazole oxidation->crude dissolution Dissolution (e.g., Ethyl Acetate) crude->dissolution treatment Treatment (e.g., Diethylamine) dissolution->treatment crystallization Crystallization treatment->crystallization filtration Filtration & Drying crystallization->filtration hplc HPLC Analysis filtration->hplc pure Pure Rabeprazole hplc->pure

Caption: A typical workflow for the synthesis, purification, and analysis of rabeprazole.

impurity_relationship rabeprazole_sulfide Rabeprazole Sulfide (Precursor) rabeprazole Rabeprazole (Target Product) rabeprazole_sulfide->rabeprazole Controlled Oxidation rabeprazole_sulfone Rabeprazole Sulfone (Over-oxidation Impurity) rabeprazole_sulfide->rabeprazole_sulfone Direct Over-oxidation rabeprazole->rabeprazole_sulfone Over-oxidation process_impurities Process-Related Impurities (e.g., Chloro/Methoxy Analogues) process_impurities->rabeprazole Co-crystallization/ Difficult Separation starting_materials Starting Materials starting_materials->process_impurities

Caption: Logical relationships between rabeprazole, its precursor, and common impurities.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for Rabeprazole Impurities, Including 4-Desmethoxypropoxyl-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative determination of rabeprazole and its process-related impurities, including the chloro-analogue, 4-Desmethoxypropoxyl-4-chloro Rabeprazole. The data and protocols presented are synthesized from published analytical validation studies to provide an objective comparison of method performance.

Executive Summary

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. Rabeprazole, a proton pump inhibitor, can contain several process-related impurities and degradation products. This guide details a robust, stability-indicating RP-HPLC method capable of separating rabeprazole from its key impurities. While specific validation data for this compound is not extensively published, the performance of the method for other impurities, particularly other chloro-analogues, provides a strong indication of its suitability. This guide presents the experimental protocol and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of a Validated RP-HPLC Method

The following table summarizes the key validation parameters for a stability-indicating RP-HPLC method developed for the analysis of rabeprazole and its impurities.[1][2] This allows for a direct assessment of its performance characteristics.

Validation ParameterMethod 1: Stability-Indicating RP-HPLC for Rabeprazole and Impurities
Linearity Range
Rabeprazole & ImpuritiesLOQ to 150% of the specification limit (approx. 0.05 µg/mL to 1.5 µg/mL)
Correlation Coefficient (r²)> 0.99 for Rabeprazole and all tested impurities
Accuracy (% Recovery) 92.0% to 109.1% for spiked impurities at various levels.[1]
Precision (% RSD)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD) Approximately 0.015 µg/mL
Limit of Quantification (LOQ) Approximately 0.05 µg/mL
Specificity The method is specific and able to separate Rabeprazole from its known impurities and degradation products. Peak purity of >0.99 was demonstrated.[2]
Robustness The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Experimental Protocols

A detailed methodology for a validated stability-indicating RP-HPLC method is provided below. This method is designed to effectively separate rabeprazole from its process-related impurities and degradation products.[1][3][4][5]

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A gradient HPLC system with a PDA or UV detector.
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][3][4]
Mobile Phase Solvent A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile in the ratio of 90:10 (v/v).[1][3][4] Solvent B: A mixture of acetonitrile and water in the ratio of 90:10 (v/v).[1][3][4]
Gradient Program A suitable gradient program to ensure the separation of all impurities. A typical gradient might be: - 0-10 min: 10-30% B - 10-25 min: 30-60% B - 25-35 min: 60-10% B - 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min.[1][3][4]
Detection Wavelength 280 nm.[1][3][4]
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile phase is typically used as the diluent.
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Rabeprazole Sodium working standard and individual impurity standards in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing rabeprazole and its impurities in the diluent to achieve a target concentration.

  • Spiked Sample Solution (for Accuracy): Prepare the sample solution as above and spike with known amounts of impurity standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Mandatory Visualizations

analytical_method_validation_workflow method_development Method Development & Optimization validation_protocol Validation Protocol Preparation method_development->validation_protocol system_suitability System Suitability validation_protocol->system_suitability specificity Specificity validation_report Validation Report Generation specificity->validation_report linearity Linearity linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision (Repeatability & Intermediate) precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report solution_stability Solution Stability solution_stability->validation_report system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision system_suitability->lod_loq system_suitability->robustness system_suitability->solution_stability

Caption: Workflow for the validation of an analytical HPLC method.

rabeprazole_impurity_relationship rabeprazole Rabeprazole impurity 4-Desmethoxypropoxyl- 4-chloro Rabeprazole (Chloro Impurity) process Synthetic Process process->rabeprazole Forms process->impurity Can form

Caption: Logical relationship between Rabeprazole and its chloro-impurity.

References

A Comparative Study of Rabeprazole and its Theoretical Chlorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established proton pump inhibitor (PPI), rabeprazole, with a theoretical chlorinated analog. Due to the absence of a chlorinated rabeprazole analog in clinical use or published research, this comparison presents experimental data for rabeprazole and explores the potential impact of chlorination on its pharmacological profile based on established medicinal chemistry principles.

Chemical Structures

The fundamental difference between rabeprazole and its hypothetical chlorinated analog would lie in the substitution of one or more hydrogen atoms with chlorine atoms on the benzimidazole or pyridine rings.

Chemical_Structures cluster_rabeprazole Rabeprazole cluster_chloro_analog Hypothetical Chlorinated Analog rabeprazole rabeprazole chloro_analog chloro_analog

Caption: Chemical structures of Rabeprazole and a hypothetical chlorinated analog.

Physicochemical and Pharmacokinetic Properties

The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile. Halogenation, particularly chlorination, generally increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion.

PropertyRabeprazoleHypothetical Chlorinated Analog
Molecular Formula C18H21N3O3S[1]C18H20ClN3O3S
Molar Mass 359.44 g/mol [1]393.89 g/mol
Appearance White to yellowish-white solid[1][2]Not Available
Solubility Very soluble in water and methanol; insoluble in ether and n-hexane[1][2]Likely decreased aqueous solubility
pKa ~5.0 (pyridine nitrogen)[1]Potentially altered
Bioavailability ~52%[1]Potentially altered
Protein Binding 96.3%[1]Potentially increased
Metabolism Primarily by CYP2C19 and CYP3A4; also non-enzymatic reduction[3]Potentially altered metabolism pathways and rate
Elimination Half-life Approximately 1 hour[1]Potentially prolonged
Excretion Primarily renal (90% as metabolites)[1]Potentially altered

Mechanism of Action: Proton Pump Inhibition

Both rabeprazole and its hypothetical chlorinated analog would belong to the class of proton pump inhibitors. Their primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase (proton pump) in the gastric parietal cells.

Mechanism_of_Action Rabeprazole (Prodrug) Rabeprazole (Prodrug) Active Sulfenamide Active Sulfenamide Rabeprazole (Prodrug)->Active Sulfenamide Acidic Environment (Parietal Cell Canaliculi) H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Active Sulfenamide->H+/K+-ATPase (Proton Pump) Covalent Bonding with Cysteine Residues Inhibited Proton Pump Inhibited Proton Pump H+/K+-ATPase (Proton Pump)->Inhibited Proton Pump Irreversible Inhibition Decreased Gastric Acid Secretion Decreased Gastric Acid Secretion Inhibited Proton Pump->Decreased Gastric Acid Secretion

Caption: Signaling pathway of Rabeprazole's mechanism of action.

Synthesis and the Role of Chlorinated Intermediates

The synthesis of rabeprazole involves a key step where a chlorinated intermediate is formed. This highlights the importance of chlorination in the manufacturing process of this class of drugs.

Rabeprazole_Synthesis_Workflow cluster_synthesis Rabeprazole Synthesis A Pyridine Derivative B Chlorination (e.g., with thionyl chloride) A->B C 2-Chloromethyl Pyridine Intermediate B->C D Condensation with 2-Mercaptobenzimidazole C->D E Thioether Intermediate D->E F Oxidation E->F G Rabeprazole F->G

Caption: Simplified workflow for the synthesis of Rabeprazole.

Experimental Protocols

In Vitro Proton Pump Inhibition Assay (H+/K+-ATPase Activity)

Objective: To determine the inhibitory concentration (IC50) of the compound against the proton pump.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Gastric vesicles rich in H+/K+-ATPase are typically isolated from the fundic mucosa of rabbit or hog stomachs.

  • Assay Buffer: A standard assay buffer (e.g., containing Tris-HCl, MgCl2, and KCl) is prepared.

  • ATP and Test Compound: The test compound (rabeprazole or its analog) at various concentrations is pre-incubated with the vesicle suspension.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

Pharmacokinetic Study in a Rodent Model

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound is administered orally (gavage) or intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine the pharmacokinetic parameters.

Hypothetical Impact of Chlorination on Rabeprazole's Performance

While no direct experimental data exists for a chlorinated rabeprazole analog, the following are potential effects based on general medicinal chemistry principles:

  • Increased Potency and Duration of Action: Increased lipophilicity due to chlorination could enhance membrane permeability and accumulation in the acidic canaliculi of parietal cells, potentially leading to a more potent and prolonged inhibition of the proton pump.[4]

  • Altered Metabolism: The presence of a chlorine atom can block sites of metabolic oxidation.[4] This might shift the metabolism away from CYP2C19 and CYP3A4, potentially reducing the impact of genetic polymorphisms in these enzymes on the drug's efficacy. However, it could also lead to the formation of different metabolites with their own pharmacological or toxicological profiles.

  • Potential for Increased Toxicity: While chlorination can enhance efficacy, it can also introduce concerns about toxicity and bioaccumulation.[4] The C-Cl bond is generally stable, but its metabolism could potentially lead to reactive intermediates.

  • Drug-Drug Interactions: A change in the metabolic pathway could alter the profile of drug-drug interactions compared to rabeprazole.

Conclusion

Rabeprazole is a well-established proton pump inhibitor with a defined pharmacological profile. The synthesis of rabeprazole relies on a key chlorinated intermediate, demonstrating the utility of chlorination in pharmaceutical manufacturing. While a chlorinated analog of rabeprazole is not a known therapeutic agent, a theoretical analysis suggests that chlorination could significantly impact its physicochemical properties, pharmacokinetics, and potentially its efficacy and safety profile. Further research, including synthesis and comprehensive in vitro and in vivo studies, would be necessary to validate these hypotheses and determine if a chlorinated analog of rabeprazole could offer any therapeutic advantages over the parent compound.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of protein-protein interactions (PPIs). The information presented is supported by experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs. The accurate characterization of PPIs is fundamental to understanding cellular processes and for the development of novel therapeutics.

Quantitative Method Comparison

The selection between HPLC and LC-MS for PPI analysis is contingent on the specific experimental goals, such as whether the focus is on the separation of intact protein complexes or the identification and quantification of interacting partners.

Performance MetricHPLC (for intact complexes)LC-MS/MS (for peptide analysis)
Principle Separation of intact protein complexes based on size (SEC) or charge (IEX).Separation of peptides from digested protein complexes, followed by mass-based identification and quantification.[1][2][3]
Sensitivity Lower; dependent on detector (e.g., UV-Vis, Fluorescence).[4][5]High; capable of detecting low abundance proteins in a complex.[6][7]
Limit of Detection (LOD) Generally in the microgram (µg) range.Can reach the nanogram (ng) to picogram (pg) range.[8]
Limit of Quantification (LOQ) Typically in the high nanogram to microgram (µg/mL) range.[9]Can be in the low nanogram per milliliter (ng/mL) range.[8][9]
Specificity/Selectivity Moderate; co-elution of complexes with similar properties is possible.[5]High; identification is based on the specific mass-to-charge ratio of peptides and their fragments.[6]
Reproducibility (%RSD) High for retention times and peak areas (typically <5%).[4][5]High for quantitative measurements with appropriate internal standards (CVs of 5-15%).[10]
Throughput Moderate; run times can be relatively long for high resolution.[4]High; modern UHPLC systems allow for rapid peptide separations.[10][11]
Information Output Provides information on the size, purity, and stoichiometry of intact protein complexes.Provides the identity and quantity of individual proteins within a complex.[1]
Cost Lower initial instrument cost and maintenance.[4][5]Higher initial instrument cost and maintenance.[7]

Experimental Protocols

Detailed methodologies for key experiments in PPI analysis using both HPLC and LC-MS are provided below.

Sample Preparation: Affinity Purification of Protein Complexes

This initial step is common for both HPLC and LC-MS based analyses of PPIs.

  • Cell Lysis:

    • Harvest cells expressing the "bait" protein (often with an affinity tag like FLAG or HA).

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction.

  • Affinity Purification/Immunoprecipitation (AP/IP):

    • Incubate the cell lysate with beads conjugated to an antibody that specifically recognizes the bait protein or its tag.

    • Allow the bait protein and its interacting partners ("prey" proteins) to bind to the beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads. For tagged proteins, this can be done by competitive elution with a peptide corresponding to the tag. For native proteins, a gentle change in pH or salt concentration can be used.

HPLC-Based Analysis of Intact Protein Complexes

This method is suitable for analyzing the size and composition of the purified protein complexes.

  • Chromatography System: An HPLC system equipped with a UV-Vis or fluorescence detector.[4]

  • Column Selection: A size-exclusion chromatography (SEC) column is typically used to separate proteins and protein complexes based on their hydrodynamic radius.

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline) that maintains the native structure of the protein complex.

  • Analysis:

    • Inject the eluted protein complex onto the SEC column.

    • Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).

    • Collect fractions corresponding to the peaks.

    • Analyze the collected fractions by other methods like SDS-PAGE and Western blotting to identify the components of the complex.

LC-MS-Based "Bottom-Up" Proteomics for PPI Analysis

This is the most common and powerful method for identifying and quantifying the components of a protein complex.[12]

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the eluted proteins using urea or guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate the resulting free thiols with iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Digest the proteins into smaller peptides using a protease, most commonly trypsin.[13]

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry.[14]

  • Nano-LC-MS/MS Analysis:

    • Chromatography: Separate the peptides on a nano-flow HPLC system with a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid).[15]

    • Mass Spectrometry:

      • The eluting peptides are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.

      • The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full MS scan (MS1) to measure the mass-to-charge ratio of the intact peptides.

      • The most intense peptide ions from the MS1 scan are then selected for fragmentation (MS2) to generate fragment ion spectra.[3]

  • Data Analysis:

    • The fragment ion spectra are searched against a protein sequence database to identify the corresponding peptides and, by inference, the proteins present in the original complex.[3]

    • Quantitative analysis can be performed using label-free methods (based on spectral counts or peak intensities) or label-based methods (e.g., SILAC, TMT, iTRAQ).[16]

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis start Biological Sample (e.g., Cells, Tissue) lysis Cell Lysis & Protein Extraction start->lysis ip Affinity Purification / Immunoprecipitation lysis->ip elution Elution of Protein Complex ip->elution hplc_analysis SEC-HPLC Separation (Intact Complex) elution->hplc_analysis digestion Denaturation, Reduction, Alkylation & Digestion elution->digestion fraction_collection Fraction Collection hplc_analysis->fraction_collection sds_page SDS-PAGE & Western Blot fraction_collection->sds_page hplc_result Complex Size & Composition sds_page->hplc_result cleanup Peptide Cleanup (SPE) digestion->cleanup lcms_analysis nanoLC-MS/MS Analysis cleanup->lcms_analysis data_analysis Database Search & Quantification lcms_analysis->data_analysis lcms_result Protein ID & Quantification data_analysis->lcms_result

Caption: Experimental workflows for PPI analysis using HPLC and LC-MS.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor grb2 GRB2 receptor->grb2 PPI (SH2 domain) sos SOS grb2->sos PPI ras RAS sos->ras raf RAF ras->raf PPI mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: Simplified MAPK/ERK signaling pathway highlighting key PPIs.

Advantages and Disadvantages for PPI Analysis

HPLC (primarily SEC-HPLC)

  • Advantages:

    • Provides information about the native state of protein complexes, including size and stoichiometry.[17]

    • Relatively simple, robust, and reproducible instrumentation.[4][5]

    • Lower operational costs compared to LC-MS.[5]

    • Non-denaturing conditions preserve the integrity of the complex during separation.[17]

  • Disadvantages:

    • Lower sensitivity and resolution compared to LC-MS.[4]

    • Does not directly identify the components of the complex; requires subsequent analysis of collected fractions.

    • Potential for dissociation of weak or transient interactions during chromatography.

    • Limited effectiveness for very large or complex mixtures of proteins.[7]

LC-MS/MS

  • Advantages:

    • High sensitivity and specificity, allowing for the identification of low-abundance interacting proteins.[1][6]

    • Provides definitive identification of protein interaction partners through peptide sequencing.

    • Enables quantitative analysis to study changes in PPIs under different conditions.[18]

    • High throughput is achievable with modern instrumentation.[10]

  • Disadvantages:

    • The "bottom-up" approach loses information about the intact protein complex.

    • Sample preparation is more complex and lengthy.[19]

    • High initial investment and maintenance costs for instrumentation.[7]

    • Data analysis is computationally intensive and requires specialized software and expertise.[3]

Conclusion

The choice between HPLC and LC-MS for PPI analysis is driven by the specific research question. HPLC, particularly SEC-HPLC, is a valuable tool for characterizing the size, purity, and stoichiometry of intact protein complexes under native conditions. It is a good choice for initial characterization and for studying stable, abundant complexes.

In contrast, LC-MS/MS is the method of choice for comprehensive identification and quantification of the components of a protein complex. Its high sensitivity and specificity make it indispensable for discovering novel interaction partners, studying dynamic changes in PPI networks, and analyzing low-abundance proteins. For a thorough understanding of protein-protein interactions, a combination of both techniques is often the most powerful approach, using HPLC to isolate native complexes and LC-MS/MS to identify their constituents.

References

A Comparative Guide to the In Vitro Potency of New vs. Existing Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of next-generation proton pump inhibitors (PPIs) against established molecules. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative potencies and mechanisms of action.

Quantitative Comparison of In Vitro Potency

The in vitro potency of proton pump inhibitors is a key indicator of their acid-suppressing capabilities. This is primarily assessed by their ability to inhibit the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency. Another important physicochemical property is the acid dissociation constant (pKa), which influences the drug's accumulation and activation in the acidic environment of the parietal cells.

Below is a summary of the reported in vitro potency data for a selection of new and existing PPIs.

Proton Pump Inhibitor (PPI)TypeTargetIC50pKa
Newer Agents
VonoprazanP-CABH+/K+-ATPase17-19 nM[1]9.06[1]
TegoprazanP-CABH+/K+-ATPase0.29-0.53 μM[2][3][4][5][6]5.1[7]
IlaprazoleCovalentH+/K+-ATPase6.0 μM[8]-
TenatoprazoleCovalentH+/K+-ATPase--
Existing Agents
EsomeprazoleCovalentH+/K+-ATPase42.52 μM[6]-
OmeprazoleCovalentH+/K+-ATPase2.4 μM[9]-
LansoprazoleCovalentH+/K+-ATPase0.007 μM-
PantoprazoleCovalentH+/K+-ATPase6.8 μM[9]-
RabeprazoleCovalentH+/K+-ATPase0.018 μM-

*Note: The IC50 values for Lansoprazole and Rabeprazole are from a study comparing relative potencies by measuring the inhibition of aminopyrine accumulation in isolated gastric glands, which is an indirect measure of proton pump activity.[10] Therefore, these values may not be directly comparable to those obtained from direct H+/K+-ATPase enzyme assays.

Experimental Protocols

The determination of in vitro potency of PPIs involves specific and sensitive assays. The following are outlines of the methodologies commonly employed.

Determination of H+/K+-ATPase Inhibition (IC50)

This assay directly measures the inhibitory effect of a PPI on the activity of the gastric proton pump.

1. Preparation of H+/K+-ATPase Enriched Vesicles:

  • Gastric mucosal tissue (commonly from porcine or rabbit stomach) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

  • The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.[11]

2. ATPase Activity Assay:

  • The enriched vesicles are pre-incubated with varying concentrations of the test PPI.

  • The enzymatic reaction is initiated by the addition of ATP in a buffer containing Mg2+ and K+ ions.

  • The reaction is allowed to proceed for a defined period at 37°C and then stopped.

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., molybdenum blue formation).[12]

3. Calculation of IC50:

  • The percentage of H+/K+-ATPase inhibition is calculated for each PPI concentration relative to a control without the inhibitor.

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a sigmoidal dose-response curve.

Determination of pKa

The pKa of a PPI is a critical parameter that influences its accumulation in the acidic secretory canaliculi of parietal cells.

1. Spectrophotometric Method:

  • The UV-Visible absorption spectrum of the PPI is recorded in a series of buffers with varying pH values.

  • The change in absorbance at a specific wavelength, corresponding to the protonated and neutral forms of the molecule, is monitored.

  • The pKa is calculated by plotting the absorbance against the pH and fitting the data to the Henderson-Hasselbalch equation.

2. Potentiometric Titration:

  • A solution of the PPI is titrated with a standardized acid or base.

  • The pH of the solution is monitored continuously using a pH meter.

  • The pKa is determined from the inflection point of the titration curve.

3. 1H NMR Spectroscopy:

  • The chemical shifts of specific protons in the PPI molecule that are sensitive to ionization are monitored as a function of the pD (pH in D2O).

  • The pKa is determined by plotting the chemical shift against the pD and fitting the data to a sigmoidal curve.[13]

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles of proton pump inhibition and the experimental process, the following diagrams are provided.

PPI_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PPI_blood PPI in Bloodstream PPI_cytoplasm PPI in Cytoplasm PPI_blood->PPI_cytoplasm Diffusion Activated_PPI Activated PPI PPI_cytoplasm->Activated_PPI Accumulation & Activation (Low pH) H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Pumps Activated_PPI->H_K_ATPase Inhibition Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secretion

General mechanism of proton pump inhibition.

In_Vitro_Potency_Workflow cluster_preparation Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Gastric_Tissue Gastric Mucosal Tissue Homogenization Homogenization Gastric_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles H+/K+-ATPase Enriched Vesicles Centrifugation->Vesicles Incubation Incubate Vesicles with PPI Vesicles->Incubation Reaction Add ATP, Mg2+, K+ Incubation->Reaction Measurement Measure Pi Release Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Experimental workflow for determining IC50.

References

A Head-to-Head Clinical Showdown: Comparing the Acid-Suppressing Power of Rabeprazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamic profiles of leading proton pump inhibitors, supported by key experimental data, offers researchers and drug development professionals a clear comparison of their efficacy in maintaining intragastric pH control. This guide synthesizes findings from multiple clinical studies to illuminate the nuances of acid suppression achieved by rabeprazole and other widely used proton pump inhibitors (PPIs) such as esomeprazole, dexlansoprazole, lansoprazole, omeprazole, and pantoprazole.

The therapeutic efficacy of proton pump inhibitors in acid-related disorders is fundamentally linked to their ability to suppress gastric acid secretion. While all PPIs share a common mechanism of action—the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells—their pharmacokinetic and pharmacodynamic properties can lead to notable differences in the onset, magnitude, and duration of acid suppression. This comparison guide provides a comprehensive overview of the acid-suppressing effects of rabeprazole and its derivatives, with a focus on quantitative data from head-to-head clinical trials.

Quantitative Comparison of Acid Suppression

The following table summarizes key pharmacodynamic parameters from various comparative studies, offering a quantitative look at the acid-suppressing capabilities of different PPIs. The primary metrics used for comparison are the mean 24-hour intragastric pH and the percentage of time the intragastric pH is maintained above the clinically significant threshold of 4.0.

Drug (Dosage) Mean 24-hour Intragastric pH Mean Percentage of Time with Intragastric pH > 4.0 (over 24h) Study Population Key Findings & Citations
Rabeprazole (20 mg) 3.66 ± 0.0553.7%Healthy VolunteersIn a five-way crossover study, dexlansoprazole demonstrated superior acid suppression compared to rabeprazole, esomeprazole, pantoprazole, and placebo.[1][2][3]
Rabeprazole (20 mg) Not Reported50.2%Patients with mild refluxRabeprazole sustained a significantly greater percentage of time with mean pH > 4.0 compared to pantoprazole.[4]
Rabeprazole (20 mg) Not Reported59% (median)H. pylori-negative CYP2C19 homozygous extensive metabolizersRabeprazole 20 mg showed a higher percentage of time with pH > 4.0 compared to standard doses of omeprazole and lansoprazole.[5]
Rabeprazole (20 mg) Not Reported12.1 hours (50.4%)Patients with GERD symptomsEsomeprazole 40 mg maintained intragastric pH > 4.0 for a significantly longer duration than rabeprazole 20 mg.[6]
Esomeprazole (40 mg) 3.66 ± 0.05Not explicitly stated, but dexlansoprazole was superiorHealthy VolunteersDexlansoprazole showed a longer duration with pH > 4.0 compared to esomeprazole.[1][2][3]
Esomeprazole (40 mg) Not Reported14.0 hours (58.3%)Patients with GERD symptomsEsomeprazole 40 mg provided more effective control of gastric acid at a steady state than standard doses of lansoprazole, omeprazole, pantoprazole, and rabeprazole.[6]
Dexlansoprazole (60 mg) 3.98 ± 0.1153.7%Healthy VolunteersDexlansoprazole demonstrated a significantly longer duration with pH > 4.0 compared to placebo and all other PPIs in the study.[1][2][3]
Lansoprazole (30 mg) Not Reported56% (median)H. pylori-negative CYP2C19 homozygous extensive metabolizersRabeprazole 20 mg was comparable to lansoprazole 30 mg in this specific patient population.[5]
Lansoprazole (30 mg) Not Reported11.5 hours (47.9%)Patients with GERD symptomsEsomeprazole 40 mg was superior to lansoprazole 30 mg in maintaining intragastric pH > 4.0.[6]
Omeprazole (20 mg) Not Reported48% (median)H. pylori-negative CYP2C19 homozygous extensive metabolizersRabeprazole 20 mg demonstrated a greater percentage of time with pH > 4.0 compared to omeprazole 20 mg.[5]
Omeprazole (20 mg) Not Reported11.8 hours (49.2%)Patients with GERD symptomsEsomeprazole 40 mg was more effective than omeprazole 20 mg in maintaining intragastric pH > 4.0.[6]
Pantoprazole (40 mg) 3.48 ± 0.12Not explicitly stated, but dexlansoprazole was superiorHealthy VolunteersDexlansoprazole showed a significantly longer duration with pH > 4.0 compared to pantoprazole.[1][2][3]
Pantoprazole (40 mg) Not Reported16.0%Patients with mild refluxRabeprazole was significantly more effective than pantoprazole in maintaining a mean pH > 4.0.[4]
Pantoprazole (40 mg) Not Reported10.1 hours (42.1%)Patients with GERD symptomsEsomeprazole 40 mg demonstrated superior acid control compared to pantoprazole 40 mg.[6]

Experimental Protocols

A generalized experimental design for comparing the acid-suppressive effects of different PPIs often involves a randomized, crossover study in a defined population (e.g., healthy volunteers or patients with GERD). A typical protocol is outlined below:

1. Subject Recruitment and Screening:

  • Enrollment of healthy, H. pylori-negative adult volunteers or patients with a confirmed diagnosis of an acid-related disorder.

  • Exclusion criteria often include the use of medications that could interfere with gastric acid secretion and a history of gastrointestinal surgery.

  • For studies investigating the role of pharmacogenomics, subjects may be genotyped for CYP2C19, a key enzyme in the metabolism of many PPIs.[7][8]

2. Study Design:

  • A randomized, open-label or double-blind, crossover design is frequently employed.

  • Each subject receives each of the study drugs in a randomized sequence, separated by a washout period of at least one week to ensure complete elimination of the previous drug.

3. Drug Administration:

  • Standard oral doses of the respective PPIs are administered, typically in the morning before a meal.

4. Intragastric pH Monitoring:

  • Continuous 24-hour intragastric pH monitoring is performed using a pH catheter or a wireless pH-monitoring capsule.

  • The pH probe is positioned in the gastric body, and pH is recorded at regular intervals.

5. Data Analysis:

  • The primary endpoints are typically the mean 24-hour intragastric pH and the percentage of time the intragastric pH remains above 4.0.

  • Statistical analyses, such as paired t-tests or analysis of variance (ANOVA), are used to compare the effects of the different PPIs.[1][3]

Visualizing the Research Process

The following diagrams illustrate the generalized signaling pathway of proton pump inhibition and a typical experimental workflow for a comparative acid suppression study.

ProtonPumpInhibition cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen PPI PPI (inactive) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding Activated_PPI->Proton_Pump Inhibition H_ion H+ Proton_Pump->H_ion Secretion K_ion K+ K_ion->Proton_Pump Uptake

Caption: Generalized signaling pathway of proton pump inhibition.

ExperimentalWorkflow cluster_treatment_cycle Crossover Treatment Cycle Start Start: Subject Recruitment (Healthy Volunteers or Patients) Screening Screening & Baseline Assessment (H. pylori status, CYP2C19 genotype) Start->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Treatment_A Treatment Period 1: Administer Drug A Randomization->Treatment_A pH_Monitoring_A 24-hour Intragastric pH Monitoring Treatment_A->pH_Monitoring_A Washout_1 Washout Period pH_Monitoring_A->Washout_1 Treatment_B Treatment Period 2: Administer Drug B Washout_1->Treatment_B pH_Monitoring_B 24-hour Intragastric pH Monitoring Treatment_B->pH_Monitoring_B Data_Analysis Data Analysis (Mean pH, % Time pH > 4) pH_Monitoring_B->Data_Analysis Repeat for all drugs Conclusion Conclusion: Comparative Efficacy Determined Data_Analysis->Conclusion

Caption: Generalized experimental workflow for a comparative acid suppression study.

Discussion and Conclusion

The presented data indicate that while all proton pump inhibitors are effective at suppressing gastric acid, there are clinically relevant differences in their pharmacodynamic profiles. Dexlansoprazole and esomeprazole, in the dosages studied, have demonstrated superior acid suppression in terms of maintaining a higher intragastric pH for a longer duration compared to rabeprazole and other first-generation PPIs in several head-to-head comparisons.[1][3][6] Rabeprazole, however, has been shown to have a rapid onset of action and may be more potent than some other PPIs, such as pantoprazole, particularly in the initial hours of treatment.[4][9]

It is also important to consider the role of CYP2C19 genetic polymorphisms, which can influence the metabolism of many PPIs and thereby affect their efficacy.[7][8] Rabeprazole's metabolism is considered to be less dependent on CYP2C19 compared to some other PPIs, which may lead to more consistent acid suppression across different patient populations.[10][11]

For researchers and drug development professionals, these comparative data are crucial for informing the design of new therapeutic strategies and for the selection of appropriate comparators in clinical trials. The choice of a specific PPI may be guided by the desired onset of action, duration of acid suppression, and the patient's genetic profile. Further large-scale studies are warranted to continue to delineate the comparative long-term efficacy and safety of these agents.

References

A Comparative Guide to the Biological Activity of Synthesized Rabeprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthesized impurities of rabeprazole, a proton pump inhibitor (PPI), against the parent drug. The information presented is intended to assist researchers and drug development professionals in understanding the potential pharmacological and toxicological implications of these impurities. This document summarizes key experimental data, details relevant methodologies, and visualizes important pathways and workflows.

Executive Summary

Rabeprazole effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] During its synthesis and storage, various impurities can arise, including rabeprazole sulfide (thioether) , rabeprazole sulfone , rabeprazole N-oxide , and a chloro-analogue . Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of the final drug product.

This guide reveals that while rabeprazole itself is a potent inhibitor of the proton pump, its impurities exhibit varied biological profiles. Notably, rabeprazole sulfide, an active metabolite, demonstrates some biological activity, including cytotoxicity against certain cancer cell lines and effects on Helicobacter pylori.[1][3] However, data on its direct proton pump inhibitory activity is limited. For other impurities like the sulfone, N-oxide, and chloro-analogue, there is a significant lack of publicly available data on their pharmacological and cytotoxic effects.

Comparative Analysis of Biological Activity

The primary measure of rabeprazole's intended biological activity is its ability to inhibit the H+/K+-ATPase enzyme. Additionally, its potential for off-target effects, such as cytotoxicity, is a critical safety parameter.

Proton Pump Inhibitory Activity

The potency of proton pump inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase enzyme. Rabeprazole is a potent inhibitor, while its impurities are generally considered to have significantly lower or no activity.[2] Rabeprazole must be converted to its active sulfenamide form in the acidic environment of parietal cells to inhibit the proton pump.[4]

CompoundCommon NameH+/K+-ATPase Inhibition IC50Notes
Rabeprazole Parent Drug~59 nM - 360 nM[5]Potent inhibitor of the gastric proton pump.
Rabeprazole Sulfide Impurity B (EP), ThioetherData not availableAs a precursor to the active sulfenamide, it is expected to have significantly less direct inhibitory activity.[6]
Rabeprazole Sulfone Impurity A (EP)Data not availableThis oxidized metabolite is unlikely to be an effective proton pump inhibitor.[7]
Rabeprazole N-oxide Impurity D (EP)Data not availableBiological activity in this context has not been widely reported.
Chloro-rabeprazole Process ImpurityData not availableBiological activity is not well-characterized in publicly available literature.

EP: European Pharmacopoeia

Cytotoxicity Profile

Cytotoxicity assays are essential for evaluating the potential of a compound to cause cell death. The MTT assay is a common method used to assess cell viability.

CompoundCommon NameCytotoxicity (Cell Line)IC50Notes
Rabeprazole Parent DrugGastric Cancer Cells (AGS, MKN-28)Induces apoptosis[8][9]Rabeprazole has shown antiproliferative effects on cancer cells.[8]
Rabeprazole Sulfide Impurity B (EP), ThioetherHepG2 (Liver Cancer), PANC-1 (Pancreatic Cancer)0.08 µM, 0.17 µM[1]Demonstrates cytotoxic effects against specific cancer cell lines.
Rabeprazole Sulfone Impurity A (EP)Data not available-
Rabeprazole N-oxide Impurity D (EP)Data not available-
Chloro-rabeprazole Process ImpurityData not available-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Rabeprazole

Rabeprazole, a prodrug, is activated in the acidic environment of the stomach's parietal cells. The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[4]

G cluster_0 Parietal Cell Rabeprazole_blood Rabeprazole (in blood) Rabeprazole_cell Rabeprazole (in cytoplasm) Rabeprazole_blood->Rabeprazole_cell Diffusion Rabeprazole_can Rabeprazole (in canaliculus) Rabeprazole_cell->Rabeprazole_can Diffusion Sulfenamide Sulfenamide (Active form) Rabeprazole_can->Sulfenamide Acid-catalyzed conversion HKATPase H+/K+-ATPase (Proton Pump) Sulfenamide->HKATPase Covalent binding to Cys residues Inhibition Inhibition of Acid Secretion HKATPase->Inhibition

Mechanism of Rabeprazole Action
Experimental Workflow: H+/K+-ATPase Inhibition Assay

This workflow outlines the key steps in determining the proton pump inhibitory activity of a test compound.

G cluster_0 Experimental Workflow start Start prepare_vesicles Prepare H+/K+-ATPase -rich vesicles start->prepare_vesicles pre_incubate Pre-incubate vesicles with test compound prepare_vesicles->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp measure_pi Measure inorganic phosphate (Pi) release add_atp->measure_pi calculate_inhibition Calculate % inhibition and IC50 measure_pi->calculate_inhibition end End calculate_inhibition->end

H+/K+-ATPase Inhibition Assay Workflow
Experimental Workflow: MTT Cytotoxicity Assay

This workflow illustrates the procedure for assessing the cytotoxicity of a compound using the MTT assay.

G cluster_0 Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate_cells Incubate for defined period add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_abs Measure absorbance solubilize->measure_abs calculate_viability Calculate % cell viability and IC50 measure_abs->calculate_viability end End calculate_viability->end

MTT Cytotoxicity Assay Workflow

Experimental Protocols

H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the gastric H+/K+-ATPase enzyme.

Materials:

  • H+/K+-ATPase enriched vesicles (e.g., from porcine or rabbit gastric mucosa)

  • Test compounds (Rabeprazole and its impurities)

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)

  • Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Preparation of H+/K+-ATPase Vesicles: Isolate and purify H+/K+-ATPase enriched vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose gradient ultracentrifugation. Determine the protein concentration of the vesicle preparation.

  • Assay Reaction: In a 96-well plate, add the H+/K+-ATPase vesicles to the assay buffer.

  • Add the test compounds at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (rabeprazole).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound interaction with the enzyme.

  • Initiate the enzymatic reaction by adding a final concentration of ATP (e.g., 2-5 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

  • Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of test compounds on a selected cell line.

Materials:

  • Mammalian cell line (e.g., a non-cancerous gastric cell line or other relevant cell type)

  • Cell culture medium and supplements

  • Test compounds (Rabeprazole and its impurities)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percent viability against the logarithm of the compound concentration.

Conclusion

This comparative guide highlights the current understanding of the biological activity of key synthesized rabeprazole impurities. While rabeprazole is a well-characterized and potent proton pump inhibitor, its impurities exhibit different biological profiles. Rabeprazole sulfide, an active metabolite, shows some cytotoxic activity, but its direct impact on the proton pump is not well-defined in the public domain. For other major impurities like rabeprazole sulfone, N-oxide, and the chloro-analogue, there is a clear need for further research to establish their pharmacological and toxicological profiles. The provided experimental protocols offer a framework for conducting such validation studies, which are essential for ensuring the quality and safety of rabeprazole formulations.

References

"comparative pharmacokinetic profiling of rabeprazole and its metabolites"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the proton pump inhibitor rabeprazole and its primary metabolites, rabeprazole thioether and rabeprazole sulfone.

This guide provides a detailed comparison of the pharmacokinetic profiles of rabeprazole and its major metabolites. The information presented is supported by experimental data from various human studies, with a focus on key pharmacokinetic parameters, metabolic pathways, and the analytical methodologies used for their quantification.

Metabolic Pathways of Rabeprazole

Rabeprazole undergoes extensive metabolism primarily in the liver, leading to the formation of several metabolites. The two major metabolites are rabeprazole thioether and rabeprazole sulfone. The metabolic conversion of rabeprazole involves both non-enzymatic and enzymatic pathways. A significant portion of rabeprazole is reduced non-enzymatically to rabeprazole thioether.[1][2][3] The enzymatic metabolism is mediated by the cytochrome P450 (CYP) system, with CYP3A4 responsible for the formation of rabeprazole sulfone and CYP2C19 involved in the demethylation of rabeprazole.[4][5] Unlike other proton pump inhibitors, rabeprazole's metabolism is less dependent on the polymorphic CYP2C19 enzyme, leading to more predictable pharmacokinetics across different individuals.[4]

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic reduction (Major) Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 (Minor) Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 (Minor)

Fig. 1: Metabolic pathways of rabeprazole.

Comparative Pharmacokinetic Parameters

The pharmacokinetic parameters of rabeprazole and its thioether metabolite have been characterized in several studies. Following oral administration, rabeprazole is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 2 to 5 hours. The drug is highly bound to plasma proteins (approximately 96.3-97%).[6] Rabeprazole has a relatively short elimination half-life of about 1 to 2 hours.[6][7] The thioether metabolite also appears rapidly in plasma.[8] The following tables summarize the key pharmacokinetic parameters for rabeprazole and its thioether metabolite from representative studies. Data for rabeprazole sulfone is limited as it is a minor and transient metabolite.[2]

Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Adults

ParameterValueReference
Tmax (hours) 2.0 - 5.0
Cmax (ng/mL) 657.83 ± 250.86[9]
AUC (0-inf) (ng·h/mL) 1479.81 ± 527.83[9]
Half-life (hours) 1.38 ± 0.24[9]
Protein Binding (%) 96.3 - 97[6]

Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Rabeprazole Thioether in Healthy Adults

ParameterValueReference
Tmax (hours) 2.5 - 3.0[8]
Half-life (hours) 1.27 - 1.43[8]

Pharmacokinetic data for rabeprazole thioether is less extensively reported in a comparative format.

Experimental Protocols

The quantification of rabeprazole and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sampling Biological Sampling cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis A Blood Sample Collection B Plasma Separation A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D HPLC or LC-MS/MS Analysis C->D E Data Acquisition D->E F Pharmacokinetic Modeling E->F

Fig. 2: General workflow for pharmacokinetic studies.
Detailed Methodologies

1. Sample Collection and Preparation:

  • Biological Matrix: Human plasma is the most common matrix used.

  • Anticoagulant: Typically collected in tubes containing EDTA or heparin.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): A common method involves the extraction of rabeprazole and its metabolites from plasma using an organic solvent mixture, such as diethyl ether and dichloromethane.[10]

    • Solid-Phase Extraction (SPE): Another effective technique for sample clean-up and concentration.

    • Protein Precipitation: A simpler method where a protein precipitating agent like methanol or acetonitrile is added to the plasma sample.

2. Chromatographic Separation and Detection (LC-MS/MS Method): [9][11]

  • Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.

3. Method Validation:

Analytical methods are validated according to regulatory guidelines (e.g., FDA or ICH) to ensure their accuracy, precision, selectivity, sensitivity, and stability. Key validation parameters include:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analytes.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Conclusion

Rabeprazole exhibits a predictable pharmacokinetic profile, largely due to its significant non-enzymatic metabolism to rabeprazole thioether. This characteristic distinguishes it from other proton pump inhibitors that are more heavily reliant on the polymorphic CYP2C19 enzyme. The primary metabolites, rabeprazole thioether and rabeprazole sulfone, are formed through distinct pathways. While pharmacokinetic data for rabeprazole and its thioether metabolite are available, further studies are needed to provide a more comprehensive comparative profile, particularly for the sulfone metabolite. The analytical methods described provide a robust framework for the accurate quantification of these compounds in biological matrices, which is essential for ongoing research and drug development.

References

A Comparative Analysis of Rabeprazole and Other Leading Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of rabeprazole in the context of other widely used proton pump inhibitors (PPIs).

Please Note: The initial topic of inquiry, "benchmarking 4-Desmethoxypropoxyl-4-chloro Rabeprazole against other PPIs," could not be directly addressed as this specific chemical entity is identified as a process impurity of Rabeprazole. As such, there is no publicly available data on its pharmacological activity or comparative efficacy. This guide will therefore focus on a comprehensive comparison of Rabeprazole, the parent compound, against other major PPIs: Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole.

Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] They are the mainstay treatment for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][3] While all PPIs share a common mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical efficacy and safety.

Comparative Efficacy and Potency

The efficacy of PPIs is often evaluated based on their ability to heal erosive esophagitis, provide symptom relief, and maintain intragastric pH above 4, a key factor in treating acid-related conditions.[2]

Rabeprazole has demonstrated comparable or, in some instances, superior efficacy to other PPIs. In elderly patients, pantoprazole and rabeprazole were found to be significantly more effective than omeprazole in healing esophagitis.[4] Furthermore, both pantoprazole and rabeprazole showed greater efficacy in decreasing heartburn compared to omeprazole and lansoprazole in this demographic.[4]

In terms of acid suppression, rabeprazole has shown a rapid onset of action.[5] One study found that on the first day of treatment, rabeprazole, esomeprazole, and lansoprazole were superior to pantoprazole in the percentage of time with intragastric pH > 4.[6] Rabeprazole has also been shown to be a more potent acid inhibitor compared to pantoprazole in some trials.[7] In a comparative study, rabeprazole 20 mg was superior to pantoprazole 40 mg in maintaining the percentage of time with pH > 3 and pH > 4 on the first day of treatment.[7]

When considering relative potency, rabeprazole is often ranked highly. One source suggests the following omeprazole equivalents: 20 mg of rabeprazole is equivalent to 36 mg of omeprazole, while 20 mg of esomeprazole is equivalent to 32 mg of omeprazole, 30 mg of lansoprazole to 27 mg of omeprazole, and 40 mg of pantoprazole to only 9 mg of omeprazole.[6]

However, it is important to note that many comparative clinical trials have found no significant difference in the "cure rate" for GERD symptoms among the various PPIs when used at standard doses.[3][8]

Quantitative Data Summary

For a direct comparison of key performance indicators, the following tables summarize data extracted from various clinical studies.

Table 1: Healing Rates of Erosive Esophagitis (8 Weeks)

PPIDosageHealing Rate (Per Protocol)Healing Rate (Intention to Treat)Source
Omeprazole20 mg/day81.0%75.0%[4]
Lansoprazole30 mg/day90.7%85.0%[4]
Pantoprazole40 mg/day93.5%90.0%[4]
Rabeprazole20 mg/day94.6%88.8%[4]

Table 2: Symptom Relief in Elderly Patients with Esophagitis

PPIDosageHeartburn DecreaseAcid Regurgitation DecreaseEpigastric Pain DecreaseSource
Omeprazole20 mg/day89.6%--[4]
Lansoprazole30 mg/day82.4%75.0%82.6%[4]
Pantoprazole40 mg/day100%92.2%95.2%[4]
Rabeprazole20 mg/day100%90.1%100%[4]

Table 3: Pharmacokinetic and Pharmacodynamic Properties

PPIOnset of ActionHalf-lifeMetabolism
Omeprazole30 minutes (fastest)[3]~3 hours (longer)[3]Primarily CYP2C19
Esomeprazole1-2 hours[3]~3 hours (longer)[3]Primarily CYP2C19
Lansoprazole1-2 hours[3]Shorter than Omeprazole/Esomeprazole[3]Primarily CYP2C19
PantoprazoleLongest onset[3]Shorter than Omeprazole/Esomeprazole[3]Primarily CYP2C19
RabeprazoleLongest onset[3]Shorter than Omeprazole/Esomeprazole[3]Mainly non-enzymatic, less CYP2C19 dependent[5]

Experimental Protocols

To ensure objective and reproducible benchmarking of PPIs, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

In Vivo Evaluation of Gastric Acid Suppression

This protocol outlines a typical clinical study to measure the effect of a PPI on gastric pH.

  • Subject Recruitment: Enroll healthy volunteers or patients with diagnosed GERD.[9] Exclude individuals with conditions or on medications that could interfere with the study results.[7]

  • Baseline Measurement: Conduct a 24-hour intragastric pH monitoring session before any treatment to establish a baseline profile for each subject.[9]

  • Randomization and Blinding: Randomly assign subjects to receive one of the PPIs being tested in a double-blind, crossover design. A washout period between treatments is necessary.

  • Drug Administration: Administer the PPI at a standardized time, typically 30-60 minutes before a meal.

  • 24-Hour pH Monitoring: After a specified number of days on the PPI to reach a steady state, perform another 24-hour intragastric pH monitoring session. A pH probe is inserted into the stomach to continuously record pH levels.

  • Data Analysis: The primary endpoints typically include the percentage of time the intragastric pH remains above 4 and the median 24-hour intragastric pH.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a PPI on the proton pump.

  • Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from fresh porcine or rabbit gastric mucosa.

  • Drug Incubation: Pre-incubate the microsomal preparation with varying concentrations of the PPIs being tested at an acidic pH (e.g., pH 6.5) to facilitate the conversion of the prodrug to its active form.[10]

  • Assay Initiation: Initiate the ATPase reaction by adding ATP to the mixture.

  • Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: Calculate the concentration of each PPI that causes 50% inhibition of the enzyme activity (IC50). A lower IC50 value indicates greater potency.[11]

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Action

cluster_ParietalCell Parietal Cell cluster_Stimuli cluster_Lumen Gastric Lumen H2R H2 Receptor AC Adenylyl Cyclase H2R->AC stimulates M3R M3 Receptor PLC Phospholipase C M3R->PLC stimulates CCK2R CCK2 Receptor CCK2R->PLC stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C Ca2->PKC activates PKC->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes H_ion_lumen H+ K_ion K+ K_ion->ProtonPump influx Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R PPI Proton Pump Inhibitors (e.g., Rabeprazole) PPI->ProtonPump irreversibly inhibits

Caption: Mechanism of gastric acid secretion and PPI inhibition.

Experimental Workflow for PPI Comparison

Start Start: Recruit Subjects (Healthy Volunteers or GERD Patients) Screening Screening & Informed Consent Start->Screening Baseline Baseline 24-hr Intragastric pH Monitoring Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Treatment with PPI 1 Randomization->GroupA 50% GroupB Group B: Treatment with PPI 2 Randomization->GroupB 50% pH_A1 24-hr pH Monitoring GroupA->pH_A1 pH_B1 24-hr pH Monitoring GroupB->pH_B1 Washout Washout Period CrossoverA Group A: Treatment with PPI 2 Washout->CrossoverA CrossoverB Group B: Treatment with PPI 1 Washout->CrossoverB pH_A2 24-hr pH Monitoring CrossoverA->pH_A2 pH_B2 24-hr pH Monitoring CrossoverB->pH_B2 pH_A1->Washout pH_B1->Washout DataAnalysis Data Analysis: Compare % time pH>4, median pH pH_A2->DataAnalysis pH_B2->DataAnalysis End End: Comparative Efficacy Determined DataAnalysis->End

Caption: Crossover study design for comparing PPI efficacy.

Logical Relationships of PPIs based on Potency

cluster_Potency Relative Potency (Omeprazole Equivalents) Rabeprazole Rabeprazole (20mg) ~36mg Omeprazole Esomeprazole Esomeprazole (20mg) ~32mg Omeprazole Lansoprazole Lansoprazole (30mg) ~27mg Omeprazole Omeprazole Omeprazole (20mg) Reference Pantoprazole Pantoprazole (40mg) ~9mg Omeprazole

Caption: Potency hierarchy of common PPIs.

Conclusion

While "this compound" is an impurity without available comparative data, its parent compound, Rabeprazole, is a potent and effective proton pump inhibitor. Clinical evidence suggests that Rabeprazole is at least as effective as other leading PPIs, and in certain patient populations or for specific endpoints, it may offer advantages. Its distinct metabolic pathway, being less dependent on the CYP2C19 enzyme, may also be a relevant factor in clinical practice. For researchers and drug development professionals, the choice of a PPI for a particular application should be guided by a thorough evaluation of the available clinical data, considering the specific patient population and desired therapeutic outcomes. The experimental protocols provided herein offer a framework for conducting robust and objective comparative studies.

References

A Comparative Analysis of Novel Rabeprazole Compounds: Efficacy and In Vitro Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of novel rabeprazole compounds against the parent drug and other proton pump inhibitors (PPIs). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Data Presentation: Comparative In Vitro Efficacy

The primary mechanism of action for rabeprazole and its analogs is the inhibition of the gastric H+/K+-ATPase enzyme.[1][2] A key metric for evaluating the efficacy of novel compounds is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity.[3] Another critical factor is the rate of activation, as PPIs are prodrugs that require an acidic environment to convert to their active form.[1][3] Rabeprazole's high pKa value (approx. 5.0) allows for faster activation over a broader pH range compared to other PPIs.[4]

The following table summarizes the in vitro performance of rabeprazole and other common PPIs, providing a baseline for comparison against which novel compounds can be evaluated.

CompoundIC50 (µg/mL)Time to Near-Maximal Inhibition (in isolated gastric vesicles)Notes
Rabeprazole 29.5[5]~5 minutes[4][6]Rapid activation and potent inhibition.[3][4][6]
Omeprazole 29.5[5]~30 minutes[4]Considered a first-generation PPI.
Lansoprazole Not specified~30 minutes[4]Structurally similar to omeprazole.
Pantoprazole Not specified~50 minutes (to achieve 50% inhibition)[4]Slower rate of inhibition compared to other PPIs.[4][6][7]
Novel Compound A [Insert Data][Insert Data][Describe key structural modifications and observed effects]
Novel Compound B [Insert Data][Insert Data][Describe key structural modifications and observed effects]

Note: Data for novel compounds are hypothetical and should be replaced with experimental results.

Experimental Protocols

This protocol details the methodology for determining the direct inhibitory effect of novel rabeprazole compounds on H+/K+-ATPase activity.

Objective: To calculate the IC50 value of a test compound by measuring its ability to inhibit ATP hydrolysis by the H+/K+-ATPase enzyme.

Materials:

  • H+/K+-ATPase enriched gastric vesicles (isolated from hog or rabbit gastric mucosa)[3][4]

  • Test compounds (Novel rabeprazole analogs, Rabeprazole standard)

  • Omeprazole (for positive control)[5]

  • Tris-HCl buffer (pH 7.4)

  • MgCl2, KCl, ATP solutions

  • Trichloroacetic acid (TCA), ice-cold

  • Reagents for colorimetric phosphate determination (e.g., Fiske-Subbarow method)[3]

  • Spectrophotometer

Methodology:

  • Preparation of Enzyme: Gastric vesicles rich in H+/K+-ATPase are prepared from fresh gastric mucosa through a process of tissue homogenization and differential centrifugation.[3] The protein concentration of the final vesicle preparation is determined using a standard method like the Bradford assay.[3]

  • Pre-incubation: The H+/K+-ATPase vesicles are pre-incubated with varying concentrations of the test compound or standard drug (e.g., 10-70 µg/mL) for a set period (e.g., 30-60 minutes) at 37°C.[5][8]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the mixture, which also contains necessary cofactors like MgCl2 and KCl.[8] The mixture is incubated for a further 30 minutes at 37°C.[8]

  • Termination of Reaction: The reaction is stopped by adding ice-cold 10% trichloroacetic acid, which denatures the enzyme and precipitates proteins.[8] The mixture is then centrifuged.[8]

  • Quantification of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured in the supernatant using a colorimetric method.[3] The absorbance is read spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition for each compound concentration is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence (control). The IC50 value is then determined from the resulting dose-response curve.[3]

Visualizations

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the gastric parietal cell.[1][3] Once activated, they form a covalent bond with cysteine residues on the H+/K+-ATPase pump, leading to irreversible inhibition of gastric acid secretion.[1][3]

PPI_Mechanism PPI_inactive Inactive PPI (Prodrug) Canaliculus Secretory Canaliculus (Acidic Environment) PPI_inactive->Canaliculus Activation Acid-Catalyzed Activation Canaliculus->Activation Sulfenamide Active Sulfenamide Intermediate Activation->Sulfenamide Pump_Inactive Irreversibly Inhibited Pump Sulfenamide->Pump_Inactive Covalent Disulfide Bond with Cysteine Residues Pump_Active Active Pump

Caption: Mechanism of action for rabeprazole and other proton pump inhibitors.

The following diagram illustrates the key steps involved in the in vitro H+/K+-ATPase inhibition assay used to determine the potency of novel compounds.

Experimental_Workflow start Start step1 Prepare H+/K+-ATPase Enriched Vesicles start->step1 step2 Pre-incubate Vesicles with Test Compounds step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Stop Reaction with TCA step3->step4 step5 Measure Inorganic Phosphate (Pi) Released step4->step5 step6 Calculate % Inhibition and Determine IC50 step5->step6 end_node End step6->end_node

Caption: Experimental workflow for in vitro PPI potency (IC50) determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development, the precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the proton pump inhibitor rabeprazole and four of its key related compounds: rabeprazole sulfide, rabeprazole sulfone, rabeprazole N-oxide, and rabeprazole sulfone N-oxide. Detailed experimental protocols and visual workflows are included to aid in the unambiguous structural verification of these molecules.

The synthesis of rabeprazole, like many complex organic molecules, can result in the formation of structurally similar impurities. These related compounds can arise from incomplete reactions, side reactions, or degradation. Regulatory bodies worldwide mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. NMR spectroscopy stands as a powerful and indispensable tool in this analytical endeavor, providing detailed information about the molecular framework of a compound.

This guide focuses on a comparative analysis of ¹H and ¹³C NMR data, which serve as unique fingerprints for each molecule. By comparing the chemical shifts (δ) and coupling constants (J) of a synthesized compound with a known reference standard, researchers can definitively confirm its structure.

Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for rabeprazole and its four related compounds. The variations in chemical shifts, particularly for the protons and carbons near the site of structural modification (the sulfinyl group and the pyridine nitrogen), are diagnostic for each specific compound.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Rabeprazole and Related Compounds.

ProtonRabeprazoleRabeprazole SulfideRabeprazole SulfoneRabeprazole N-oxideRabeprazole Sulfone N-oxide
Benzimidazole Protons
H-4/H-77.50-7.60 (m)7.50-7.55 (m)7.66-7.71 (m)7.40-7.50 (m)7.36-7.41 (m)
H-5/H-67.10-7.20 (m)7.10-7.15 (m)7.36-7.41 (m)7.10-7.20 (m)7.36-7.41 (m)
NH12.8 (br s)12.5 (br s)13.80 (s)13.0 (br s)13.5 (br s)
Pyridine Protons
H-6'8.19 (d)8.30 (d)8.00 (d)8.10 (d)8.20 (d)
H-5'6.70 (d)6.90 (d)6.90 (d)6.80 (d)7.00 (d)
Methylene Protons
-S-CH₂-4.68 (d), 4.82 (d)4.40 (s)5.07 (s)4.70 (d), 4.90 (d)5.10 (s)
Methoxypropoxy Side Chain
-O-CH₂-4.01 (t)4.10 (t)4.10 (t)4.05 (t)4.15 (t)
-CH₂-2.05 (quint)2.10 (quint)1.97 (quint)2.00 (quint)2.05 (quint)
-CH₂-O-3.49 (t)3.50 (t)3.48 (t)3.45 (t)3.50 (t)
-OCH₃3.28 (s)3.30 (s)3.25 (s)3.25 (s)3.30 (s)
Methyl Proton
-CH₃2.12 (s)2.20 (s)2.18 (s)2.15 (s)2.20 (s)
Data presented is a compilation from various sources and may vary slightly based on experimental conditions. s: singlet, d: doublet, t: triplet, quint: quintet, m: multiplet, br s: broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Rabeprazole and Related Compounds.

CarbonRabeprazoleRabeprazole SulfideRabeprazole SulfoneRabeprazole N-oxideRabeprazole Sulfone N-oxide
Benzimidazole Carbons
C-2151.2152.0147.9150.5148.0
C-4/C-7118.9118.5116.8119.0117.0
C-5/C-6122.5122.0124.4123.0125.0
C-8/C-9142.9, 134.8143.0, 135.0138.0142.5, 135.5139.0, 137.0
Pyridine Carbons
C-2'163.5164.0162.9162.0161.0
C-3'129.8130.0123.1130.5124.0
C-4'148.7149.0148.0147.0146.0
C-5'106.5107.0106.8107.5108.0
C-6'147.8148.0147.1146.5145.5
Methylene Carbon
-S-CH₂-58.535.062.059.063.0
Methoxypropoxy Side Chain
-O-CH₂-69.569.868.969.069.2
-CH₂-29.529.729.329.829.6
-CH₂-O-70.270.570.070.870.4
-OCH₃58.959.058.859.259.1
Methyl Carbon
-CH₃11.411.611.511.811.7
Data presented is a compilation from various sources and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for the structural confirmation of synthesized rabeprazole and its related compounds using NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Employ proton decoupling to simplify the spectrum.

3. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Determine the chemical shift (δ) for each signal relative to the internal standard.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

  • Compare the obtained spectra with the data provided in Tables 1 and 2 and with spectra of a certified reference standard if available.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized rabeprazole-related compound using NMR is outlined below.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesize Rabeprazole or Related Compound Purification Purify the Synthesized Product Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquisition Acquire 1H & 13C NMR Spectra SamplePrep->Acquisition Processing Process & Analyze Spectra Acquisition->Processing Comparison Compare Experimental Data with Reference Data Processing->Comparison Confirmation Structural Confirmation Comparison->Confirmation FinalReport FinalReport Confirmation->FinalReport Generate Report

Caption: Workflow for the synthesis, purification, and structural confirmation of rabeprazole related compounds via NMR spectroscopy.

By adhering to a rigorous analytical workflow and leveraging comprehensive spectral data, researchers can confidently ascertain the molecular identity and purity of synthesized rabeprazole and its related compounds, ensuring the quality and safety of this important pharmaceutical agent.

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Desmethoxypropoxyl-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, contact: Environmental Health & Safety (EHS)

Purpose

This document provides the essential procedures for the safe and compliant disposal of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a chlorinated benzimidazole derivative used in research and development. This standard operating procedure (SOP) is intended for all researchers, scientists, and laboratory personnel who handle this compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

Scope

This SOP applies to the disposal of pure this compound, solutions containing this compound, and any materials contaminated with it, including personal protective equipment (PPE), spill cleanup materials, and empty containers.

Responsibilities

  • Principal Investigators/Laboratory Supervisors: Ensure that all personnel handling this compound are trained on this SOP and have access to the necessary safety equipment and disposal supplies.

  • Laboratory Personnel: Adhere to the procedures outlined in this document for the safe handling and disposal of this compound and associated waste.

  • Environmental Health & Safety (EHS): Provide guidance on hazardous waste management, coordinate with licensed waste disposal contractors, and conduct periodic audits of laboratory waste management practices.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Toxic if ingested, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental hazard: Chlorinated compounds can be persistent in the environment.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Disposal Procedures

Disposal of this compound must be managed through the institutional hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2]

Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous reactions.[2][3]

  • Solid Waste:

    • Collect pure compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • The container should be made of a material compatible with chlorinated compounds. A high-density polyethylene (HDPE) container is recommended.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., coated glass or HDPE).

    • Do not mix with other incompatible waste streams. For example, do not mix with strong acids or bases.

    • Keep the container securely closed when not in use.[2][6]

  • Sharps Waste:

    • Any sharps (needles, contaminated glassware) must be disposed of in a designated sharps container.

Labeling of Waste Containers

All hazardous waste containers must be properly labeled as soon as waste is added.[2][6] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and quantity of the waste.

  • The date accumulation started.

  • The name of the principal investigator or laboratory.

Storage of Hazardous Waste
  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to mitigate spills.[2][6]

  • Store away from heat, ignition sources, and incompatible materials.

Disposal of Empty Containers
  • Thoroughly empty the container of all contents.

  • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[2][3][5]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

  • After rinsing, deface or remove the original label.[3][6]

  • The rinsed and dried container can then be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[2][3]

Spill and Emergency Procedures

  • Minor Spill: In a chemical fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated material in a designated hazardous waste container and label it appropriately.

  • Major Spill: Evacuate the area and contact EHS immediately.

Data Presentation

The following table summarizes the key disposal information for different waste streams associated with this compound.

Waste StreamContainer TypeDisposal MethodKey Instructions
Solid Waste (Pure compound, contaminated PPE)Labeled, leak-proof HDPE containerEHS Hazardous Waste PickupDo not mix with other waste. Keep container closed.
Liquid Waste (Solutions)Labeled, shatter-resistant, coated glass or HDPEEHS Hazardous Waste PickupUse secondary containment. Do not mix with incompatible chemicals.
Contaminated Sharps Puncture-resistant sharps containerEHS Hazardous Waste PickupDo not overfill.
Empty Containers Original ContainerNon-hazardous waste after proper rinsingCollect first rinse(s) as hazardous waste. Deface original label.

Experimental Protocols Cited

This SOP is based on standard best practices for laboratory chemical waste management as outlined by institutional and regulatory guidelines.[2][3][4][5][6]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_start cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Handling 4-Desmethoxypropoxyl- 4-chloro Rabeprazole solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Container start->empty_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container with Secondary Containment liquid_waste->liquid_container rinse_container Triple Rinse Container empty_container->rinse_container ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup non_hazardous Dispose as Non-Hazardous Waste (e.g., Glass Box) rinse_container->non_hazardous After Rinsing & Defacing Label collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate First Rinse(s) collect_rinsate->liquid_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Disposal Guidance for Handling 4-Desmethoxypropoxyl-4-chloro Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 4-Desmethoxypropoxyl-4-chloro Rabeprazole, based on guidelines for similar hazardous compounds.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change every 30-60 minutes or if contaminated.[2][4]
Body Protection Gown/CoverallDisposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]
Eye & Face Protection Goggles & Face ShieldChemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.[2][3]
Respiratory Protection RespiratorAn appropriate respirator should be used when handling the powder outside of a containment system (e.g., fume hood).
Foot Protection Shoe CoversDisposable shoe covers should be worn and not used outside the drug compounding area.[2]
Head & Hair Protection Hair CoverTo protect against residue contamination.[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent liners.

  • Weighing and Transferring: Conduct all weighing and transferring of the powdered compound within a containment device (e.g., fume hood). Use spark-proof tools.[5]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: After handling, decontaminate all surfaces, equipment, and ancillary items. The outer pair of gloves should be removed and disposed of within the containment area.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect all waste, including unused material, contaminated PPE, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_storage Storage prep_area Prepare Work Area (e.g., fume hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Proceed to handling prep_solution Prepare Solution (if applicable) weigh_transfer->prep_solution decontaminate Decontaminate Surfaces & Equipment weigh_transfer->decontaminate If no solution prep store_compound Store Compound in Designated Area weigh_transfer->store_compound Store remaining compound prep_solution->decontaminate After completion dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desmethoxypropoxyl-4-chloro Rabeprazole
Reactant of Route 2
4-Desmethoxypropoxyl-4-chloro Rabeprazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.